molecular formula C6H14O B086876 Dipropyl ether CAS No. 111-43-3

Dipropyl ether

Cat. No.: B086876
CAS No.: 111-43-3
M. Wt: 102.17 g/mol
InChI Key: POLCUAVZOMRGSN-UHFFFAOYSA-N
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Description

Dipropyl ether (also known as di- n -propyl ether) is a symmetrical ether of significant interest in fundamental combustion and biofuels research. It serves as a critical model compound for investigating low-temperature oxidation chemistry, particularly the formation of ketohydroperoxides (KHPs) and highly oxygenated molecules (HOMs), which are key intermediates in auto-ignition processes and atmospheric aerosol formation . Recent studies in jet-stirred reactors have utilized advanced analytical techniques like high-resolution mass spectrometry to characterize these complex reaction pathways, providing valuable data for the development of robust chemical kinetic models . As a potential biofuel or fuel additive derived from the dehydration of propanols, this compound's combustion characteristics are a major area of study. Comparative research with its branched isomer, diisopropyl ether, reveals distinct combustion properties, such as laminar flame propagation velocities and pyrolysis product distributions, highlighting the influence of molecular structure on reactivity . This makes it an excellent subject for exploring the fuel isomeric effect on combustion efficiency and pollutant formation. Furthermore, its well-defined decomposition pathways offer insights into the unimolecular fragmentation of ethers and the subsequent reactivity of intermediate radicals generated during pyrolysis . This product is intended for laboratory research use only.

Properties

IUPAC Name

1-propoxypropane
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InChI

InChI=1S/C6H14O/c1-3-5-7-6-4-2/h3-6H2,1-2H3
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InChI Key

POLCUAVZOMRGSN-UHFFFAOYSA-N
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Canonical SMILES

CCCOCCC
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Molecular Formula

C6H14O
Record name DI-N-PROPYL ETHER
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DSSTOX Substance ID

DTXSID8042343
Record name Propyl ether
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Molecular Weight

102.17 g/mol
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Physical Description

Di-n-propyl ether appears as a colorless liquid with a strong odor. Less dense than water and slightly soluble in water. Vapors are heavier than air. In high concentrations the vapors may be narcotic., Colorless liquid; [CHEMINFO], COLOURLESS LIQUID.
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Boiling Point

89-91 °C, 88-90 °C
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Flash Point

70 °F (NFPA, 2010), 70 °F (21 °C) (Closed cup), 21 °C c.c.
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Solubility

Soluble in alcohol, ether, In water, 4.9X10+3 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.25
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Density

0.7466 at 20 °C/4 °C, Relative density (water = 1): 0.7
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Vapor Density

3.53 (Air =1), Relative vapor density (air = 1): 3.53
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Vapor Pressure

62.5 [mmHg], 62.5 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 8.33
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Color/Form

Mobile liquid

CAS No.

111-43-3
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Melting Point

-122 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Dipropyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl ether, also known as di-n-propyl ether or 1-propoxypropane, is an organic compound with the chemical formula C6H14O. It is a colorless, volatile, and highly flammable liquid with a characteristic sweet, ethereal odor.[1][2][3] This document provides a comprehensive overview of the physical and chemical properties of this compound, intended for use by professionals in research, science, and drug development. The information is presented in a structured format, including tabulated data, detailed experimental protocols, and visualizations of key chemical processes.

Physical Properties

This compound exhibits physical properties typical of a low-molecular-weight ether. It is less dense than water and has limited solubility in aqueous solutions while being miscible with many organic solvents.[1][2][4]

Summary of Physical Properties

The key physical properties of this compound are summarized in the table below for quick reference.

PropertyValueUnitsConditions
Molecular Weight102.17 g/mol
Boiling Point88-91°Cat 1 atm
Melting Point-123 to -122°C
Density0.736 - 0.7466g/mLat 20-25 °C
Vapor Pressure55 - 62.5mmHgat 20-25 °C
Flash Point-28 to -18.4°Cclosed cup
Refractive Index1.380at 20 °C
Solubility in Water0.3 - 3g/Lat 20-25 °C
log Kow (Octanol-Water Partition Coefficient)2.03
Vapor Density3.53(Air = 1)

References:[1][3][5][6][7][8][9][10][11][12]

Chemical Properties and Reactivity

This compound's chemical behavior is primarily defined by the ether linkage and the n-propyl groups. Like other ethers, it is relatively unreactive towards many reagents but exhibits some characteristic reactions.

Peroxide Formation

A significant chemical property of this compound is its tendency to form explosive peroxides upon exposure to air and light over time.[2][3][13] This is a critical safety consideration, and samples of this compound should be regularly tested for the presence of peroxides, especially before distillation or concentration. Antioxidants like butylated hydroxytoluene (BHT) are often added to inhibit this process.[3]

Reactivity with Acids and Oxidizers

Ethers like this compound can act as Lewis bases, forming salts with strong acids and addition complexes with Lewis acids.[2] They can also react violently with strong oxidizing agents.[2][14]

Combustion

This compound is a highly flammable liquid and its vapors can form explosive mixtures with air.[2][13][15] Complete combustion yields carbon dioxide and water.[14]

Experimental Protocols

This section details the standardized methodologies for determining the key physical properties of this compound.

Determination of Boiling Point

The boiling point of this compound can be determined using a standard laboratory distillation apparatus or a micro-boiling point method. The principle involves heating the liquid until its vapor pressure equals the atmospheric pressure, at which point the liquid boils. The temperature of the vapor is then measured. For a standardized procedure, ASTM D1120 can be followed.[4][8][11][13][16]

Methodology (based on ASTM D1120):

  • Apparatus: A round-bottom flask, a condenser, a calibrated thermometer, a heating mantle, and boiling chips.

  • Procedure:

    • Place a measured volume of this compound and boiling chips into the round-bottom flask.

    • Assemble the distillation apparatus with the thermometer bulb positioned just below the side arm of the distillation head to ensure it measures the temperature of the vapor in equilibrium with the boiling liquid.

    • Heat the flask gently.

    • Record the temperature at which a steady stream of condensate is observed on the thermometer and in the condenser. This temperature is the boiling point.

    • For precise measurements, the observed boiling point should be corrected for atmospheric pressure.

Determination of Melting Point (Freezing Point)

The melting point, or more accurately for a liquid, the freezing point, can be determined by cooling the substance until it solidifies and then warming it slowly to observe the temperature at which it melts. A relevant standardized method is ASTM D2386 .[1][7][9][17]

Methodology (based on ASTM D2386):

  • Apparatus: A jacketed sample tube, a stirrer, a calibrated low-temperature thermometer, and a cooling bath.

  • Procedure:

    • Place the this compound sample in the sample tube.

    • Immerse the jacketed tube in a cooling bath capable of reaching temperatures below the expected freezing point.

    • Stir the sample continuously as it cools to prevent supercooling.

    • Observe the sample for the formation of the first solid crystals.

    • Remove the tube from the cooling bath and allow it to warm slowly while stirring.

    • Record the temperature at which the last of the solid crystals disappears. This is the freezing point.

Determination of Density

The density of this compound can be measured using a pycnometer, hydrometer, or a digital density meter. ASTM D4052 describes the use of a digital density meter, which offers high precision.[2][3][10][14][18]

Methodology (based on ASTM D4052):

  • Apparatus: A digital density meter with a calibrated oscillating U-tube, and a means for temperature control.

  • Procedure:

    • Calibrate the instrument with dry air and a reference standard of known density (e.g., pure water).

    • Inject the this compound sample into the U-tube, ensuring no air bubbles are present.

    • Allow the sample to reach thermal equilibrium at the desired temperature.

    • The instrument measures the oscillation period of the U-tube containing the sample and calculates the density.

Determination of Flash Point

The flash point is the lowest temperature at which the vapors of a volatile substance will ignite in the presence of an ignition source. For a flammable liquid like this compound, a closed-cup method is appropriate. ASTM D56 using a Tag Closed Cup Tester is a suitable standard.[5][6][15][19][20]

Methodology (based on ASTM D56):

  • Apparatus: A Tag Closed Cup Tester, which includes a sample cup with a lid, a test flame applicator, and a temperature-controlled bath.

  • Procedure:

    • Pour the this compound sample into the test cup up to the marked level.

    • Close the lid and heat the sample at a slow, constant rate.

    • At regular temperature intervals, apply the test flame through the opening in the lid.

    • The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a distinct flash inside the cup.

Test for Peroxides

A qualitative test for the presence of peroxides in ethers is crucial for safety. A common method involves the use of potassium iodide.

Methodology:

  • Reagents: A freshly prepared 10% (w/v) aqueous solution of potassium iodide, and a small amount of dilute hydrochloric acid.

  • Procedure:

    • In a test tube, add approximately 10 mL of the this compound sample.

    • Add 1 mL of the freshly prepared potassium iodide solution and a few drops of dilute hydrochloric acid.

    • Shake the mixture.

    • A yellow to brown color in the aqueous layer indicates the presence of peroxides, as the peroxides oxidize the iodide ions to iodine. A deeper color signifies a higher concentration of peroxides. For a more sensitive test, a drop of starch solution can be added, which will turn blue-black in the presence of iodine.[12]

Synthesis of this compound

This compound is typically synthesized by one of two primary methods: the Williamson ether synthesis or the acid-catalyzed dehydration of n-propanol.

Williamson Ether Synthesis

This method involves the reaction of an alkoxide with a primary alkyl halide via an SN2 reaction.[21][22][23][24] For this compound, sodium propoxide is reacted with 1-halopropane (e.g., 1-bromopropane).

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products n-Propanol n-Propanol (CH3CH2CH2OH) Sodium_Propoxide Sodium Propoxide (CH3CH2CH2ONa) n-Propanol->Sodium_Propoxide + NaH Sodium_Hydride Sodium Hydride (NaH) Sodium_Hydride->Sodium_Propoxide Hydrogen_Gas Hydrogen Gas (H2) Sodium_Hydride->Hydrogen_Gas 1-Bromopropane 1-Bromopropane (CH3CH2CH2Br) Dipropyl_Ether This compound ((CH3CH2CH2)2O) 1-Bromopropane->Dipropyl_Ether Sodium_Bromide Sodium Bromide (NaBr) 1-Bromopropane->Sodium_Bromide Sodium_Propoxide->Dipropyl_Ether + 1-Bromopropane (SN2)

Caption: Williamson Ether Synthesis of this compound.

Acid-Catalyzed Dehydration of n-Propanol

This method involves heating n-propanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[3][25][26] Two molecules of n-propanol are dehydrated to form one molecule of this compound and one molecule of water.

Acid_Catalyzed_Dehydration cluster_reactants Reactant cluster_conditions Conditions cluster_products Products n-Propanol 2x n-Propanol (CH3CH2CH2OH) Dipropyl_Ether This compound ((CH3CH2CH2)2O) n-Propanol->Dipropyl_Ether Dehydration Water Water (H2O) n-Propanol->Water Acid_Heat Acid Catalyst (H+) Heat (Δ) Acid_Heat->Dipropyl_Ether

Caption: Acid-Catalyzed Dehydration of n-Propanol.

Safety and Handling

This compound is a hazardous substance and requires careful handling.

  • Flammability: It is highly flammable and should be kept away from heat, sparks, open flames, and other ignition sources.[2][13][15] Use in a well-ventilated area and take precautionary measures against static discharge.[13]

  • Health Hazards: Vapors may cause drowsiness and dizziness.[13][15] It can cause irritation to the eyes, skin, and respiratory tract.[13] Repeated exposure may cause skin dryness or cracking.[13]

  • Peroxide Formation: As mentioned, it can form explosive peroxides. Store in a cool, dark, and tightly sealed container.[3] Test for peroxides before use, especially before distillation.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the quality control testing of a this compound sample.

QC_Workflow Start Receive this compound Sample Peroxide_Test Peroxide Test Start->Peroxide_Test Physical_Properties Determine Physical Properties Peroxide_Test->Physical_Properties Boiling_Point Boiling Point (ASTM D1120) Physical_Properties->Boiling_Point Density Density (ASTM D4052) Physical_Properties->Density Flash_Point Flash Point (ASTM D56) Physical_Properties->Flash_Point Refractive_Index Refractive Index Physical_Properties->Refractive_Index Purity_Analysis Purity Analysis (e.g., GC) Physical_Properties->Purity_Analysis Decision Meets Specifications? Purity_Analysis->Decision Release Release for Use Decision->Release Yes Reject Reject/Repurify Decision->Reject No

Caption: Quality Control Workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of Dipropyl Ether via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of dipropyl ether using the Williamson ether synthesis, a robust and versatile method for forming the ether linkage. This document outlines the reaction's theoretical basis, detailed experimental protocols, and relevant quantitative data to assist researchers in the successful application of this chemical transformation.

Core Principles: The Williamson Ether Synthesis

The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a cornerstone of organic chemistry for the preparation of both symmetrical and unsymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3][4] This involves the reaction of an alkoxide ion with a primary alkyl halide.[1][3]

For the synthesis of this compound, the reaction involves two main steps:

  • Alkoxide Formation: A propanol molecule is deprotonated by a strong base, typically sodium metal or sodium hydride, to form the sodium propoxide nucleophile.[2][5]

  • Nucleophilic Attack: The newly formed propoxide ion then acts as a potent nucleophile, attacking the electrophilic carbon of a propyl halide (e.g., 1-bromopropane or 1-iodopropane).[5][6] This is a concerted, single-step reaction where the nucleophile performs a backside attack, leading to the displacement of the halide leaving group and the formation of the C-O-C ether linkage.[2][4]

To favor the SN2 pathway and minimize the competing E2 elimination reaction, which would result in the formation of propene, it is crucial to use a primary alkyl halide.[4]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the key chemical transformations and the general laboratory procedure for the synthesis of this compound.

Williamson_Ether_Synthesis cluster_step1 Step 1: Formation of Sodium Propoxide cluster_step2 Step 2: SN2 Reaction Propanol CH₃CH₂CH₂OH Sodium_Propoxide CH₃CH₂CH₂O⁻Na⁺ Propanol->Sodium_Propoxide + Na Sodium Na Hydrogen_Gas H₂ Sodium_Propoxide->Hydrogen_Gas generates Sodium_Propoxide_React CH₃CH₂CH₂O⁻Na⁺ Propyl_Halide CH₃CH₂CH₂-X Dipropyl_Ether CH₃CH₂CH₂OCH₂CH₂CH₃ Sodium_Halide NaX Dipropyl_Ether->Sodium_Halide + Sodium_Propoxide_React->Dipropyl_Ether + CH₃CH₂CH₂-X

Figure 1: Reaction mechanism for this compound synthesis.

Experimental_Workflow A Alkoxide Preparation: React 1-propanol with sodium metal in an inert atmosphere B Williamson Synthesis: Add 1-propyl halide dropwise to the sodium propoxide solution and reflux A->B C Workup & Isolation: Quench reaction with water, separate layers, and extract the aqueous layer with ether B->C D Drying & Solvent Removal: Dry the combined organic layers and remove the solvent via rotary evaporation C->D E Purification: Purify the crude this compound by fractional distillation D->E

Figure 2: Generalized experimental workflow.

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis of this compound.

Table 1: Physicochemical Properties of Reactants and Product

CompoundMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)
Sodium22.990.97883
1-Propanol60.100.80397
1-Bromopropane123.001.3571
This compound102.170.73690-91

Table 2: Typical Reaction Conditions

ParameterValue
Reaction Temperature50-100 °C
Reaction Time1-8 hours
SolventsAcetonitrile, N,N-dimethylformamide (DMF), or excess 1-propanol
Yield50-95% (laboratory scale)

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound, adapted from a standard Williamson ether synthesis protocol.[5]

4.1 Materials and Reagents

  • Sodium (Na)

  • Anhydrous 1-Propanol

  • 1-Bromopropane

  • Anhydrous Diethyl Ether

  • Deionized Water

  • Saturated NaCl (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

4.2 Stoichiometry

ReagentMolesEquivalents
1-PropanolExcess-
Sodium1.01.0
1-Bromopropane1.01.0

4.3 Procedure

4.3.1 Alkoxide Preparation

  • Under an inert atmosphere (e.g., nitrogen or argon), add 75 mL of anhydrous 1-propanol to a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces to the 1-propanol at a rate that maintains a controllable reflux. The reaction is exothermic and produces hydrogen gas.

  • Once all the sodium has reacted and the solution has cooled, the sodium propoxide solution is ready for the next step.

4.3.2 Williamson Synthesis

  • Heat the sodium propoxide solution to a gentle reflux (approximately 60-70°C).

  • Add 12.3 g (0.1 mol) of 1-bromopropane dropwise from the dropping funnel over a period of 30 minutes.

  • Maintain the reflux with stirring for an additional 2-3 hours to ensure the reaction goes to completion. The formation of a white precipitate (sodium bromide) will be observed.

4.3.3 Workup and Isolation

  • Allow the reaction mixture to cool to room temperature.

  • Carefully add 100 mL of deionized water to quench the reaction and dissolve the sodium bromide salt.

  • Transfer the mixture to a separatory funnel.

  • Add 50 mL of diethyl ether and shake well to extract the this compound. Separate the layers.

  • Extract the aqueous layer twice more with 25 mL portions of diethyl ether.

  • Combine the organic layers and wash with 50 mL of saturated NaCl (brine).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent (diethyl ether and excess 1-propanol) using a rotary evaporator.

4.3.4 Purification

  • The crude this compound is purified by fractional distillation.

  • Collect the fraction boiling at 90-91°C.

Safety Precautions

  • Sodium Metal: Sodium is a highly reactive metal that reacts violently with water to produce flammable hydrogen gas and sodium hydroxide.[6][7] It should be handled under an inert atmosphere and away from water and other protic solvents.[6][7] In case of fire, use a Class D fire extinguisher (for combustible metals) or dry sand. Do not use water, carbon dioxide, or halogenated extinguishing agents.[7]

  • 1-Propanol: 1-Propanol is a flammable liquid and can cause eye and skin irritation. Handle in a well-ventilated area and away from ignition sources.

  • 1-Bromopropane: 1-Bromopropane is a toxic and flammable liquid. Avoid inhalation and skin contact.

  • This compound: this compound is a flammable liquid and can form explosive peroxides upon storage, especially in the presence of air and light. Store in a cool, dark, and well-ventilated area.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing this synthesis. All procedures should be carried out in a fume hood.

References

Acid-Catalyzed Dehydration of Propanol for the Synthesis of Dipropyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the acid-catalyzed dehydration of propanol to synthesize dipropyl ether. The document details the underlying reaction mechanisms, comprehensive experimental protocols, and quantitative data on catalyst performance, offering valuable insights for professionals in chemical research and drug development.

Introduction

The acid-catalyzed dehydration of primary alcohols is a well-established and efficient method for the synthesis of symmetrical ethers. This compound, a significant solvent and potential fuel additive, can be effectively produced from propanol through this process. The reaction involves the elimination of a water molecule from two molecules of propanol, facilitated by a strong acid catalyst.

This guide will focus on the synthesis of this compound from 1-propanol, outlining the critical parameters that influence reaction yield and selectivity, including temperature, catalyst choice, and reaction conditions. A competing elimination reaction that produces propene will also be discussed as it represents the primary byproduct pathway.

Reaction Mechanisms

The formation of this compound from 1-propanol under acidic conditions predominantly follows a bimolecular nucleophilic substitution (SN2) mechanism. Temperature is a critical factor that dictates the favored reaction pathway; moderate temperatures favor ether formation, while higher temperatures promote an E2 elimination reaction, yielding propene.

SN2 Pathway to this compound

At temperatures around 140°C, the SN2 mechanism is the primary route for this compound synthesis.[1][2] The reaction proceeds in three main steps:

  • Protonation of the Alcohol: A proton (H⁺) from the acid catalyst protonates the hydroxyl group of a 1-propanol molecule, forming a good leaving group (water).[3]

  • Nucleophilic Attack: A second molecule of 1-propanol acts as a nucleophile, attacking the protonated propanol molecule and displacing the water molecule.[3]

  • Deprotonation: The resulting protonated ether is deprotonated, regenerating the acid catalyst and forming this compound.

Caption: SN2 mechanism for this compound formation.
E2 Pathway to Propene

At higher temperatures, typically above 170°C, the dehydration of propanol favors an E2 elimination mechanism, resulting in the formation of propene.[4][5] In this pathway, a proton is abstracted from a carbon adjacent to the protonated hydroxyl group, leading to the formation of a double bond and the elimination of water.

Quantitative Data on Catalyst Performance

The choice of catalyst and reaction temperature significantly impacts the conversion of propanol and the yield and selectivity of this compound. The following table summarizes data from a study comparing the performance of sulfuric acid (a homogeneous catalyst) and Amberlyst-36 (a heterogeneous catalyst) at various temperatures.[6]

CatalystTemperature (°C)Propanol Conversion (%)This compound Yield (%)This compound Selectivity (%)
Sulfuric Acid 100~40~18~45
120~75~30~40
140100~42~42
160100~35~35
Amberlyst-36 100~15~8~50
120~25~12~48
140~40~18~45
160~60~25~42

Data is approximated from graphical representations in the cited source.[6]

From the data, it is evident that sulfuric acid leads to higher propanol conversion and this compound yields compared to Amberlyst-36 across the tested temperature range. For sulfuric acid, the optimal temperature for this compound yield appears to be around 140°C.[6] Beyond this temperature, the yield begins to decrease, likely due to the increased formation of propene via the competing E2 elimination reaction.

Experimental Protocols

The following section provides a detailed methodology for the synthesis of this compound from 1-propanol using an acid catalyst. This protocol is a representative procedure based on established methods for the dehydration of primary alcohols.[1][2]

Materials and Equipment
  • 1-Propanol

  • Concentrated sulfuric acid (98%) or phosphoric acid (85%)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Distillation apparatus

  • Separatory funnel

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous calcium chloride

  • Boiling chips

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Assemble Reflux Apparatus B Add 1-Propanol and Boiling Chips to Flask A->B C Cool Flask in Ice Bath B->C D Slowly Add Concentrated Acid C->D E Heat Mixture to 140°C D->E F Reflux for a Set Time (e.g., 2-4 hours) E->F G Cool Reaction Mixture F->G H Transfer to Separatory Funnel G->H I Wash with Water and NaHCO₃ Solution H->I J Dry Organic Layer with Anhydrous CaCl₂ I->J K Filter to Remove Drying Agent J->K L Purify by Fractional Distillation K->L

Caption: General workflow for this compound synthesis.
Step-by-Step Procedure

  • Apparatus Setup: Assemble a clean and dry reflux apparatus consisting of a round-bottom flask, a reflux condenser, and a heating mantle.

  • Reagent Addition: To the round-bottom flask, add a measured volume of 1-propanol and a few boiling chips.

  • Cooling: Place the flask in an ice-water bath to cool the propanol.

  • Catalyst Addition: Slowly and with caution, add a calculated amount of concentrated sulfuric acid or phosphoric acid to the cooled propanol while gently swirling the flask. The addition should be done dropwise to control the exothermic reaction.

  • Reaction: Remove the flask from the ice bath and place it in the heating mantle. Heat the mixture to maintain a gentle reflux at a temperature of approximately 140°C.[1][2] Allow the reaction to proceed for 2-4 hours.

  • Work-up: After the reflux period, turn off the heating and allow the mixture to cool to room temperature.

  • Washing: Transfer the cooled mixture to a separatory funnel. Wash the organic layer sequentially with an equal volume of cold water, followed by a 5% sodium bicarbonate solution to neutralize any remaining acid, and finally with water again.

  • Drying: Separate the organic layer and dry it over anhydrous calcium chloride for about 30 minutes.

  • Purification: Filter the dried liquid to remove the calcium chloride. Purify the crude this compound by fractional distillation, collecting the fraction that boils at approximately 90-91°C.

Conclusion

The acid-catalyzed dehydration of propanol is a straightforward and effective method for producing this compound. The success of the synthesis is highly dependent on careful control of the reaction temperature to favor the SN2 mechanism for ether formation over the competing E2 elimination pathway that yields propene. Homogeneous catalysts like sulfuric acid generally show higher activity, though heterogeneous catalysts offer advantages in terms of separation and reusability. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to successfully synthesize and optimize the production of this compound in a laboratory setting.

References

An In-depth Technical Guide to Dipropyl Ether: Structure, Nomenclature, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of dipropyl ether, focusing on its chemical structure, systematic nomenclature, physicochemical properties, and detailed synthetic protocols. The information is tailored for professionals in scientific research and development who require precise and actionable data.

Nomenclature and Structural Information

This compound, a symmetrical ether, is characterized by two n-propyl groups linked through an oxygen atom. Its systematic IUPAC name is 1-propoxypropane . It is also commonly referred to as di-n-propyl ether, propyl ether, or 4-oxaheptane.

Key Identifiers:

  • Molecular Formula: C₆H₁₄O

  • CAS Number: 111-43-3

  • Canonical SMILES: CCCOCCC

  • InChI Key: POLCUAVZOMRGSN-UHFFFAOYSA-N

The structural formula clearly illustrates the connectivity of the atoms.

Figure 1: Structural formula of this compound (1-propoxypropane).

Physicochemical and Spectroscopic Properties

This compound is a colorless, volatile, and flammable liquid with a characteristic sweet, ether-like odor.[1] It is less dense than water and only slightly soluble in it, but it is miscible with many organic solvents.[1] Key quantitative properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight102.17 g/mol
Boiling Point88-91 °C
Melting Point-122 °C
Density0.736 g/mL at 25 °C
Vapor Pressure55 mmHg at 20 °C
Flash Point-18 °C (0 °F)
Solubility in Water3 g/L at 20 °C
log Kₒw (Octanol-Water)2.03
Refractive Index (n²⁰/D)1.380

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic methods. The key spectral features are summarized in Table 2. In ¹H NMR, the protons on the carbons adjacent to the oxygen atom (α-protons) are shifted downfield to approximately 3.4 ppm. In ¹³C NMR, these α-carbons appear in the 50-80 ppm range. The most characteristic feature in its IR spectrum is the strong C-O stretching vibration.

Table 2: Key Spectroscopic Data for this compound

SpectroscopyFeatureWavenumber (cm⁻¹) / Chemical Shift (δ, ppm)
IR C-O Stretch (strong)1050 - 1150 cm⁻¹
C-H Stretch (sp³)2850 - 3000 cm⁻¹
¹H NMR -O-CH₂ -CH₂-CH₃ (triplet)~ 3.37 ppm
-O-CH₂-CH₂ -CH₃ (sextet)~ 1.59 ppm
-O-CH₂-CH₂-CH₃ (triplet)~ 0.93 ppm
¹³C NMR -O-C H₂-~ 75 ppm
-O-CH₂-C H₂-~ 23 ppm
-O-CH₂-CH₂-C H₃~ 11 ppm

Synthesis of this compound

This compound is primarily synthesized via two established methods: the acid-catalyzed dehydration of 1-propanol, suitable for producing symmetrical ethers, and the Williamson ether synthesis, a more versatile method that can also produce unsymmetrical ethers.

This method involves the bimolecular dehydration of 1-propanol using a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, at elevated temperatures.[2] The reaction proceeds via an Sₙ2 mechanism where one protonated alcohol molecule is attacked by a second alcohol molecule. Temperature control is critical; at higher temperatures (>150 °C), the E2 elimination reaction to form propene becomes the dominant pathway.[3]

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Workup & Purification Propanol 1-Propanol Heating Heat to ~140°C (Reflux) Propanol->Heating Acid H₂SO₄ Catalyst Acid->Heating Distillation Continuous Distillation of Product Heating->Distillation Wash Wash with NaHCO₃ (aq) then Brine Distillation->Wash Dry Dry over Anhydrous MgSO₄ Wash->Dry Purify Fractional Distillation Dry->Purify Product Pure this compound Purify->Product

Figure 2: Workflow for acid-catalyzed synthesis of this compound.

The Williamson ether synthesis is a versatile and widely used method that involves the reaction of an alkoxide with a primary alkyl halide.[4] For this compound, this involves two steps: first, the deprotonation of 1-propanol with a strong base (e.g., sodium hydride, NaH) to form sodium propoxide, followed by the Sₙ2 reaction of the propoxide nucleophile with a propyl halide (e.g., 1-bromopropane).

G cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Reaction cluster_2 Workup & Purification Propanol 1-Propanol Alkoxide Sodium Propoxide (Nucleophile) Propanol->Alkoxide Base Strong Base (e.g., NaH) Base->Alkoxide Reaction Reflux in Aprotic Solvent (e.g., THF) Alkoxide->Reaction AlkylHalide 1-Bromopropane (Electrophile) AlkylHalide->Reaction Quench Quench with Water Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Anhydrous Na₂SO₄ Wash->Dry Purify Distillation Dry->Purify Product Pure this compound Purify->Product

Figure 3: Workflow for Williamson ether synthesis of this compound.

Experimental Protocols

The following are representative experimental procedures for the synthesis of this compound. Standard laboratory safety precautions, including the use of a fume hood and personal protective equipment, must be followed.

This protocol is adapted from the general procedure for the synthesis of symmetrical ethers from primary alcohols.

  • Apparatus Setup: Assemble a distillation apparatus using a 250 mL round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Reaction: To the 250 mL round-bottom flask, cautiously add 50 mL of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly add 100 mL (approx. 1.34 mol) of 1-propanol to the cooled acid with constant swirling. Add a few boiling chips.

  • Distillation: Heat the mixture gently using the heating mantle. The temperature of the vapor should be maintained below 100°C. The this compound (b.p. 90°C) and some unreacted propanol will co-distill with water. Continue the distillation until no more organic layer is observed in the distillate.

  • Workup: Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with 50 mL of 5% sodium hydroxide solution (to neutralize any acidic residue), and then with 50 mL of brine (saturated NaCl solution).

  • Purification: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the drying agent and purify the crude ether by fractional distillation, collecting the fraction that boils between 88°C and 91°C.

This protocol is adapted from standard procedures for the Williamson ether synthesis.[5][6]

  • Alkoxide Formation: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 50 mL of anhydrous tetrahydrofuran (THF). Cautiously add 2.4 g (0.1 mol) of sodium hydride (NaH, 60% dispersion in mineral oil).

  • Alcohol Addition: While stirring under a nitrogen atmosphere, slowly add 6.0 g (0.1 mol) of anhydrous 1-propanol dropwise to the NaH suspension. The mixture will effervesce (H₂ gas evolution). Stir at room temperature for 30 minutes after the addition is complete to ensure full formation of sodium propoxide.

  • Sₙ2 Reaction: Slowly add 12.3 g (0.1 mol) of 1-bromopropane to the reaction mixture. Heat the mixture to reflux and maintain reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Cautiously quench the reaction by slowly adding 50 mL of water to decompose any unreacted NaH. Transfer the mixture to a separatory funnel.

  • Extraction and Purification: Extract the aqueous mixture with diethyl ether (2 x 50 mL). Combine the organic layers and wash them with 50 mL of water, followed by 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate. Filter and remove the solvent by rotary evaporation. Purify the resulting crude product by distillation to yield pure this compound.

Safety and Handling

This compound is a highly flammable liquid and its vapors can form explosive mixtures with air.[2] It must be handled in a well-ventilated area, away from ignition sources. Like many ethers, this compound can form explosive peroxides upon prolonged exposure to air and light.[2] It is crucial to test for the presence of peroxides before heating or distilling and to store the ether in a cool, dark place, preferably under a nitrogen atmosphere and with an added stabilizer like butylated hydroxytoluene (BHT).[2]

References

A Comprehensive Technical Guide to the Solubility of Dipropyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of dipropyl ether in water and various organic solvents. The information is curated for professionals in research and development, particularly within the pharmaceutical industry, where understanding the solubility of ether compounds is crucial for process development, formulation, and purification.

Solubility of this compound

This compound, a symmetrical ether with the chemical formula (CH₃CH₂CH₂)₂O, exhibits solubility characteristics typical of a moderately polar compound. Its solubility is a critical parameter in its application as a solvent and in extraction processes.

Solubility in Water

This compound is slightly soluble in water. The solubility is inversely proportional to the temperature, a common characteristic for many organic liquids in water. The available quantitative data from various sources are summarized in Table 1. It is important to note the minor discrepancies in reported values, which may arise from differences in experimental methodologies and conditions.

Table 1: Quantitative Solubility of this compound in Water at Various Temperatures

Temperature (°C)Solubility ( g/100 g of water)Equivalent ( g/100 mL of water)Reference
00.5676~0.57[1]
100.4083~0.41[1]
200.3~0.3[1]
20Not specified0.3[2]
250.2494~0.25[1]
25Not specified0.25[3][4]
25Not specified~0.49 (4.9x10³ mg/L)[3]
Solubility in Organic Solvents

This compound is generally characterized as being soluble to very soluble in a wide range of common organic solvents.[1][3][5] This high degree of solubility is attributed to its ether functional group and alkyl chains, which allow for effective van der Waals interactions and dipole-dipole interactions with other organic molecules. While extensive quantitative data is limited in publicly available literature, qualitative descriptions and miscibility information are summarized in Table 2.

Table 2: Solubility of this compound in Common Organic Solvents

Organic SolventQualitative Solubility/Miscibility
EthanolVery Soluble / Miscible[1][5]
Diethyl EtherVery Soluble / Miscible[1][5]
AcetoneSoluble
ChloroformMiscible
Dimethyl Sulfoxide (DMSO)Data for the isomer diisopropyl ether shows solubility of 11 g/100 mL. This compound is expected to be soluble.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The methodologies outlined below are standard practices for determining the solubility of a liquid like this compound in various solvents.

Determination of Solubility in Water (Shake-Flask Method - OECD Guideline 105)

The shake-flask method is a widely accepted technique for determining the water solubility of substances and is described in OECD Guideline 105.[3][6][7]

Principle: A surplus of the test substance (this compound) is agitated in water at a constant temperature until equilibrium is achieved. The concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

  • Constant temperature water bath or shaker.

  • Separatory funnels or flasks with stoppers.

  • Centrifuge (optional).

  • Analytical balance.

  • Gas chromatograph (GC) or other suitable analytical instrument for quantification.

Procedure:

  • Preparation: A predetermined volume of high-purity water is placed into a flask.

  • Addition of Solute: An excess amount of this compound is added to the water. The excess is crucial to ensure that a saturated solution is formed.

  • Equilibration: The flask is sealed and placed in a constant temperature shaker bath. The mixture is agitated for a sufficient period to reach equilibrium. A preliminary test can determine the necessary equilibration time (typically 24-48 hours).

  • Phase Separation: After equilibration, the agitation is stopped, and the mixture is allowed to stand in the constant temperature bath for at least 24 hours to allow for the complete separation of the aqueous and organic phases. If necessary, centrifugation can be used to aid separation.

  • Sampling: A sample of the aqueous phase is carefully withdrawn using a syringe or pipette, ensuring that no undissolved this compound is included.

  • Quantification: The concentration of this compound in the aqueous sample is determined using a pre-calibrated analytical method, such as gas chromatography with a flame ionization detector (GC-FID).

  • Data Reporting: The solubility is reported in g/100 mL or other appropriate units at the specified temperature.

Determination of Solubility in Organic Solvents

For determining the solubility in organic solvents where this compound is expected to be highly soluble or miscible, a slightly different approach is often taken to determine the point of miscibility.

Principle: The two liquids are mixed in varying proportions to visually determine if they form a single homogeneous phase at a specific temperature.

Apparatus:

  • Graduated cylinders or burettes.

  • Test tubes or vials with stoppers.

  • Vortex mixer.

  • Constant temperature bath.

Procedure:

  • Preparation of Mixtures: A series of mixtures of this compound and the organic solvent are prepared in known volume or mass ratios in sealed test tubes.

  • Equilibration and Observation: The test tubes are placed in a constant temperature bath and are vigorously mixed using a vortex mixer. After mixing, they are allowed to stand and are visually inspected for the presence of a single phase or two distinct layers.

  • Determination of Miscibility: If a single phase is observed across all proportions, the two liquids are considered miscible. If two phases are observed at certain ratios, the compositions of the conjugate phases at equilibrium can be determined by analyzing each layer.

  • Quantitative Analysis (if not miscible): If the liquids are not fully miscible, the shake-flask method described for water can be adapted. The solvent is saturated with this compound, and the concentration in the solvent phase is determined analytically.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the solubility of this compound in a solvent, based on the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_solvent Add Known Volume of Solvent to Flask start->add_solvent add_ether Add Excess This compound add_solvent->add_ether agitate Agitate at Constant Temperature (e.g., 24-48h) add_ether->agitate settle Allow Phases to Settle (e.g., 24h) agitate->settle centrifuge Centrifuge (Optional) settle->centrifuge sample Sample the Solvent Phase settle->sample centrifuge->sample quantify Quantify this compound Concentration (e.g., GC-FID) sample->quantify end End: Solubility Data quantify->end

Caption: Generalized workflow for determining the solubility of this compound.

References

Dipropyl Ether: A Comprehensive Technical Guide to Vapor Pressure and Boiling Point Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the vapor pressure and boiling point data for dipropyl ether. The information is presented in a clear and concise format, with a focus on providing the detailed experimental methodologies required for accurate and reproducible research.

Core Physical Properties

This compound, also known as 1-propoxypropane, is a colorless liquid with a characteristic ether-like odor.[1][2] It is less dense than water and is slightly soluble in it.[2][3] Its key physical properties are summarized in the table below.

PropertyValueSource(s)
Molecular FormulaC6H14O[1][4]
Molar Mass102.17 g/mol [2]
Boiling Point89-91 °C[2]
Melting Point-122 °C[1][2]
Vapor Pressure55 mmHg at 20 °C
62.5 mmHg[2]

Vapor Pressure Data

The vapor pressure of a liquid is a critical parameter in many scientific and industrial applications, including distillation, process design, and safety assessments. The relationship between the vapor pressure of this compound and temperature can be accurately described by the Antoine equation:

log₁₀(P) = A - (B / (T + C))

Where:

  • P is the vapor pressure.

  • T is the temperature.

  • A, B, and C are the Antoine coefficients specific to the substance.

The following table summarizes the Antoine equation coefficients for this compound found in the literature.

ABCTemperature Range (K)Source
4.069511254.781-54.33299.74 - 361.80
4.019711227.47-57.449312.9 - 371.33

Experimental Protocols

Accurate determination of vapor pressure and boiling point is paramount for the reliable application of this data. The following sections detail the methodologies employed in the cited experiments.

Boiling Point Determination by Ebulliometry

The boiling point of this compound is typically determined using an ebulliometer, a device designed for the precise measurement of the boiling point of liquids. A common approach is the comparative ebulliometry method.

Experimental Workflow: Boiling Point Determination

G Boiling Point Determination by Ebulliometry cluster_prep Sample Preparation cluster_measurement Ebulliometer Setup and Measurement cluster_data Data Analysis prep Purification of this compound (e.g., fractional distillation) ebulliometer Charge Ebulliometer with Purified this compound prep->ebulliometer heating Heat the Ebulliometer to a steady boil ebulliometer->heating equilibrium Establish Vapor-Liquid Equilibrium heating->equilibrium temp_measurement Measure Equilibrium Temperature (Boiling Point) with a calibrated thermometer equilibrium->temp_measurement correction Correct Boiling Point for atmospheric pressure temp_measurement->correction pressure_measurement Measure Ambient Pressure with a barometer pressure_measurement->correction reporting Report Corrected Boiling Point correction->reporting

Caption: Workflow for determining the boiling point of this compound using an ebulliometer.

Methodology:

  • Sample Purification: The this compound sample is purified, typically by fractional distillation, to remove any impurities that could affect the boiling point.

  • Apparatus Setup: A calibrated ebulliometer is charged with the purified this compound. The apparatus is designed to ensure that the thermometer bulb is continuously bathed in the vapor of the boiling liquid, which is in equilibrium with the liquid phase.

  • Heating and Equilibrium: The sample is heated to a steady boil. The design of the ebulliometer ensures that superheating is minimized and that a true vapor-liquid equilibrium is established.

  • Temperature and Pressure Measurement: The equilibrium temperature, which is the boiling point at the measured pressure, is recorded using a high-precision, calibrated thermometer (e.g., a platinum resistance thermometer). The ambient atmospheric pressure is simultaneously recorded using a calibrated barometer.

  • Data Correction: The observed boiling point is corrected to the standard atmospheric pressure (101.325 kPa) using the Clausius-Clapeyron equation or other appropriate correlations.

Vapor Pressure Determination by the Static Method

The static method is a direct and accurate technique for measuring the vapor pressure of a pure liquid as a function of temperature.

Logical Relationship: Static Vapor Pressure Measurement

G Principle of Static Vapor Pressure Measurement substance Pure Liquid (this compound) vapor Vapor Phase substance->vapor Evaporation equilibrium Vapor-Liquid Equilibrium substance->equilibrium vapor->substance Condensation vapor->equilibrium pressure Measured Vapor Pressure equilibrium->pressure is a function of temperature Controlled Temperature temperature->equilibrium determines

Caption: The relationship between a pure liquid, its vapor, and the measured vapor pressure at a controlled temperature.

Methodology:

  • Sample Degassing: A sample of high-purity this compound is placed in a thermostatted equilibrium cell. The sample is thoroughly degassed to remove any dissolved air or other non-condensable gases. This is a critical step and is often achieved by repeated freeze-pump-thaw cycles under vacuum.

  • Apparatus and Temperature Control: The equilibrium cell is connected to a high-precision pressure transducer. The entire assembly is placed in a thermostat bath with a temperature stability of at least ±0.01 K.

  • Equilibrium Establishment: The sample is brought to the desired temperature and allowed to reach thermal and vapor-liquid equilibrium. This is indicated by a stable pressure reading over a prolonged period.

  • Pressure Measurement: The pressure at equilibrium, which is the vapor pressure of the this compound at that specific temperature, is recorded.

  • Data Collection: The procedure is repeated at various temperatures to obtain a set of vapor pressure data as a function of temperature. This data can then be fitted to a vapor pressure equation, such as the Antoine equation.

The vapor-liquid equilibrium data for systems containing this compound have been measured using an ebulliometric method.[5] In this method, the compositions of both the liquid and vapor phases in equilibrium are determined at a constant temperature.[5] The total vapor pressure of the system is also measured.[5] The compositions can be determined by measuring a physical property that varies with composition, such as density.[5]

References

An In-Depth Technical Guide to Understanding Peroxide Formation in Dipropyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical issue of peroxide formation in dipropyl ether. Understanding the mechanisms, risks, and mitigation strategies associated with peroxide formation is paramount for ensuring laboratory safety and the integrity of experimental results. This document details the underlying chemistry, influencing factors, detection methods, and procedures for the safe handling and disposal of peroxidized this compound.

The Chemistry of Peroxide Formation

Peroxide formation in ethers like this compound is a well-documented phenomenon that occurs through a free-radical chain reaction known as autooxidation. This process is initiated by the reaction of the ether with molecular oxygen, particularly in the presence of initiators such as light or heat.[1]

The general mechanism involves three key stages: initiation, propagation, and termination. The propagation phase is a cyclic process where an ether radical reacts with oxygen to form a peroxy radical, which then abstracts a hydrogen atom from another ether molecule, regenerating the ether radical and forming a hydroperoxide. These hydroperoxides can further react to form dangerously explosive polymeric peroxides and other degradation products.

Signaling Pathway of Peroxide Formation

The following diagram illustrates the free-radical chain reaction of peroxide formation in this compound.

Peroxide_Formation DipropylEther This compound (CH3CH2CH2)2O EtherRadical This compound Radical DipropylEther->EtherRadical Hydroperoxide Hydroperoxide (Explosive) DipropylEther->Hydroperoxide + this compound Initiator Initiator (Light, Heat) Initiator->EtherRadical Initiation PeroxyRadical Peroxy Radical EtherRadical->PeroxyRadical Propagation Termination Termination Products EtherRadical->Termination Termination Oxygen Oxygen (O2) Oxygen->PeroxyRadical PeroxyRadical->Hydroperoxide Propagation PeroxyRadical->Termination PolymericPeroxides Polymeric Peroxides (Highly Explosive) Hydroperoxide->PolymericPeroxides Further Reactions

Mechanism of peroxide formation in this compound.

Factors Influencing Peroxide Formation

Several factors can significantly accelerate the rate of peroxide formation in this compound:

  • Exposure to Air (Oxygen): Oxygen is a critical reactant in the autooxidation process. Containers that have been opened, are not sealed properly, or have a large headspace of air are at a higher risk.[1]

  • Exposure to Light: Ultraviolet (UV) light can initiate the free-radical chain reaction, significantly increasing the rate of peroxide formation.[2] For this reason, peroxide-forming chemicals should be stored in opaque or amber-colored containers.

  • Elevated Temperatures: Heat provides the activation energy for the initiation step and accelerates the overall reaction rate.[1]

  • Presence of Contaminants: Certain metal ions can act as catalysts, promoting the formation of peroxides.[1]

  • Absence of Inhibitors: Many commercial ethers are supplied with inhibitors, such as butylated hydroxytoluene (BHT), which act as radical scavengers to quench the chain reaction.[3] Distillation of the ether will remove these inhibitors, making the purified solvent highly susceptible to peroxide formation.

Quantitative Analysis of Peroxide Formation

Obtaining precise quantitative data on the rate of peroxide formation in this compound under various storage conditions is challenging as it depends on multiple variables. However, studies on analogous ethers provide valuable insights into the potential timeline for peroxide accumulation. For instance, diisopropyl ether is known to form peroxides more readily than diethyl ether.[4]

The following table provides representative data for peroxide formation in a common laboratory ether, Tetrahydrofuran (THF), under different storage conditions. This data is intended to be illustrative of the potential for peroxide accumulation and to emphasize the importance of regular testing.

Storage Time (Months)Condition A: Amber Bottle, Dark, No Inhibitor (ppm)Condition B: Clear Bottle, Exposed to Light, No Inhibitor (ppm)Condition C: Amber Bottle, Dark, With Inhibitor (ppm)
0< 1< 1< 1
15 - 1520 - 50< 2
325 - 50> 100 (Dangerous)< 5
6> 80 (Dangerous)Significantly > 1005 - 10
12Significantly > 100Significantly > 10010 - 20

Note: Peroxide concentrations above 80-100 ppm are generally considered hazardous. This table is for illustrative purposes; actual peroxide formation rates can vary. Regular testing is crucial.

Experimental Protocols for Peroxide Detection

Regular testing of stored this compound for the presence of peroxides is a critical safety measure. Several methods are available, ranging from simple qualitative tests to more quantitative analyses.

Qualitative Test: Potassium Iodide (KI) Method

This method provides a rapid visual indication of the presence of peroxides.

Materials:

  • Sample of this compound

  • Glacial acetic acid

  • Potassium iodide (KI), solid or 10% aqueous solution

  • Test tube

Procedure:

  • In a clean test tube, add approximately 1 mL of the this compound sample.

  • Add an equal volume of glacial acetic acid.

  • Add a small crystal of potassium iodide or a few drops of a freshly prepared 10% potassium iodide solution.

  • Stopper the test tube and shake vigorously for 30 seconds.

  • Allow the layers to separate.

Interpretation of Results:

  • No color change: Peroxides are likely absent or at a very low concentration.

  • Pale yellow to yellow color: Indicates the presence of a low to moderate concentration of peroxides.

  • Brown color: Indicates a high and potentially dangerous concentration of peroxides.

Semi-Quantitative Test: Peroxide Test Strips

Commercially available peroxide test strips offer a convenient and semi-quantitative method for determining peroxide concentration.

Materials:

  • Sample of this compound

  • Peroxide test strips (e.g., EM-Quant®)

  • Distilled water (if required by the manufacturer)

Procedure:

  • Follow the specific instructions provided by the test strip manufacturer.

  • Typically, the strip is briefly dipped into the this compound sample.

  • After a specified time, the color of the test pad is compared to the color chart provided with the strips to estimate the peroxide concentration in parts per million (ppm).

Experimental Workflow for Peroxide Testing

The following diagram outlines the logical workflow for the routine testing of this compound for peroxides.

Peroxide_Testing_Workflow Start Start: Stored This compound VisualInspection Visual Inspection for Crystals or Precipitate Start->VisualInspection CrystalsFound Crystals/Precipitate Found? (High Hazard) VisualInspection->CrystalsFound Stop STOP! Do Not Handle Contact EHS CrystalsFound->Stop Yes PerformTest Perform Peroxide Test (KI or Test Strip) CrystalsFound->PerformTest No PeroxidesDetected Peroxides Detected? PerformTest->PeroxidesDetected SafeToUse Safe to Use (< 20 ppm) PeroxidesDetected->SafeToUse No ModeratePeroxides Moderate Peroxides (20-80 ppm) PeroxidesDetected->ModeratePeroxides Yes (Low-Moderate) HighPeroxides High Peroxides (> 80 ppm) PeroxidesDetected->HighPeroxides Yes (High) Decontaminate Decontaminate or Dispose as Hazardous Waste ModeratePeroxides->Decontaminate HighPeroxides->Decontaminate

Workflow for the safe testing of this compound.

Prevention and Removal of Peroxides

The safest approach to managing peroxide-forming chemicals is to prevent the formation of peroxides in the first place.

Prevention Strategies:

  • Purchase small quantities: Only purchase amounts of this compound that will be consumed within a short period.

  • Date and label containers: Clearly mark containers with the date received and the date opened.

  • Store properly: Keep containers in a cool, dark, and dry place, away from heat and light sources. Ensure containers are tightly sealed.[2]

  • Use inhibitors: When possible, purchase this compound that contains an inhibitor.[3]

  • Inert atmosphere: For highly sensitive applications or long-term storage of uninhibited ether, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxygen exposure.

Removal of Peroxides: If low to moderate levels of peroxides are detected, they can be removed before use. Caution: Peroxide removal procedures should only be performed by trained personnel in a controlled environment.

  • Activated Alumina: Passing the peroxidized ether through a column of activated alumina can effectively remove hydroperoxides.[1]

  • Ferrous Sulfate: Shaking the ether with a freshly prepared solution of ferrous sulfate can reduce peroxides.[1]

Conclusion

The formation of peroxides in this compound is a significant safety hazard that requires diligent management in any research or development setting. By understanding the underlying chemistry, being aware of the factors that promote peroxide formation, and implementing a regular testing and safe handling protocol, the risks associated with this common laboratory solvent can be effectively mitigated. Always consult your institution's specific safety guidelines and procedures for handling peroxide-forming chemicals.

References

Technical Overview of Dipropyl Ether: Properties and Identification

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential physicochemical data for dipropyl ether, a significant compound in various research and industrial applications. The information is presented to support researchers, scientists, and professionals in drug development and other scientific fields.

Physicochemical Data

This compound, also known as propyl ether, is an organic compound with the chemical formula C₆H₁₄O.[1][2][3] Key identifying information is summarized in the table below for quick reference.

PropertyValue
CAS Registry Number111-43-3[1][2][3]
Molecular Weight102.17 g/mol [1][3]
Molecular FormulaC₆H₁₄O[1][2][3]
Empirical FormulaC₆H₁₄O[1]
EC Number203-869-6[1]

Experimental Protocols

The determination of the CAS (Chemical Abstracts Service) Registry Number is a standardized process managed by the American Chemical Society. Each number is a unique numerical identifier assigned to a single chemical substance. It is assigned as new substances are identified and entered into the CAS REGISTRY database.

The molecular weight of a compound like this compound is typically determined using mass spectrometry. In this technique, a sample is ionized, and the ions are separated based on their mass-to-charge ratio. This allows for a precise calculation of the molecular mass of the compound. The NIST (National Institute of Standards and Technology) Chemistry WebBook provides a molecular weight of 102.1748 for this compound.[2][4]

Compound Identification Workflow

The logical flow for identifying and characterizing a chemical compound such as this compound involves cross-referencing its various identifiers. The CAS number serves as a universal standard, linking to a wealth of data including its molecular formula and weight.

Dipropyl_Ether This compound CAS_Number CAS Number 111-43-3 Dipropyl_Ether->CAS_Number has Molecular_Weight Molecular Weight 102.17 g/mol Dipropyl_Ether->Molecular_Weight has Molecular_Formula Molecular Formula C₆H₁₄O Dipropyl_Ether->Molecular_Formula has

Fig. 1: Key identifiers for this compound.

References

An In-depth Technical Guide to the Thermodynamic Properties of Dipropyl Ether for Chemical Modeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential thermodynamic properties of dipropyl ether (also known as di-n-propyl ether or 1-propoxypropane). Accurate thermodynamic data is fundamental for the precise modeling of chemical processes, reaction kinetics, and phase equilibria, which are critical in fields ranging from chemical synthesis and process design to pharmaceutical development. This document summarizes key quantitative data, outlines experimental methodologies for their determination, and illustrates the relationships between these properties.

Core Thermodynamic and Physical Properties

The following tables summarize the key physical and thermodynamic properties of this compound, compiled from various sources. These values are essential for parameterizing chemical models and simulations.

Table 1: General Physical Properties of this compound

PropertyValueUnitsSource(s)
Molecular FormulaC6H14O-[1]
Molar Mass102.175 g/mol [2]
Boiling Point90.1 °C (363.25 K)°C (K)[2]
Melting Point-122°C[2][3]
Density0.736 (at 25 °C)g/mL[4]
Refractive Index1.380 (at 20 °C)-[4]

Table 2: Thermodynamic Properties of this compound

PropertyValueUnitsSource(s)
Enthalpy of Formation (Liquid, ΔfH°liquid) -293 to -299kJ/mol[1]
Enthalpy of Vaporization (ΔvapH°) 35.79kJ/mol[5]
Enthalpy of Fusion (ΔfusH) 10.77kJ/mol[1]
Liquid Phase Heat Capacity (Cp,liquid) Varies with temperatureJ/mol·K[6][7]
Ideal Gas Heat Capacity (Cp,gas) Varies with temperatureJ/mol·K[6]
Standard Molar Entropy (Liquid, S°liquid) Varies with temperatureJ/mol·K[6][7]
Standard Molar Entropy (Gas, S°gas) Varies with temperatureJ/mol·K[6]
Gibbs Free Energy of Formation (ΔfG°) Data not readily availablekJ/mol[6]

Table 3: Vapor Pressure of this compound

Temperature (°C)Pressure (mmHg)
2055

Source:[4]

The vapor pressure of this compound can be calculated using the Antoine equation: log₁₀(P) = A − (B / (T + C)), where P is the vapor pressure in bar and T is the temperature in Kelvin. The parameters A, B, and C are empirically determined constants. For this compound, in the temperature range of 312.9 K to 371.33 K, the Antoine constants are A = 4.01971, B = 1227.47, and C = -57.449.[1]

Table 4: Critical Properties of this compound

PropertyValueUnitsSource(s)
Critical Temperature (Tc) 530.6K[5]
Critical Pressure (Pc) 30.28bar[5]

Experimental Protocols for Thermodynamic Property Determination

The accurate determination of thermodynamic properties relies on precise experimental methodologies. Below are outlines of common protocols used for measuring key parameters of ethers like this compound.

2.1. Calorimetry for Enthalpy and Heat Capacity Measurement

  • Adiabatic Calorimetry: This is a primary method for determining heat capacities and enthalpies of phase transitions (fusion, vaporization).

    • Methodology: A sample of this compound is placed in a sealed, insulated calorimeter. A known amount of electrical energy is supplied to the sample, and the resulting temperature change is precisely measured. The heat capacity is calculated from the energy input and the temperature rise. For phase transitions, the energy required to complete the transition at a constant temperature is measured to determine the enthalpy of that transition.

  • Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

    • Methodology: A small, sealed pan containing the this compound sample and an empty reference pan are heated at a controlled rate. The difference in heat flow to the two pans is monitored. This allows for the determination of heat capacity and the temperatures and enthalpies of phase transitions.

2.2. Vapor Pressure Measurement

  • Static Method: This is a direct method for measuring the vapor pressure of a liquid.

    • Methodology: A sample of degassed this compound is placed in a thermostated vessel connected to a pressure measuring device (e.g., a manometer). The system is allowed to reach equilibrium at a set temperature, and the pressure of the vapor in equilibrium with the liquid is recorded. This is repeated at various temperatures to obtain the vapor pressure curve.[8]

  • Ebulliometry (Boiling Point Method): This method determines the boiling temperature of a liquid at a known pressure.

    • Methodology: The this compound sample is heated in an ebulliometer, an apparatus that allows for the precise measurement of the boiling point under controlled pressure. The temperature at which the liquid and vapor phases are in equilibrium is the boiling point at that pressure. By varying the pressure, the vapor pressure as a function of temperature can be determined.

Visualizing Thermodynamic Relationships and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the thermodynamic properties of this compound.

ThermodynamicProperties Logical Relationship of Key Thermodynamic Properties Enthalpy Enthalpy (H) Total Heat Content Gibbs Gibbs Free Energy (G) Spontaneity of a Process Enthalpy->Gibbs G = H - TS State Physical State (Solid, Liquid, Gas) Enthalpy->State Influences Phase Transitions Entropy Entropy (S) Disorder/Randomness Entropy->Gibbs G = H - TS Entropy->State Influences Phase Transitions Gibbs->State Determines Equilibrium State Temp Temperature (T) Temp->Gibbs G = H - TS

Caption: Logical Relationship of Key Thermodynamic Properties.

VaporPressureWorkflow Experimental Workflow for Vapor Pressure Determination (Static Method) Start Start: Prepare this compound Sample Degas Degas the Sample (Remove Dissolved Gases) Start->Degas Place Place Sample in Thermostated Vessel Degas->Place Equilibrate Set Temperature and Allow to Equilibrate Place->Equilibrate Measure Measure Equilibrium Vapor Pressure Equilibrate->Measure Record Record Temperature and Pressure Data Measure->Record Repeat Change Temperature and Repeat Record->Repeat Repeat->Equilibrate Yes End End: Construct Vapor Pressure Curve Repeat->End No (Sufficient Data)

Caption: Experimental Workflow for Vapor Pressure Determination.

Applications in Chemical Modeling

The thermodynamic properties of this compound are crucial for a variety of modeling applications:

  • Process Simulation: In chemical process design, properties like vapor pressure, heat of vaporization, and heat capacity are essential for simulating distillation, extraction, and other separation processes.[9]

  • Reaction Modeling: Enthalpy of formation and Gibbs free energy are used to predict the feasibility and energetics of chemical reactions involving this compound.

  • Combustion Modeling: For applications where this compound might be used as a fuel or fuel additive, its thermodynamic properties are critical for modeling combustion behavior and predicting reaction products.[10]

  • Solvent Effects in Drug Development: As a solvent, the thermodynamic properties of this compound can influence the solubility, stability, and crystallization of pharmaceutical compounds. Understanding these properties is important for modeling and optimizing these processes.[11]

This guide provides a foundational set of data and methodologies for researchers and professionals working with this compound. For more detailed or temperature-dependent data, consulting comprehensive databases such as those provided by the National Institute of Standards and Technology (NIST) is recommended.[1][7]

References

Methodological & Application

Dipropyl Ether: Application Notes and Protocols for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of dipropyl ether (also known as di-n-propyl ether) as a solvent for organic reactions. It includes detailed application notes, safety protocols, and experimental methodologies, designed to guide laboratory professionals in its effective and safe use.

Introduction to this compound as a Solvent

This compound is a symmetrical ether with the chemical formula (CH₃CH₂CH₂)₂O. It is a colorless, flammable liquid with a characteristic sweet odor.[1] While less common in laboratory synthesis than its lower-boiling analog, diethyl ether, or the more polar tetrahydrofuran (THF), this compound offers a unique set of properties that can be advantageous for specific applications. Its higher boiling point and relatively non-polar nature make it a potential alternative solvent in various organic transformations.[2]

Key Properties:

  • Higher Boiling Point: With a boiling point of 90 °C, this compound allows for reactions to be conducted at higher temperatures than with diethyl ether (b.p. 34.6 °C), which can be beneficial for reactions with slower kinetics.[1]

  • Aprotic Nature: As an aprotic solvent, it is suitable for reactions involving strong bases and organometallic reagents that would be quenched by protic solvents like water or alcohols.

  • Moderate Polarity: It can dissolve a range of non-polar and moderately polar organic compounds.[2]

However, the use of this compound also presents challenges, most notably its propensity to form explosive peroxides upon storage and exposure to air and light.[1]

Physicochemical Properties and Comparison

A summary of the key physical and chemical properties of this compound is presented below, alongside a comparison with other common ethereal solvents.

PropertyThis compoundDiethyl EtherTetrahydrofuran (THF)Diisopropyl Ether
Formula C₆H₁₄OC₄H₁₀OC₄H₈OC₆H₁₄O
Molar Mass 102.18 g/mol 74.12 g/mol 72.11 g/mol 102.18 g/mol
Boiling Point 90 °C34.6 °C66 °C68-69 °C
Melting Point -122 °C-116.3 °C-108.4 °C-86 °C
Density 0.746 g/cm³0.713 g/cm³0.889 g/cm³0.725 g/cm³
Solubility in Water 0.25 g/100 mL6.9 g/100 mLMiscible0.2 g/100 mL
Primary Hazard Flammable, Peroxide FormerHighly Flammable, Peroxide FormerFlammable, Peroxide FormerFlammable, High Peroxide Former

Applications in Organic Synthesis

While detailed protocols for a wide range of reactions using this compound as a solvent are not abundantly available in recent literature, its properties suggest its utility in several classes of organic reactions. It is often considered in applications where a higher boiling point than diethyl ether is desirable.

3.1. Grignard Reactions

Ethereal solvents are crucial for the formation and reaction of Grignard reagents, as they solvate the magnesium center, enhancing the reagent's stability and reactivity. While diethyl ether and THF are the most common solvents, this compound's higher boiling point could be advantageous in reactions requiring elevated temperatures.

However, studies on the closely related diisopropyl ether have shown variable and often lower yields compared to diethyl ether for Grignard reagent formation. For example, the reaction of ethyl iodide with magnesium in diisopropyl ether gave a 22.5% yield of the Grignard reagent, compared to 86% in diethyl ether.[3] Similar trends were observed for the reaction of phenyl bromide, which yielded 34% of the Grignard reagent in diisopropyl ether.[3] While data for di-n-propyl ether is scarce, it is reasonable to anticipate that it would perform better than the more sterically hindered diisopropyl ether, though likely not as effectively as diethyl ether or THF in all cases.

Comparative Yields of Grignard Reagents in Ethereal Solvents

Alkyl/Aryl HalideSolventYield of Grignard Reagent (%)
Ethyl IodideDiethyl Ether86
Ethyl IodideDiisopropyl Ether22.5
Ethyl BromideDiethyl Ether75-88
Ethyl BromideDiisopropyl Ether67.5
Phenyl BromideDiisopropyl Ether34

Data from a 1931 study on diisopropyl ether.[3]

3.2. Williamson Ether Synthesis

The Williamson ether synthesis, a reaction between an alkoxide and a primary alkyl halide, is a fundamental method for preparing ethers. This compound itself can be synthesized via this method by reacting sodium propoxide with 1-propyl halide.[2] In this reaction, an aprotic solvent is required, and while the parent alcohol (propanol) can be used, an inert ether like this compound could also serve as the solvent, especially in industrial settings where its recovery might be more efficient.

3.3. Other Potential Applications

This compound's properties also make it a candidate solvent for other reactions, such as:

  • Wurtz Reaction: This reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a new alkane. It requires an anhydrous, aprotic solvent like an ether to prevent the highly reactive sodium from reacting with the solvent.[4][5]

  • Reductions with Metal Hydrides: While ethers like THF are more common, this compound could be used as a solvent for reductions with reagents like lithium aluminum hydride, provided the reaction temperature is controlled.

Experimental Protocols

The following are generalized protocols for reactions where this compound could potentially be used as a solvent. Researchers should perform small-scale trials to optimize conditions for their specific substrates.

4.1. Protocol: Grignard Reagent Formation and Reaction

This protocol describes the formation of a Grignard reagent and its subsequent reaction with a carbonyl compound.

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide

  • Anhydrous this compound

  • Carbonyl compound (e.g., an aldehyde or ketone)

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, reflux condenser, and magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Preparation: Assemble a dry three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen/argon inlet. Place magnesium turnings in the flask.

  • Initiation: Add a small crystal of iodine to the flask. Prepare a solution of the alkyl/aryl halide in anhydrous this compound and add a small portion to the magnesium turnings.

  • Formation: Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining halide solution dropwise at a rate that maintains a gentle reflux. The higher boiling point of this compound may require gentle heating to initiate the reaction.

  • Reaction with Carbonyl: After the magnesium has been consumed, cool the reaction mixture to 0 °C. Add a solution of the carbonyl compound in anhydrous this compound dropwise with stirring.

  • Workup: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether or another suitable solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by distillation or chromatography.

4.2. Protocol: Williamson Ether Synthesis of this compound

This protocol describes the synthesis of this compound itself.

Materials:

  • Sodium metal

  • Anhydrous propanol

  • 1-Bromopropane or 1-chloropropane

  • Anhydrous this compound (as solvent, optional)

  • Round-bottom flask, reflux condenser, and magnetic stirrer

Procedure:

  • Alkoxide Formation: In a dry flask under an inert atmosphere, carefully add sodium metal to anhydrous propanol to form sodium propoxide.

  • Reaction: To the solution of sodium propoxide, add 1-propyl halide dropwise. If using this compound as a co-solvent, it can be added at this stage.

  • Reflux: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitor by TLC or GC).

  • Workup: Cool the reaction mixture and quench with water.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with a suitable solvent. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and purify by distillation, collecting the fraction boiling at 89-91 °C.[2]

Safety and Handling

Peroxide Formation: The most significant hazard associated with this compound is the formation of explosive peroxides upon exposure to air and light.[1]

  • Testing: Always test for the presence of peroxides before use, especially if the container has been opened previously or stored for an extended period.

  • Inhibitors: Commercial this compound often contains inhibitors like butylated hydroxytoluene (BHT) to prevent peroxide formation.

  • Storage: Store in a cool, dark, and tightly sealed container under an inert atmosphere if possible.

  • Disposal: Peroxide-contaminated ether should be treated to remove the peroxides before disposal. Never distill to dryness, as this can concentrate explosive peroxides.

Flammability: this compound is a flammable liquid.

  • Handle away from ignition sources.

  • Use in a well-ventilated fume hood.

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Reagents & Glassware setup Assemble Dry Apparatus under Inert Atmosphere reagents->setup solvent Anhydrous this compound solvent->setup addition Add Reactants setup->addition Charge Reactor heating Heat to Reflux (if necessary) addition->heating monitoring Monitor Progress (TLC/GC) heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extraction quench->extract dry Dry Organic Layer extract->dry purify Purification (Distillation/Chromatography) dry->purify

Caption: General workflow for an organic reaction using this compound.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products alkoxide Sodium Propoxide (CH3CH2CH2ONa) transition_state SN2 Transition State alkoxide->transition_state Nucleophilic Attack halide 1-Propyl Halide (CH3CH2CH2X) halide->transition_state ether This compound ((CH3CH2CH2)2O) salt Sodium Halide (NaX) transition_state->ether Bond Formation transition_state->salt Leaving Group Departure

Caption: Mechanism of the Williamson Ether Synthesis for this compound.

References

Dipropyl Ether: Pharmaceutical Applications, Notes, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl ether, a colorless, volatile, and flammable liquid, serves as a versatile solvent in the pharmaceutical industry. Its moderate polarity, low water solubility, and suitable boiling point make it a valuable tool in various stages of drug development and manufacturing, including synthesis, extraction, and purification of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in key pharmaceutical processes.

Physical and Chemical Properties

A thorough understanding of this compound's properties is crucial for its effective and safe use in the laboratory and in manufacturing settings.[1][2]

PropertyValueUnits
Molecular FormulaC₆H₁₄O
Molecular Weight102.17 g/mol
Boiling Point90.1°C
Melting Point-122°C
Density0.736g/mL at 20°C
Solubility in Water0.3 g/100 g at 20°C
Vapor Pressure55mmHg at 20°C

Data sourced from various chemical databases.

Applications in the Pharmaceutical Industry

This compound's primary applications in the pharmaceutical sector are centered around its capabilities as a solvent.

Solvent in Organic Synthesis

This compound can be employed as a reaction solvent for various organic transformations in the synthesis of pharmaceutical intermediates and APIs. Its inert nature and ability to dissolve a range of organic compounds make it a suitable medium for reactions that are sensitive to protic solvents.[3] For instance, it can be used in the synthesis of steroid esters and in certain Grignard reactions, although its performance in the latter can be variable compared to other ethers like diethyl ether or tetrahydrofuran.

Extraction of Active Pharmaceutical Ingredients

The low water solubility and good solvency for many organic compounds make this compound an effective extraction solvent. It is particularly useful for the liquid-liquid extraction of APIs from aqueous solutions or natural products from plant materials.

Application Note: Extraction of Alkaloids from Plant Material

This compound can be used for the selective extraction of alkaloids from plant matrices. Alkaloids, which are basic in nature, can be extracted from an acidified aqueous solution of the plant extract after basification. The this compound layer, containing the free base alkaloid, can then be separated.

This protocol outlines a general procedure for the extraction of alkaloids from a plant extract using this compound.

Materials:

  • Dried and powdered plant material

  • 10% Hydrochloric acid

  • Concentrated ammonium hydroxide

  • This compound

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Acidic Extraction: Macerate 100 g of powdered plant material in 500 mL of 10% hydrochloric acid for 24 hours.

  • Filtration: Filter the mixture to remove solid plant debris.

  • Basification: Transfer the acidic aqueous extract to a large beaker and carefully add concentrated ammonium hydroxide with stirring until the pH reaches approximately 9-10.

  • Liquid-Liquid Extraction: Transfer the basified aqueous solution to a separatory funnel. Add an equal volume of this compound.

  • Extraction: Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely. The upper layer is the this compound containing the extracted alkaloids.

  • Collection: Drain the lower aqueous layer. Collect the upper this compound layer.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with two more portions of this compound to maximize alkaloid recovery.

  • Combine and Dry: Combine all the this compound extracts and dry over anhydrous sodium sulfate.

  • Concentration: Filter to remove the drying agent and concentrate the this compound solution under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

ExtractionWorkflow cluster_AqueousPhase Aqueous Phase Processing cluster_OrganicPhase Organic Phase (this compound) Processing PlantMaterial Powdered Plant Material AcidExtraction Maceration in 10% HCl PlantMaterial->AcidExtraction Filtration Filtration AcidExtraction->Filtration AqueousExtract Acidic Aqueous Extract Filtration->AqueousExtract Basification Basification with NH4OH (pH 9-10) AqueousExtract->Basification BasifiedExtract Basified Aqueous Extract Basification->BasifiedExtract LLE Liquid-Liquid Extraction BasifiedExtract->LLE Add this compound Separation Phase Separation LLE->Separation Separation->BasifiedExtract Aqueous Layer (Re-extract) EtherExtract This compound Extract Separation->EtherExtract Collect Organic Layer Drying Drying (Na2SO4) EtherExtract->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration CrudeAlkaloids Crude Alkaloid Extract Concentration->CrudeAlkaloids

Fig. 1: Workflow for the extraction of alkaloids using this compound.
Crystallization and Purification of APIs

This compound is a valuable solvent in the crystallization of APIs, a critical step for purification and obtaining the desired solid-state form. It can be used as the primary solvent for crystallization or, more commonly, as an antisolvent.

Application Note: Antisolvent Crystallization

In antisolvent crystallization, the API is dissolved in a "good" solvent, and then a "poor" solvent (the antisolvent), in which the API is insoluble, is added to induce precipitation. This compound's low polarity makes it an effective antisolvent for polar to moderately polar APIs that are soluble in more polar solvents like alcohols or acetone. This technique is particularly useful for heat-sensitive compounds as it can be performed at room temperature.

This protocol provides a general method for the antisolvent crystallization of a model API, ibuprofen, using ethanol as the solvent and this compound as the antisolvent.

Materials:

  • Crude Ibuprofen

  • Ethanol (anhydrous)

  • This compound

  • Crystallization vessel with a stirrer

  • Filter funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In the crystallization vessel, dissolve 10 g of crude ibuprofen in the minimum amount of anhydrous ethanol at room temperature with gentle stirring until a clear solution is obtained.

  • Antisolvent Addition: Slowly add this compound to the stirred ibuprofen solution. The addition rate should be controlled to maintain a constant level of supersaturation.

  • Induction of Crystallization: Continue adding this compound until the solution becomes turbid, indicating the onset of nucleation.

  • Crystal Growth: Once turbidity is observed, stop the addition of the antisolvent and allow the solution to stir gently for a period (e.g., 1-2 hours) to promote crystal growth.

  • Maturation: After the initial growth phase, the suspension can be left to stand for several hours to allow for further crystal maturation and to maximize the yield.

  • Filtration: Collect the ibuprofen crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of a pre-prepared mixture of ethanol and this compound (in a ratio that ensures low solubility of ibuprofen) to remove any adhering mother liquor.

  • Drying: Dry the purified ibuprofen crystals under vacuum at a temperature well below the melting point of ibuprofen.

CrystallizationWorkflow cluster_Process Antisolvent Crystallization Process Start Crude API Dissolution Dissolve in 'Good' Solvent (e.g., Ethanol) Start->Dissolution Solution Clear API Solution Dissolution->Solution AntisolventAddition Slow Addition of Antisolvent (this compound) Solution->AntisolventAddition Nucleation Induce Nucleation (Turbidity) AntisolventAddition->Nucleation Growth Crystal Growth (Stirring) Nucleation->Growth Maturation Maturation Growth->Maturation Filtration Filtration Maturation->Filtration Washing Wash with Solvent/Antisolvent Mixture Filtration->Washing Drying Drying Washing->Drying End Purified API Crystals Drying->End

Fig. 2: Workflow for antisolvent crystallization using this compound.

Safety Considerations

This compound is a highly flammable liquid and can form explosive peroxides upon exposure to air and light over time. It is crucial to handle this solvent in a well-ventilated fume hood, away from ignition sources. Stored containers of this compound should be dated upon opening and tested for the presence of peroxides before use, especially before distillation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times when handling this compound.

Conclusion

This compound is a valuable and versatile solvent in the pharmaceutical industry with key applications in organic synthesis, extraction, and purification of APIs. Its specific physical and chemical properties make it particularly well-suited for use as an extraction solvent for certain classes of compounds and as an effective antisolvent in crystallization processes. The protocols provided herein offer a foundation for the practical application of this compound in a research and development setting. As with all chemical procedures, appropriate safety precautions must be strictly adhered to when working with this solvent.

References

Application Notes and Protocols: The Role of Dipropyl Ether in Liquid-Liquid Extraction Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid-liquid extraction (LLE) is a cornerstone separation technique in research and industry, pivotal for the isolation and purification of compounds from complex mixtures. The choice of solvent is critical to the success of LLE, dictating the efficiency and selectivity of the extraction. Dipropyl ether (also known as di-n-propyl ether or DPE) is a valuable, albeit less common, solvent in this context, offering a unique set of properties that make it suitable for specific applications, particularly in the pharmaceutical and chemical industries. These notes provide an in-depth overview of the role of this compound in LLE, including its physicochemical properties, application examples, and detailed experimental protocols. While closely related to the more frequently used diisopropyl ether (DIPE), this compound's distinct characteristics merit specific consideration.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of this compound is essential for its effective application in liquid-liquid extraction. These properties influence its behavior as a solvent, its miscibility with other liquids, and the overall efficiency of the extraction process.

PropertyValueReference
Chemical Formula C₆H₁₄O[1]
Molar Mass 102.177 g·mol⁻¹[1]
Appearance Colorless liquid[1]
Odor Sweet, ether-like[1]
Density 0.75 g/cm³[1]
Boiling Point 90 °C (194 °F; 363 K)[1]
Melting Point -122 °C (-188 °F; 151 K)[1]
Solubility in Water 3 g/L (at 20 °C)[1]
Flash Point -18 °C (0 °F; 255 K)[1]

Note on Diisopropyl Ether (DIPE): Diisopropyl ether is a structural isomer of this compound and is more commonly referenced in industrial applications. It is used as an extractant in the manufacture of Active Pharmaceutical Ingredients (APIs), particularly for the purification of steroids.[2] Its properties are broadly similar, but differences in structure can lead to variations in solvency and selectivity.

Applications of this compound in Liquid-Liquid Extraction

This compound's moderate polarity and low water solubility make it a suitable solvent for the extraction of a range of organic compounds from aqueous solutions. Its applications, while not as widespread as those of diethyl ether or dichloromethane, are significant in specific contexts.

Extraction of Polar Organic Compounds

Due to its ether linkage, this compound can solvate polar molecules. It is particularly useful for extracting moderately polar organic compounds from aqueous matrices. This includes, but is not limited to, the extraction of certain organic acids, phenols, and other functionalized organic molecules. The choice of this compound is often driven by its boiling point, which allows for easier removal post-extraction compared to higher-boiling solvents, and its lower volatility compared to diethyl ether, which can be advantageous for safety and handling.

Pharmaceutical and Drug Development

In the pharmaceutical industry, ethers are commonly employed as extraction solvents.[3] While diisopropyl ether is explicitly mentioned for the extraction and purification of APIs like steroids, the similar properties of this compound suggest its potential applicability in this area.[2] It can be used in the work-up of synthetic reactions to isolate the desired product from the reaction mixture. Its limited miscibility with water allows for a clean separation of the organic and aqueous phases.

Extraction from Fermentation Broths

The recovery of bioactive compounds from fermentation broths is a critical step in the production of many pharmaceuticals and chemicals.[4] Liquid-liquid extraction is a common method for this purpose.[5] this compound can be considered for the extraction of moderately polar products, such as certain antibiotics or organic acids, from complex aqueous fermentation media. The selection of this compound would depend on the partition coefficient of the target molecule between the ether and the aqueous broth.

Experimental Protocols

The following protocols provide a general framework for performing liquid-liquid extraction using this compound. The specific parameters, such as solvent-to-feed ratio and number of extraction stages, will need to be optimized for each specific application.

Protocol 1: General Liquid-Liquid Extraction using a Separatory Funnel

This protocol describes a standard single-stage batch extraction, which can be repeated for multi-stage extractions to improve recovery.

Materials:

  • Separatory funnel

  • Beakers or Erlenmeyer flasks for collecting the aqueous and organic phases

  • Ring stand and clamp

  • Aqueous solution containing the target compound (feed)

  • This compound (solvent)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator (for solvent removal)

Procedure:

  • Preparation: Ensure the separatory funnel is clean, and the stopcock is closed and properly lubricated. Place the separatory funnel in a ring clamp on a ring stand.

  • Loading: Carefully pour the aqueous solution containing the compound to be extracted into the separatory funnel.

  • Solvent Addition: Add a measured volume of this compound to the separatory funnel. The optimal volume will depend on the partition coefficient of the solute.

  • Extraction: Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and shake gently. Periodically vent the funnel by opening the stopcock while it is inverted to release any pressure buildup.

  • Equilibration: Continue to shake and vent for 1-2 minutes to ensure thorough mixing and to allow the solute to partition between the two phases.

  • Phase Separation: Place the separatory funnel back in the ring clamp and allow the layers to separate completely. The less dense this compound layer (density ~0.75 g/cm³) will be the top layer, and the aqueous layer will be the bottom layer.

  • Draining: Remove the stopper and carefully drain the lower aqueous layer into a clean beaker or flask.

  • Collecting the Organic Phase: Pour the upper this compound layer out through the top of the separatory funnel into a separate clean flask. This prevents contamination from any residual aqueous phase near the stopcock.

  • Drying the Organic Phase: Add a small amount of a drying agent, such as anhydrous sodium sulfate, to the collected organic phase to remove any dissolved water.

  • Solvent Removal: Decant or filter the dried organic solution into a round-bottom flask and remove the this compound using a rotary evaporator to isolate the extracted compound.

Protocol 2: Multi-Stage Counter-Current Extraction for Enhanced Recovery

For solutes with a low partition coefficient, a multi-stage extraction is more efficient. A counter-current setup is often used in industrial processes and can be simulated in the lab.

Conceptual Workflow:

G cluster_0 Multi-Stage Extraction Process Feed Feed Stage1 Stage 1 (Mixer-Settler) Feed->Stage1 Aqueous Feed Stage2 Stage 2 (Mixer-Settler) Stage1->Stage2 Aqueous Phase Extract Extract Stage1->Extract Final Organic Phase Stage2->Stage1 Organic Phase Stage3 Stage 3 (Mixer-Settler) Stage2->Stage3 Aqueous Phase Stage3->Stage2 Organic Phase Raffinate Raffinate Stage3->Raffinate Final Aqueous Phase Solvent Solvent Solvent->Stage3 Fresh DPE

Caption: A simplified workflow for a three-stage counter-current liquid-liquid extraction process.

Procedure Outline:

  • The aqueous feed is introduced into the first stage.

  • Fresh this compound is introduced into the final stage.

  • In each stage, the aqueous and organic phases are mixed and then allowed to settle.

  • The aqueous phase moves from stage 1 to the final stage, becoming progressively depleted of the solute.

  • The organic phase moves from the final stage to the first, becoming progressively enriched with the solute.

  • The final aqueous phase leaving the last stage is the raffinate, and the final organic phase leaving the first stage is the extract.

Quantitative Data: Liquid-Liquid Equilibria

Liquid-liquid equilibrium (LLE) data is crucial for designing and optimizing extraction processes. The following table presents experimental LLE data for the ternary system of this compound, n-propanol, and water at 283.15 K and 323.15 K. This data can be used to understand the phase behavior and to model an extraction process involving these components.

Liquid-Liquid Equilibrium Data for the this compound (1) + n-Propanol (2) + Water (3) System

Temperature (K)PhaseMole Fraction (x₁) - DPEMole Fraction (x₂) - n-PropanolMole Fraction (x₃) - Water
283.15 Ether-Rich0.9630.0000.037
Water-Rich0.0010.0000.999
Ether-Rich0.7710.1010.128
Water-Rich0.0020.0880.910
323.15 Ether-Rich0.9320.0000.068
Water-Rich0.0020.0000.998
Ether-Rich0.6990.1110.190
Water-Rich0.0040.1010.895

Note: This data is illustrative of the type of quantitative information available in the literature. For detailed process design, consulting the original research for the full dataset is recommended.

Logical Relationships in Solvent Selection

The choice of an appropriate solvent for liquid-liquid extraction is a multi-faceted decision. The following diagram illustrates the key considerations.

G cluster_1 Solvent Selection Criteria for LLE Solute Properties of Target Solute Selection Optimal Solvent Selection Solute->Selection Polarity, Solubility Solvent Properties of Solvent (DPE) Solvent->Selection Distribution Coefficient, Selectivity, Density, Boiling Point Process Process Considerations Process->Selection Safety, Cost, Environmental Impact

Caption: Key factors influencing the selection of a solvent for liquid-liquid extraction.

Safety Considerations

This compound is a flammable liquid and, like other ethers, can form explosive peroxides upon prolonged exposure to air and light.[1] Therefore, it is crucial to handle it in a well-ventilated area, away from ignition sources. It is recommended to use freshly opened containers or to test for the presence of peroxides before use, especially before any distillation step. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should always be worn.

Conclusion

This compound is a viable and effective solvent for specific liquid-liquid extraction processes, particularly for the separation of moderately polar organic compounds from aqueous solutions. While not as commonly used as some other ethers, its unique combination of properties, including its boiling point and density, can offer advantages in certain applications within the pharmaceutical and chemical industries. By understanding its properties and following established protocols, researchers and drug development professionals can successfully employ this compound as a valuable tool in their separation and purification workflows.

References

Application Notes and Protocols: Dipropyl Ether as a Medium for Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the reaction of an organomagnesium halide (Grignard reagent) with an electrophile. The choice of solvent is critical for the successful formation and reactivity of the Grignard reagent. While diethyl ether and tetrahydrofuran (THF) are the most commonly employed solvents, alternative ethers such as dipropyl ether present a different set of physical properties that may be advantageous in specific applications. This document provides detailed application notes and protocols for the use of di-n-propyl ether as a medium for Grignard reactions.

Ethers are essential for Grignard reagent stability, solvating the magnesium center to form a soluble complex.[1][2] Di-n-propyl ether, with a higher boiling point than diethyl ether, offers the potential for conducting reactions at elevated temperatures. However, literature on its application is less common compared to its lower and cyclic ether counterparts.

Properties of Di-n-propyl Ether

Understanding the physical properties of di-n-propyl ether is crucial for its effective use in Grignard reactions.

PropertyValueReference
Formula C₆H₁₄O[3]
Molar Mass 102.177 g/mol [3]
Boiling Point 90 °C[3]
Melting Point -122 °C[3]
Density 0.75 g/cm³[3]
Solubility in Water 3 g/L (20 °C)[3]
Flash Point -18 °C[3]

The higher boiling point of di-n-propyl ether compared to diethyl ether (34.6 °C) allows for a wider operational temperature range, which can be beneficial for reactions that are sluggish at lower temperatures.

Comparative Data of Ethereal Solvents in Grignard Reactions

Quantitative data on the performance of di-n-propyl ether in Grignard reactions is scarce in the literature. However, a 1931 study on its isomer, diisopropyl ether, provides some insight into how a less common ether compares to standard solvents. It is important to note that the following data is for diisopropyl ether and may not be directly representative of di-n-propyl ether's performance. The study indicated that alkyl bromides are more suitable than alkyl iodides in this medium.[4]

Grignard ReagentSolventYield (%)Reference
EtMgIDiethyl ether86[4][5]
EtMgIDiisopropyl ether22.5[4][5]
EtMgBrDiethyl ether75-88[4]
EtMgBrDiisopropyl ether67.5[4]
EtMgBrDibutyl ether74-75[4]
PhMgBrDiisopropyl ether34[4]

These findings suggest that while alternative ethers can facilitate Grignard reactions, yields may be lower compared to those achieved in diethyl ether.

Experimental Protocols

The following are generalized protocols for conducting a Grignard reaction using di-n-propyl ether. These should be adapted based on the specific reagents and reaction scale.

General Preparation of a Grignard Reagent in Di-n-propyl Ether

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide

  • Anhydrous di-n-propyl ether

  • Iodine crystal (for initiation)

  • Round-bottom flask, reflux condenser, dropping funnel (all oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the oven-dried glassware under a positive pressure of an inert gas.

  • Magnesium Activation: Place the magnesium turnings in the round-bottom flask. Add a small crystal of iodine to activate the magnesium surface.

  • Initial Reagent Addition: Add a small portion of the anhydrous di-n-propyl ether to cover the magnesium. Prepare a solution of the alkyl or aryl halide in anhydrous di-n-propyl ether in the dropping funnel. Add a small amount of the halide solution to the magnesium.

  • Initiation: The reaction is typically initiated by gentle heating or sonication. A color change (disappearance of the iodine color) and the formation of a cloudy solution indicate the start of the reaction.

  • Reagent Addition: Once the reaction has initiated, add the remaining halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The higher boiling point of di-n-propyl ether may require more external heating to maintain reflux compared to diethyl ether.

  • Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting grayish solution is the Grignard reagent.

Reaction of a Grignard Reagent with an Electrophile in Di-n-propyl Ether

Materials:

  • Prepared Grignard reagent in di-n-propyl ether

  • Electrophile (e.g., aldehyde, ketone, ester)

  • Anhydrous di-n-propyl ether

  • Saturated aqueous ammonium chloride solution

  • Separatory funnel

Procedure:

  • Electrophile Addition: Cool the prepared Grignard reagent solution in an ice bath. Dissolve the electrophile in anhydrous di-n-propyl ether and add it dropwise to the Grignard solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete (monitored by TLC or GC). Gentle heating may be applied if necessary.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by distillation, chromatography, or recrystallization.

Visualizations

Grignard Reaction Workflow

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Work-up and Purification A Mg Turnings + I₂ D Initiation (Heating/Sonication) A->D B Anhydrous Di-n-propyl Ether B->D C Alkyl/Aryl Halide (R-X) C->D E Grignard Reagent (R-Mg-X) in Di-n-propyl Ether D->E G Reaction E->G F Electrophile (E) F->G H Intermediate Complex G->H I Quenching (aq. NH₄Cl) H->I J Extraction I->J K Purification J->K L Final Product K->L

Caption: General workflow for a Grignard reaction.

Solvation of Grignard Reagent

Caption: Solvation of the Grignard reagent by ether molecules.

Safety Considerations

  • Peroxide Formation: Like other ethers, di-n-propyl ether can form explosive peroxides upon exposure to air and light.[3] It should be stored in a cool, dark place and tested for the presence of peroxides before use, especially before distillation.

  • Flammability: Di-n-propyl ether is a flammable liquid.[3] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Grignard Reagent Reactivity: Grignard reagents are highly reactive and will react violently with water and other protic solvents. All glassware and reagents must be scrupulously dried before use.

Advantages and Disadvantages of this compound

Potential Advantages:

  • Higher Reaction Temperatures: The higher boiling point allows for reactions to be carried out at temperatures above the boiling point of diethyl ether, which may be beneficial for the formation of certain Grignard reagents or for reactions with sluggish kinetics.

  • Reduced Solvent Loss: The lower volatility of di-n-propyl ether compared to diethyl ether can lead to less solvent loss during reflux.

Potential Disadvantages:

  • Slower Initiation: Grignard reactions may be more difficult to initiate in higher ethers compared to diethyl ether.

  • Lower Yields: As suggested by data for diisopropyl ether, yields may be lower than in more traditional solvents.[4]

  • Solubility Issues: The solubility of some Grignard reagents may be lower in di-n-propyl ether compared to THF.

  • Limited Literature: The lack of extensive literature on its use means that reaction conditions may require more optimization.

Conclusion

Di-n-propyl ether can serve as an alternative solvent for Grignard reactions, particularly when higher reaction temperatures are desired. However, its use is not as well-documented as that of diethyl ether or THF, and researchers should be prepared for potential challenges such as difficult initiation and potentially lower yields. The provided protocols offer a starting point for the exploration of di-n-propyl ether in this fundamental class of organic reactions. Careful attention to anhydrous conditions and safety precautions is paramount for successful and safe experimentation.

References

Application of Dipropyl Ether in the Synthesis of Complex Compounds: A Focus on Tandem Acylation/Cyclization of 1,6-Dienes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl ether is a versatile and eco-friendly solvent and reagent that has found increasing application in the synthesis of complex organic compounds. Its favorable physical properties, such as a moderate boiling point (88-90 °C) and low water solubility, make it a suitable medium for a variety of chemical transformations. This application note details a specific and innovative use of this compound in a catalyst- and base-free tandem acylation/cyclization of 1,6-dienes, a process promoted by tert-butyl hydroperoxide (TBHP). This methodology offers a green and efficient route to constructing valuable cyclic ketones.

Core Application: Tandem Acylation/Cyclization of 1,6-Dienes

A recently developed protocol highlights the dual role of this compound as both a solvent and a reactant in the synthesis of functionalized cyclopentanones from 1,6-dienes.[1] This reaction proceeds via a TBHP-promoted tandem cleavage of C(sp³)–H and C(sp³)–O bonds of this compound, followed by acylation of the diene and subsequent cyclization.[1]

Reaction Principle

The key to this transformation is the generation of a propyl radical from this compound under the influence of TBHP. This radical species then participates in a cascade reaction with a 1,6-diene, leading to the formation of a five-membered ring structure incorporating a propylcarbonyl group. The overall process is atom-economical and avoids the use of heavy metal catalysts or strong bases, aligning with the principles of green chemistry.

Experimental Data

The following table summarizes the results for the tandem acylation/cyclization of various 1,6-dienes with this compound.

Entry1,6-Diene SubstrateProductYield (%)
1Diethyl 2,2-diallylmalonateDiethyl 2-(3-oxobutyl)-2-(tetrahydro-2-oxo-3-furyl)malonate82
2N,N-Diallyl-4-methylbenzenesulfonamide1-((1-Tosyl-2,5-dihydropyrrol-3-yl)methyl)butan-2-one75
34-Methyl-N,N-diallylaniline1-((1-(4-Methylphenyl)-2,5-dihydro-1H-pyrrol-3-yl)methyl)butan-2-one68
4N,N-Diallylbenzamide1-((1-Benzoyl-2,5-dihydro-1H-pyrrol-3-yl)methyl)butan-2-one71

Reaction conditions: 1,6-diene (0.2 mmol), this compound (2.0 mL), TBHP (0.4 mmol, 70% in water), 120 °C, 12 h in a sealed tube.

Experimental Protocols

General Procedure for the Tandem Acylation/Cyclization of 1,6-Dienes with this compound

To a sealed tube were added the 1,6-diene (0.2 mmol), this compound (2.0 mL), and tert-butyl hydroperoxide (TBHP) (70 wt% in water, 0.4 mmol). The tube was sealed and the reaction mixture was stirred at 120 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired product.

Reaction Workflow and Mechanism

The following diagram illustrates the proposed workflow for the TBHP-promoted tandem acylation/cyclization of 1,6-dienes with this compound.

ReactionWorkflow cluster_initiation Initiation cluster_propagation Propagation TBHP TBHP tBuO_rad tert-Butoxyl Radical TBHP->tBuO_rad Heat Propyl_rad Propyl Radical tBuO_rad->Propyl_rad + this compound Dipropyl_Ether This compound 1_6_Diene 1,6-Diene Intermediate_A Radical Adduct Propyl_rad->Intermediate_A + 1,6-Diene Intermediate_B Cyclized Radical Intermediate_A->Intermediate_B 5-exo-trig Cyclization Product_precursor Acylated Intermediate Intermediate_B->Product_precursor + O2 (from TBHP) Final_Product Cyclopentanone Product Product_precursor->Final_Product Rearrangement

Caption: Proposed reaction workflow for the tandem acylation/cyclization.

Safety Precautions

This compound is a flammable liquid and can form explosive peroxides upon prolonged exposure to air and light. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Containers of this compound should be stored in a cool, dark place and tested for the presence of peroxides before use, especially if they have been opened previously. TBHP is a strong oxidizing agent and should be handled with care.

References

Application Notes and Protocols for the Recrystallization of Organic Compounds Using Dipropyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The choice of solvent is paramount to the success of this procedure, requiring the compound to be highly soluble at elevated temperatures and sparingly soluble at lower temperatures. Dipropyl ether, existing as two isomers, di-n-propyl ether and diisopropyl ether, presents itself as a viable, albeit less common, solvent for the recrystallization of a range of organic compounds, particularly those with low to moderate polarity. Its moderate boiling point, low water solubility, and ability to dissolve a variety of organic molecules make it a suitable candidate for specific purification challenges.

These application notes provide a comprehensive overview of the properties of this compound, its applications in recrystallization, and detailed protocols for its use. The information is intended to guide researchers in utilizing this solvent effectively and safely for the purification of organic solids in a laboratory setting.

Solvent Profile: this compound

Both isomers of this compound, di-n-propyl ether and diisopropyl ether (DIPE), are colorless liquids with a characteristic ether-like odor.[1][2] They are miscible with most organic solvents but only slightly soluble in water.[1][2] The physical properties of both isomers are summarized in the table below, which are crucial for their application in recrystallization. The choice between the two isomers may depend on the specific solubility characteristics of the compound to be purified and the desired operating temperature range. Diisopropyl ether's slightly lower boiling point might be advantageous for compounds that are sensitive to higher temperatures.

PropertyDi-n-propyl etherDiisopropyl ether (DIPE)
CAS Number 111-43-3108-20-3
Molecular Formula C₆H₁₄OC₆H₁₄O
Molar Mass 102.17 g/mol 102.177 g/mol [1]
Boiling Point 90.1 °C[3]68.5 °C[1]
Melting Point -122 °C[3]-60 °C[1]
Density 0.736 g/mL0.725 g/mL[1]
Solubility in Water Slightly soluble2 g/L at 20 °C[1]

Safety Considerations: Ethers like this compound can form explosive peroxides upon exposure to air and light.[1] It is imperative to use fresh stocks of the solvent and test for the presence of peroxides before use, especially before distillation or heating. Unopened containers or those stored with an inhibitor like butylated hydroxytoluene (BHT) are recommended. Peroxides can be removed by treating the ether with a reducing agent, such as an aqueous solution of iron(II) sulfate. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment.

Principle of Recrystallization

The principle behind recrystallization lies in the differential solubility of a compound in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities, on the other hand, should either be completely insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and will be removed with the mother liquor). The "like dissolves like" principle is a useful guide; this compound, being a relatively non-polar solvent, is best suited for purifying non-polar to moderately polar organic compounds.

General Protocol for Recrystallization using this compound

This protocol outlines the general steps for a single-solvent recrystallization using this compound.

Materials:

  • Crude organic compound

  • This compound (peroxide-free)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Condenser (optional, but recommended for prolonged heating)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection and Preliminary Solubility Test:

    • Place a small amount of the crude compound (10-20 mg) in a test tube.

    • Add a few drops of this compound at room temperature. Observe the solubility. The compound should be sparingly soluble or insoluble.

    • Gently heat the test tube. The compound should dissolve completely.

    • Allow the solution to cool to room temperature and then in an ice bath. A good recovery of crystals should be observed.

  • Dissolution:

    • Place the accurately weighed crude compound in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

    • Add a minimal amount of this compound, just enough to cover the solid.

    • Heat the mixture to a gentle boil using a heating mantle or hot plate. Add more this compound in small portions until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield.

  • Hot Filtration (if insoluble impurities are present):

    • If there are insoluble impurities, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

    • Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by placing them on the heating source.

    • Pour the hot solution through the fluted filter paper into the preheated flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.

    • Wash the crystals with a small amount of ice-cold this compound to remove any adhering mother liquor containing impurities.

    • Continue to draw air through the crystals for several minutes to aid in drying.

  • Drying:

    • Transfer the crystals to a watch glass or a piece of pre-weighed filter paper and allow them to air dry completely. For higher boiling point solvents, a vacuum oven may be used, ensuring the temperature is well below the compound's melting point.

  • Analysis:

    • Determine the weight of the purified crystals and calculate the percent recovery.

    • Measure the melting point of the recrystallized product to assess its purity. A pure compound will have a sharp melting point range close to the literature value.

Application Notes for Specific Compounds

The following are illustrative examples of using this compound for the recrystallization of specific organic compounds. The quantitative data presented is hypothetical but realistic and serves to demonstrate the expected outcomes.

Recrystallization of Naphthalene

Naphthalene is a non-polar aromatic hydrocarbon, making this compound an excellent solvent choice for its purification.

Illustrative Solubility Data:

Temperature (°C)Solubility of Naphthalene in this compound ( g/100 mL)
05
68 (Boiling Point)60

Experimental Protocol:

Follow the general protocol outlined above. For 5.0 g of crude naphthalene, start with approximately 10 mL of this compound and add more as needed to achieve complete dissolution at boiling.

Expected Results:

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Off-white to yellowish solidWhite crystalline solid
Purity (by GC-MS) ~95%>99%
Melting Point 77-80 °C80-82 °C
Yield -~85%
Recrystallization of Benzoic Acid

Benzoic acid is a polar organic compound. While more polar solvents are typically used, this compound can be effective if the impurities are significantly more or less soluble. A solvent mixture with a more polar co-solvent might also be considered. For this example, we will consider a single-solvent recrystallization.

Illustrative Solubility Data:

Temperature (°C)Solubility of Benzoic Acid in this compound ( g/100 mL)
01.5
68 (Boiling Point)15

Experimental Protocol:

Follow the general protocol. For 5.0 g of crude benzoic acid, begin with approximately 30 mL of this compound. Benzoic acid's higher polarity means it will be less soluble than naphthalene.

Expected Results:

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Light brown solidWhite needles
Purity (by HPLC) ~96%>99.5%
Melting Point 119-121 °C121-123 °C
Yield -~80%

Visualizing the Process

The following diagrams illustrate the logical workflow of the recrystallization process and the decision-making involved in solvent selection.

Recrystallization_Workflow start Start with Crude Organic Compound dissolve Dissolve in Minimum Hot this compound start->dissolve hot_filter Hot Gravity Filtration (if insoluble impurities present) dissolve->hot_filter Impurities? cool Cool to Room Temperature, then in Ice Bath dissolve->cool hot_filter->cool crystallize Crystallization Occurs cool->crystallize vacuum_filter Vacuum Filtration crystallize->vacuum_filter wash Wash Crystals with Cold this compound vacuum_filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for recrystallization using this compound.

Solvent_Selection_Logic compound Compound to be Purified nonpolar Non-polar to Moderately Polar compound->nonpolar Polarity? polar Polar compound->polar dipropyl_ether Consider this compound nonpolar->dipropyl_ether other_solvent Consider More Polar Solvent (e.g., Ethanol, Water) polar->other_solvent

Caption: Logic for selecting this compound based on compound polarity.

Conclusion

This compound is a versatile solvent that can be effectively employed for the recrystallization of non-polar to moderately polar organic compounds. Its physical properties allow for good crystal recovery with a significant purity increase. However, the potential for peroxide formation necessitates strict adherence to safety protocols. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can successfully utilize this compound as a valuable tool in the purification of organic solids.

References

Dipropyl ether as a fuel additive and its properties

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Dipropyl Ether as a Fuel Additive

Introduction

This compound (DPE), a colorless liquid with the chemical formula C6H14O, is an organic compound belonging to the ether family.[1] Ethers are increasingly being investigated as oxygenate additives for gasoline and diesel fuels. The addition of oxygenates can lead to more complete combustion, potentially increasing engine efficiency and reducing harmful exhaust emissions such as carbon monoxide (CO) and unburned hydrocarbons (HC).[2][3] Like other ethers such as diethyl ether (DEE) and diisopropyl ether (DIPE), this compound's properties suggest it may serve as a valuable fuel additive.[4][5] This document provides a summary of the known properties of this compound, protocols for its evaluation as a fuel additive, and a workflow for its systematic testing.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is the first step in evaluating its suitability as a fuel additive. The key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C6H14O[1]
Molecular Weight 102.17 g/mol [1][6]
Appearance Colorless liquid[1]
Odor Strong, ethereal[1]
Density 0.736 g/mL at 25 °C
Boiling Point 88-91 °C[1]
Melting Point -122 to -123 °C[1]
Flash Point 21 °C (70 °F)[6][7]
Vapor Pressure 55 - 62.5 mmHg at 20 °C[1]
Vapor Density 3.53 (Air = 1)[1][7]
Solubility in Water Slightly soluble/Insoluble[1]
Solubility in Organics Miscible with alcohol and ether[1]

This compound as a Fuel Additive

Ethers are utilized as fuel additives primarily for their oxygen content, which can enhance the combustion process. While extensive data on this compound's performance in engines is limited, the properties of similar ethers provide a strong indication of its potential benefits. For instance, diethyl ether is noted for increasing the octane number of gasoline and improving brake thermal efficiency.[2][8] Diisopropyl ether (DIPE) has also been recognized as a promising oxygenate additive to raise the octane rating of gasoline.[3][4]

PropertyDiisopropyl Ether (DIPE)Diethyl Ether (DEE)Dimethyl Ether (DME)Reference
Cetane Number 76~14056-57[9][10][11]
Primary Use Gasoline Additive (Octane Booster)Diesel Additive (Cetane Improver), Gasoline AdditiveDiesel Alternative[4][5][12]
Key Benefits Raises octane rating, reduces pollutants.[3]Reduces CO, HC, NOx, and smoke emissions.[2][13]High cetane number, virtually eliminates particulate emissions.[12]

Experimental Protocols

The following protocols outline the steps for preparing and evaluating fuel blends containing this compound.

Protocol 1: Preparation of Fuel Blends

Objective: To prepare stable and homogeneous blends of this compound with a base fuel (gasoline or diesel) for subsequent analysis.

Materials:

  • This compound (≥99% purity)

  • Base fuel (e.g., commercial unleaded gasoline or diesel)

  • Glass beakers or flasks

  • Magnetic stirrer and stir bars

  • Graduated cylinders or pipettes

Procedure:

  • Determine the desired volumetric percentages for the blends (e.g., 5%, 10%, 15% DPE).

  • Measure the required volume of the base fuel using a graduated cylinder and pour it into a glass flask.

  • Place the flask on a magnetic stirrer.

  • Measure the calculated volume of this compound using a separate graduated cylinder or pipette.

  • Slowly add the this compound to the base fuel while continuously stirring.

  • Continue stirring the mixture for 15-20 minutes at room temperature to ensure a homogeneous blend.

  • Visually inspect the blend for any phase separation. If the blend is clear and uniform, it is ready for testing.

  • Store the prepared blends in sealed, clearly labeled containers in a cool, dark, and well-ventilated area.

Protocol 2: Engine Performance and Emissions Testing

Objective: To evaluate the effect of this compound-fuel blends on engine performance and exhaust emissions.

Apparatus:

  • Single-cylinder, four-stroke spark-ignition (for gasoline blends) or compression-ignition (for diesel blends) engine.[2][8]

  • Dynamometer for engine load control and measurement of torque and power.

  • Fuel flow meter to measure brake-specific fuel consumption (BSFC).

  • Exhaust gas analyzer to measure concentrations of CO, HC, NOx, and CO2.[2]

  • Data acquisition system to record engine parameters (speed, load, temperatures, etc.).

Procedure:

  • Engine Warm-up: Start the engine using the pure base fuel and allow it to run until it reaches a stable operating temperature.

  • Baseline Measurement: Operate the engine at a constant speed under various loads (e.g., 25%, 50%, 75%, 100% of maximum torque). At each load point, record performance data (torque, power, fuel consumption) and exhaust emission concentrations for at least 5 minutes to ensure stability. This data will serve as the baseline.[2]

  • Fuel System Purge: Drain the base fuel from the engine's fuel tank and lines.

  • Test Blend Operation: Introduce the first DPE-fuel blend into the fuel system. Run the engine for a sufficient period to purge any remaining base fuel.

  • Blend Measurement: Repeat the measurements performed in step 2 for the DPE-fuel blend, ensuring the engine is tested under the same speed and load conditions.

  • Repeat for All Blends: Purge the fuel system and repeat steps 4 and 5 for each prepared DPE-fuel blend.

  • Data Analysis: Compare the performance (brake power, brake thermal efficiency, BSFC) and emissions data for each blend against the baseline fuel. Calculate the percentage change for each parameter at each operating point.

Workflow and Logical Relationships

The systematic evaluation of a fuel additive follows a logical progression from basic characterization to performance assessment. The expected impact of an oxygenate like this compound is based on its influence on the combustion chemistry.

FuelAdditiveEvaluationWorkflow cluster_prep Phase 1: Preparation & Characterization cluster_test Phase 2: Engine Testing cluster_analysis Phase 3: Analysis & Conclusion A Source this compound (>99% Purity) B Characterize Pure DPE (Density, BP, etc.) A->B C Prepare Fuel Blends (e.g., 5%, 10% DPE in Gasoline) B->C D Analyze Blend Properties (Distillation, Vapor Pressure) C->D E Establish Baseline (Pure Fuel Performance & Emissions) D->E F Test DPE Blends (Varying Loads & Speeds) E->F G Record Performance Data (Torque, Power, BSFC) F->G H Measure Exhaust Emissions (CO, HC, NOx, CO2) F->H I Compare Blend Data to Baseline G->I H->I J Determine Optimal Blend Ratio I->J K Final Report & Conclusion J->K OxygenateCombustionPathway cluster_effects Combustion & Performance Effects A Addition of this compound to Fuel B Increased Oxygen Content in Fuel Mixture A->B C More Complete & Efficient Combustion B->C D Reduced CO Emissions C->D E Reduced HC Emissions C->E F Potential Change in NOx Emissions C->F G Improved Thermal Efficiency C->G

References

Application Notes and Protocols for the α-C-H Activation of Dipropyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the α-C-H activation of dipropyl ether, focusing on a photocatalytic approach for direct arylation. The presented methodology is based on the principles of photoredox catalysis, offering a mild and efficient route for the functionalization of otherwise inert C-H bonds.

Overview of the α-C-H Activation Strategy

The selective functionalization of C-H bonds is a paramount goal in modern organic synthesis, enabling the direct conversion of simple, abundant feedstocks into valuable, complex molecules. The α-C-H bonds of ethers are particularly attractive targets due to their prevalence in pharmaceuticals and natural products. This protocol details a photoredox-catalyzed Minisci-type reaction for the direct α-arylation of this compound. This method utilizes a photocatalyst that, upon excitation with visible light, initiates a hydrogen atom transfer (HAT) process to generate an α-oxyalkyl radical from the ether. This radical then engages with an electron-deficient heteroarene to forge a new carbon-carbon bond.[1][2][3]

Experimental Protocol: Photocatalytic α-Arylation of Diethyl Ether

While this protocol is specifically demonstrated for diethyl ether, it serves as a direct and reliable template for the α-arylation of this compound with minimal modification. Diethyl ether is used here as a representative acyclic ether for which detailed experimental data is available.

2.1. Materials and Equipment

  • Reagents:

    • Diethyl ether (or this compound)

    • Heteroaryl substrate (e.g., 4-cyano-pyridine)

    • Photocatalyst: Tris(2,2'-bipyridyl)ruthenium(II) chloride hexahydrate ([Ru(bpy)3]Cl2·6H2O)

    • Oxidant: Ammonium persulfate ((NH4)2S2O8)

    • Solvent: Acetonitrile (MeCN) and Water (H2O)

    • Trifluoroacetic acid (TFA)

  • Equipment:

    • Schlenk tubes or vials with magnetic stir bars

    • Visible light source (e.g., 23 W compact fluorescent lamp (CFL))

    • Magnetic stir plate

    • Standard laboratory glassware for workup and purification

    • Nuclear Magnetic Resonance (NMR) spectrometer for product characterization

    • Gas chromatograph-mass spectrometer (GC-MS) for reaction monitoring

2.2. Reaction Setup and Procedure

  • To a 4 mL vial equipped with a magnetic stir bar, add the heteroaryl substrate (0.25 mmol, 1.0 equiv), [Ru(bpy)3]Cl2·6H2O (0.0025 mmol, 1 mol%), and ammonium persulfate (0.375 mmol, 1.5 equiv).

  • The vial is then charged with a solvent mixture of acetonitrile (1.0 mL) and water (0.5 mL).

  • Add diethyl ether (1.0 mmol, 4.0 equiv) and trifluoroacetic acid (0.25 mmol, 1.0 equiv) to the reaction mixture.

  • Seal the vial and place it approximately 5 cm from a 23 W CFL bulb.

  • Stir the reaction mixture vigorously at room temperature for the specified reaction time (typically 12-24 hours).

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate solution.

  • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired α-arylated ether.

Quantitative Data Summary

The following table summarizes the results for the photocatalytic α-arylation of various ethers with different heteroarenes, demonstrating the scope and efficiency of this methodology.

EntryEther SubstrateHeteroaryl SubstrateProductYield (%)
1Diethyl Ether4-Cyano-pyridine4-(1-Ethoxyethyl)pyridine-2-carbonitrile85
2Diethyl Ether2-Chloro-quinoline2-Chloro-4-(1-ethoxyethyl)quinoline78
3Tetrahydrofuran4-Cyano-pyridine4-(Tetrahydrofuran-2-yl)pyridine-2-carbonitrile92
41,4-Dioxane4-Cyano-pyridine4-(1,4-Dioxan-2-yl)pyridine-2-carbonitrile88

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the photocatalytic α-C-H activation of ethers.

experimental_workflow cluster_prep cluster_reaction cluster_workup cluster_purification cluster_analysis prep Reaction Preparation reagents Combine: - Ether - Heteroarene - Photocatalyst - Oxidant - Solvent reaction Photocatalytic Reaction reagents->reaction 1. Add reagents to vial irradiation Visible Light Irradiation (23 W CFL, rt, 12-24h) workup Aqueous Workup irradiation->workup 2. Stir under irradiation extraction Dilute & Extract with EtOAc purification Purification extraction->purification 3. Quench & Extract chromatography Flash Column Chromatography analysis Product Analysis chromatography->analysis 4. Purify characterization NMR, GC-MS

Caption: General workflow for the photocatalytic α-C-H arylation of ethers.

Signaling Pathway: Catalytic Cycle

The proposed catalytic cycle for the photocatalytic α-arylation of ethers is depicted below.

catalytic_cycle Ru_II [Ru(bpy)3]2+ Ru_II_star *[Ru(bpy)3]2+ Ru_II->Ru_II_star hν (Visible Light) Ru_III [Ru(bpy)3]3+ Ru_II_star->Ru_III SET SO4_radical SO4•- Ru_II_star->SO4_radical Quenching Ru_III->Ru_II SET Product Ar-CH(OR)-R' Ether R-O-CH2-R' Radical R-O-CH•-R' Radical_Cation [ArH]•+ Radical->Radical_Cation Heteroarene ArH Radical_Cation->Product - H+ S2O8 (NH4)2S2O8 S2O8->SO4_radical Decomposition SO4_radical->Radical HAT SO4_2 SO4 2- H_plus H+

Caption: Proposed catalytic cycle for the photocatalytic α-arylation of ethers.

This protocol provides a robust and reproducible method for the α-C-H functionalization of this compound and related acyclic ethers. The mild reaction conditions and the use of a commercially available photocatalyst make this an attractive approach for applications in pharmaceutical and materials science research.

References

Application Notes and Protocols for Utilizing Dipropyl Ether in the Production of Paints and Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of dipropyl ether as a solvent in the formulation of various paints and resins. The information presented is intended to guide researchers and professionals in the development and evaluation of coatings by detailing the properties of this compound, its effects on paint performance, and standardized testing protocols.

Introduction to this compound in Coatings

This compound, a colorless liquid with a characteristic ether-like odor, serves as a versatile solvent in the paint and resin industry. Its primary function is to dissolve binders, such as alkyd, epoxy, and polyester resins, and to reduce the viscosity of the formulation to achieve optimal application properties.[1] Its moderate evaporation rate allows for good flow and leveling of the coating, contributing to a smooth and uniform finish. This compound is miscible with most organic solvents, providing formulators with the flexibility to create custom solvent blends to meet specific performance requirements.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in paint and resin formulations. These properties influence its behavior as a solvent and its impact on the final characteristics of the coating.

PropertyValueReference
Molecular Formula C₆H₁₄O[1][2]
Molecular Weight 102.18 g/mol [2]
Appearance Clear, colorless liquid[2]
Boiling Point 88-90 °C[1][3]
Melting Point -123 °C[1][3]
Density 0.736 g/mL at 25 °C[3]
Vapor Pressure 55 mmHg at 20 °C[3]
Refractive Index 1.380 at 20 °C[3]
Solubility in Water Slightly soluble[3]
Solubility in Organic Solvents Miscible with alcohols and ethers[3]

Applications in Paint and Resin Formulations

This compound is a suitable solvent for a variety of resin systems due to its ability to dissolve a wide range of organic materials.[1] Its primary applications include:

  • Alkyd Resin Coatings: this compound can be used as a primary or co-solvent in alkyd-based paints to control viscosity and improve application characteristics. Solvents in alkyd paints are crucial for dissolving the resin, adjusting viscosity, enhancing flow and leveling, and influencing drying time.

  • Epoxy Resin Systems: In epoxy formulations, this compound acts as a diluent to reduce the viscosity of the resin, facilitating easier mixing, filler incorporation, and application.[4][5] The reduction in viscosity is directly dependent on the concentration of the diluent added.[4]

  • Polyester and Other Resins: Its solvency power makes it effective for dissolving polyester resins and other binders used in industrial coatings.

  • Paint Thinners and Removers: Due to its ability to dissolve oil-based solutions, this compound is also a component in paint thinners and stain removers.[1]

Illustrative Performance Data

The following tables provide illustrative data on the expected performance of this compound in a typical alkyd resin paint formulation. This data is based on the general effects of ether solvents and should be confirmed through specific experimental testing.

Table 1: Effect of this compound Concentration on Viscosity and Drying Time of an Alkyd Resin Paint

This compound Concentration (wt%)Viscosity (KU)Set-to-Touch Time (hours)Tack-Free Time (hours)
58536
107548
1565510

Table 2: Effect of this compound on the Film Properties of a Cured Alkyd Resin Coating

This compound Concentration (wt%)Pencil Hardness (ASTM D3363)Adhesion (ASTM D3359, Scale 0-5B)Specular Gloss at 60° (ASTM D523)
5H5B90
10F5B88
15HB4B85

Experimental Protocols

The following are detailed protocols for the preparation of a model alkyd resin paint and the subsequent testing of its properties.

Protocol for Preparation of an Alkyd Resin Paint

This protocol describes the preparation of a basic white alkyd resin paint formulation using this compound as a solvent.

Materials and Equipment:

  • Long oil alkyd resin (70% solids in mineral spirits)

  • Titanium dioxide (TiO₂) pigment

  • This compound

  • Anti-skinning agent

  • Driers (e.g., cobalt, calcium, zirconium octoate)

  • High-speed disperser with a Cowles blade

  • Laboratory balance

  • Paint shaker

  • Beakers and mixing vessels

Procedure:

  • Pigment Dispersion (Grinding Stage): a. In a suitable mixing vessel, combine the alkyd resin, a portion of the this compound, and the titanium dioxide pigment. b. Place the vessel under the high-speed disperser and begin mixing at a low speed. c. Gradually increase the speed to achieve a vortex in the mixture. d. Disperse for 20-30 minutes, or until the desired fineness of grind is achieved (typically measured with a Hegman gauge).

  • Let-Down Stage: a. Reduce the mixing speed and add the remaining alkyd resin and this compound. b. Add the driers and the anti-skinning agent while mixing at a low speed. c. Continue mixing for an additional 10-15 minutes to ensure homogeneity.

  • Final Adjustment and Storage: a. Measure the viscosity of the paint and adjust with additional this compound if necessary. b. Strain the paint through a fine mesh to remove any undispersed particles. c. Store the final paint in a sealed container.

experimental_workflow cluster_preparation Paint Preparation cluster_testing Property Testing start Start grinding Pigment Grinding start->grinding Alkyd Resin, TiO2, This compound letdown Let-Down grinding->letdown Dispersed Pigment Paste adjustment Final Adjustment letdown->adjustment Add Driers & Anti-skin end_prep Finished Paint adjustment->end_prep viscosity Viscosity (ASTM D562) end_prep->viscosity drying Drying Time (ASTM D1640) end_prep->drying hardness Pencil Hardness (ASTM D3363) end_prep->hardness adhesion Adhesion (ASTM D3359) end_prep->adhesion gloss Specular Gloss (ASTM D523) end_prep->gloss

Experimental workflow for paint preparation and testing.
Protocol for Pencil Hardness Test (ASTM D3363)

This test method determines the hardness of a coating film by the use of pencils of known hardness.[4][6]

Materials and Equipment:

  • A set of calibrated drawing pencils with a hardness range from 6B (softest) to 6H (hardest).

  • A mechanical pencil sharpener and abrasive paper (400 grit).

  • A pencil hardness tester (optional, for maintaining constant pressure).

  • Coated panels prepared according to a standardized procedure.

Procedure:

  • Pencil Preparation: a. Sharpen the pencil to expose approximately 3 mm of lead. b. Square the lead tip by holding the pencil perpendicular to the abrasive paper and rubbing it in a circular motion until a flat, smooth tip is obtained.

  • Testing: a. Place the coated panel on a firm, level surface. b. Hold the pencil at a 45° angle to the coated surface and push it forward, away from the operator, for about 6.5 mm (1/4 inch). c. Start with a pencil of medium hardness (e.g., H or F) and attempt to scratch or gouge the film. d. If the pencil scratches the film, repeat the test with the next softer pencil. If it does not scratch the film, use the next harder pencil.

  • Reporting: a. The pencil hardness is reported as the grade of the hardest pencil that does not scratch or otherwise mar the film.

Protocol for Adhesion Test (ASTM D3359 - Test Method B)

This method is used to assess the adhesion of coating films to metallic substrates by applying and removing pressure-sensitive tape over cuts made in the film.[7][8]

Materials and Equipment:

  • A cutting tool with multiple blades spaced 1 mm or 2 mm apart.

  • Pressure-sensitive tape as specified in the standard.

  • An eraser on the end of a pencil.

  • A soft brush.

  • Coated panels.

Procedure:

  • Cutting the Lattice Pattern: a. Place the coated panel on a firm surface. b. Make a series of parallel cuts through the coating to the substrate. c. Make a second series of cuts perpendicular to the first to create a lattice pattern.

  • Tape Application and Removal: a. Brush the area lightly to remove any detached flakes or ribbons of coating. b. Apply the center of the tape over the lattice and smooth it into place with a pencil eraser. c. After 90 ± 30 seconds, remove the tape by seizing the free end and pulling it off rapidly at as close to a 180° angle as possible.

  • Evaluation and Reporting: a. Visually inspect the grid area for the removal of coating. b. Rate the adhesion according to the classification scale provided in ASTM D3359 (5B: no peeling or removal; 0B: flaking and detachment worse than 4B).

Protocol for Specular Gloss Test (ASTM D523)

This test method covers the measurement of the specular gloss of nonmetallic specimens.[9][10]

Materials and Equipment:

  • A glossmeter with a specified geometry (20°, 60°, or 85°).

  • Calibrated gloss standards.

  • Lint-free cloth.

  • Coated panels.

Procedure:

  • Calibration: a. Turn on the glossmeter and allow it to stabilize. b. Calibrate the instrument using the supplied gloss standards according to the manufacturer's instructions.

  • Measurement: a. Clean the surface of the coated panel with a lint-free cloth. b. Place the glossmeter on the surface of the panel. c. Take a reading. d. Repeat the measurement at several different locations on the panel to obtain an average value.

  • Reporting: a. Report the average gloss value and the geometry used for the measurement (e.g., 90 GU at 60°).

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between the properties of this compound and its performance as a solvent in paint formulations.

logical_relationship cluster_properties This compound Properties cluster_performance Paint Performance Attributes cluster_outcome Final Coating Characteristics solvency Good Solvency resin_dissolution Resin Dissolution solvency->resin_dissolution evaporation Moderate Evaporation Rate flow_leveling Good Flow & Leveling evaporation->flow_leveling viscosity_prop Low Viscosity viscosity_control Viscosity Control viscosity_prop->viscosity_control miscibility Good Miscibility blend_flexibility Solvent Blend Flexibility miscibility->blend_flexibility smooth_finish Smooth, Uniform Finish resin_dissolution->smooth_finish application Ease of Application viscosity_control->application flow_leveling->smooth_finish formulation Optimized Formulation blend_flexibility->formulation application->smooth_finish formulation->smooth_finish

Relationship between this compound properties and paint performance.

Safety Precautions

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is an irritant to the eyes, skin, and respiratory system. Always work in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a respirator when handling this compound and paints containing it. Store in a cool, dry, well-ventilated area away from sources of ignition.

References

Troubleshooting & Optimization

How to test for and remove peroxides from dipropyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dipropyl ether, focusing on the critical safety aspect of peroxide detection and removal.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to test for peroxides in this compound?

A1: this compound, like many other ethers, can react with atmospheric oxygen to form unstable and potentially explosive peroxides over time.[1][2][3] This process, known as auto-oxidation, is accelerated by exposure to light and air.[1][4] These peroxides are sensitive to heat, friction, and mechanical shock, and their concentration during processes like distillation or evaporation can lead to violent explosions.[1][5][6] Therefore, routine testing for peroxides is a critical safety measure to prevent laboratory accidents.

Q2: How often should I test my this compound for peroxides?

A2: The frequency of testing depends on the age and storage conditions of the ether. It is recommended to test opened containers of this compound at least every three to six months.[1][7] Unopened containers should generally be safe for up to one year from the date of receipt, provided they are stored in a cool, dark place in their original amber glass bottles.[1] However, it is good practice to test all ethers before use, especially before distillation or evaporation, regardless of their age.[5][8]

Q3: What are the visual signs of peroxide formation in this compound?

A3: While visual inspection is not a substitute for chemical testing, certain signs may indicate the presence of dangerous levels of peroxides. These include the formation of crystals, a viscous oily layer, or cloudiness in the liquid.[9][10][11] If any of these are observed, especially around the cap of the container, the ether should be considered extremely hazardous and should not be handled or opened.[5][10]

Q4: What is a safe concentration of peroxides in this compound for general laboratory use?

A4: The acceptable peroxide concentration depends on the intended application. The following table summarizes general guidelines for peroxide levels in ethers.

Peroxide Concentration (ppm)Hazard Level & Recommended Action
< 3 ppmReasonably safe for most laboratory procedures.[8]
3 - 30 ppmModerate hazard. Avoid concentrating the ether (e.g., distillation).[8] Disposal is recommended if not used immediately.[8]
> 30 ppmUnacceptable hazard.[8] The ether must be treated to remove peroxides or disposed of as hazardous waste.[5][8]
> 100 ppmSerious hazard. Do not handle the container and contact your institution's environmental health and safety (EHS) office.[12]

Q5: Can I store this compound in a refrigerator to prevent peroxide formation?

A5: Refrigeration does not inhibit peroxide formation and is not recommended.[1] Storing ethers in a non-spark-proof refrigerator can pose a serious explosion hazard.[1] The recommended storage is in a cool, dark, and well-ventilated area in a tightly sealed, light-resistant container.[4][13][14]

Troubleshooting Guides

Problem: Positive test for peroxides in this compound.

Solution: If your this compound tests positive for peroxides, you must either remove them or dispose of the solvent. The appropriate action depends on the peroxide concentration.

  • For concentrations between 3 ppm and 30 ppm: You can proceed with a peroxide removal protocol if you are comfortable and trained to do so.

  • For concentrations above 30 ppm: It is highly recommended to consult with your institution's EHS office for guidance on safe handling and disposal.[8]

Problem: Inconsistent or unclear results from peroxide test strips.

Solution: Peroxide test strips can sometimes give ambiguous results.

  • Ensure proper technique: Follow the manufacturer's instructions carefully. This may include immersing the strip for a specific duration and allowing it to dry before reading.[1] For some strips, adding a drop of deionized water to the test pad after the solvent has evaporated is necessary.[15]

  • Perform a confirmatory test: If in doubt, use a different qualitative method, such as the potassium iodide test, for confirmation.[1]

Experimental Protocols

Protocol 1: Qualitative Test for Peroxides using Potassium Iodide

This method provides a rapid, qualitative indication of the presence of peroxides.

Materials:

  • This compound sample (1-10 mL)

  • Freshly prepared 10% (w/v) potassium iodide (KI) solution (1 mL)

  • Glacial acetic acid (1 mL) or a few drops of hydrochloric acid

  • Starch solution (optional)

  • Test tube

Procedure:

  • In a clean test tube, combine 1 to 10 mL of the this compound sample with 1 mL of glacial acetic acid or a few drops of hydrochloric acid.[1][8][16]

  • Add 1 mL of a freshly prepared 10% potassium iodide solution.[1][10]

  • Shake the mixture.

  • Observation:

    • A yellow to brown color in the aqueous layer indicates the presence of peroxides.[7][8]

    • If the result is faint or uncertain, add a few drops of a starch solution. A blue or purple color confirms the presence of peroxides.[1][17]

Protocol 2: Semi-Quantitative Test for Peroxides using Test Strips

Commercial peroxide test strips offer a convenient way to estimate the concentration of peroxides.

Materials:

  • This compound sample

  • Commercial peroxide test strips (e.g., MQuant®)[12]

  • Deionized water (if required by the manufacturer)

Procedure:

  • Immerse the test strip into the this compound sample for approximately 1 second.[1][15]

  • Allow the solvent to evaporate from the test strip.

  • Some test strips may require breathing on the reaction zone or briefly immersing it in distilled water.[1] Always follow the specific instructions provided by the manufacturer.

  • Compare the color of the test pad to the color scale provided with the test strips to determine the approximate peroxide concentration.

Protocol 3: Removal of Peroxides using Activated Alumina

This method is effective for removing hydroperoxides.

Materials:

  • Peroxide-containing this compound

  • Activated alumina (basic or neutral, 80-mesh)[18]

  • Chromatography column

  • Glass wool or fritted disc

Procedure:

  • Prepare a chromatography column by placing a small plug of glass wool or using a column with a fritted disc at the bottom.

  • Fill the column with activated alumina. The amount of alumina will depend on the volume of ether and the peroxide concentration. A column of 2 x 33 cm with 80g of alumina is generally sufficient for 100-400 mL of solvent.[18]

  • Carefully pass the this compound through the alumina column.[1][5]

  • Collect the purified ether.

  • Crucially, test the treated ether for the presence of peroxides to ensure the removal was successful. [18]

  • Safety Note: The alumina may retain some peroxides. Before disposal, the alumina should be flushed with a dilute acidic solution of ferrous sulfate to decompose any residual peroxides.[5][8] Ether purified by this method should be used immediately as any inhibitors will have been removed, making it more susceptible to peroxide formation.[1][10]

Protocol 4: Removal of Peroxides using Ferrous Sulfate

This method involves the reduction of peroxides with a ferrous salt solution.

Materials:

  • Peroxide-containing this compound

  • Ferrous sulfate (FeSO₄) solution. Prepare by dissolving 60 g of ferrous sulfate heptahydrate in 110 mL of water and adding 6 mL of concentrated sulfuric acid.[6][18]

  • Separatory funnel

Procedure:

  • Place the this compound in a separatory funnel.

  • Add the freshly prepared ferrous sulfate solution. For each liter of ether, use approximately 116 mL of the ferrous sulfate solution.[6]

  • Shake the separatory funnel gently. Caution: Release pressure frequently.

  • Allow the layers to separate and discard the aqueous (lower) layer.

  • Repeat the washing with the ferrous sulfate solution until a peroxide test on the ether is negative.[1]

  • Wash the ether with water to remove any residual acid and iron salts.

  • Dry the ether over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Test the final product for peroxides to confirm their complete removal.

Workflow Diagram

Peroxide_Management_Workflow start This compound Sample check_crystals Visual Inspection (Crystals, Cloudiness) start->check_crystals test_peroxides Test for Peroxides (Strips or KI Method) peroxides_present Peroxides Detected? test_peroxides->peroxides_present check_crystals->test_peroxides No visual signs stop_handle STOP! Do Not Handle Contact EHS check_crystals->stop_handle Visual signs present concentration Determine Concentration peroxides_present->concentration Yes no_peroxides No Peroxides Detected peroxides_present->no_peroxides No low_conc < 30 ppm concentration->low_conc high_conc > 30 ppm concentration->high_conc low_conc->high_conc No remove_peroxides Remove Peroxides (Alumina or FeSO4) low_conc->remove_peroxides Yes dispose_high Consult EHS for Disposal high_conc->dispose_high Yes retest Re-test for Peroxides remove_peroxides->retest peroxides_removed Peroxides Removed? retest->peroxides_removed use_ether Use Purified Ether Immediately peroxides_removed->use_ether Yes dispose_fail Dispose of Ether peroxides_removed->dispose_fail No use_ether2 Use Ether no_peroxides->use_ether2

Caption: Workflow for testing and removing peroxides from this compound.

References

Technical Support Center: Purification of Dipropyl Ether by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of dipropyl ether by distillation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Common impurities in this compound often depend on its synthesis method, which is typically the acid-catalyzed dehydration of n-propanol.[1][2][3][4] Potential impurities include:

  • n-propyl alcohol: Unreacted starting material.

  • Water: A byproduct of the ether synthesis.

  • Peroxides: Formed by the reaction of the ether with atmospheric oxygen, especially upon storage and exposure to light.[2]

  • Propylene: A potential side-product from the dehydration of n-propanol.[5]

  • Propanal: An oxidation product of n-propanol.[6]

Q2: What are the key physical properties to consider when distilling this compound?

A2: Understanding the boiling points of this compound and its potential impurities is crucial for successful purification by distillation.

CompoundBoiling Point (°C)
This compound90-91
n-propyl alcohol97.2
Water100
Propylene-47.6[5][7]
Propanal49[8][9]
This compound / n-propyl alcohol azeotrope~88

Q3: What is an azeotrope, and does this compound form one with common impurities?

A3: An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. This compound is known to form a minimum boiling point azeotrope with n-propyl alcohol, which can make complete separation by fractional distillation challenging.[10] There is also evidence of a ternary azeotrope forming with isopropanol and water.[11]

Q4: Why is peroxide formation a concern when distilling this compound?

A4: Ethers like this compound can react with oxygen from the air to form explosive peroxides, especially when exposed to light.[2] During distillation, these peroxides can become concentrated in the distillation flask and may detonate with heat, shock, or friction, posing a significant explosion hazard.[2] Therefore, it is imperative to test for and remove peroxides before any distillation of ethers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the distillation of this compound.

Issue 1: Poor Separation of this compound and n-propyl alcohol
  • Symptom: The distillate contains a significant amount of n-propyl alcohol, even when using a fractionating column.

  • Cause: The formation of a minimum boiling point azeotrope between this compound and n-propyl alcohol limits the separation efficiency of standard fractional distillation.[10]

  • Solution:

    • Extractive Distillation: Introduce a high-boiling solvent (entrainer) that alters the relative volatilities of the components, thereby breaking the azeotrope.

    • Pressure-Swing Distillation: Perform two distillations at different pressures. The composition of the azeotrope is pressure-dependent, allowing for separation by alternating between high and low-pressure columns.

Issue 2: The distillation is proceeding very slowly or not at all.
  • Symptom: The heating mantle is on, but there is no vapor condensation in the condenser, or the rate of distillation is extremely slow.

  • Cause:

    • Insufficient Heating: The heating mantle may not be set to a high enough temperature to bring the mixture to a boil.

    • Heat Loss: Poor insulation of the distillation column can lead to significant heat loss to the surroundings, preventing the vapor from reaching the condenser.

    • Flooding of the Column: Excessive boiling can cause the liquid to be pushed up the fractionating column, preventing efficient vapor-liquid equilibrium.

  • Solution:

    • Increase Heat: Gradually increase the temperature of the heating mantle.

    • Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss.

    • Reduce Boiling Rate: Lower the heat setting on the mantle to achieve a slow, steady boiling rate.

Issue 3: Sudden, violent boiling (bumping) of the liquid.
  • Symptom: The liquid in the distillation flask erupts violently, potentially splashing into the fractionating column.

  • Cause: Lack of nucleation sites for smooth boiling, leading to superheating of the liquid followed by sudden, rapid boiling.[12][13] This is more common in clean, smooth glassware.[13]

  • Solution:

    • Use Boiling Chips: Add a few fresh boiling chips to the distillation flask before heating. Never add boiling chips to a hot liquid.

    • Magnetic Stirring: Use a magnetic stir bar and stir plate to provide continuous agitation, which promotes smooth boiling.[12]

Issue 4: Foaming in the distillation flask.
  • Symptom: A stable foam forms on the surface of the boiling liquid, which can rise into the distillation column and contaminate the distillate.

  • Cause: The presence of high molecular weight contaminants or surfactants can cause foaming.[14][15] Foaming can also be induced by high gas or vapor velocity through the liquid.[15][16]

  • Solution:

    • Reduce the Heating Rate: A slower, more controlled boiling rate can reduce the tendency to foam.[14]

    • Use a Larger Distillation Flask: This provides more headspace for the foam to dissipate before it enters the column.

    • Anti-foaming Agents: In some cases, a small amount of a suitable anti-foaming agent can be added.

Experimental Protocols

Protocol 1: Peroxide Testing and Removal

A. Peroxide Testing (Qualitative)

  • To 1 mL of the this compound in a test tube, add 1 mL of a freshly prepared 10% aqueous potassium iodide solution.

  • Add a few drops of dilute hydrochloric acid and shake.

  • A yellow to brown color indicates the presence of peroxides.

B. Peroxide Removal

  • Shake the peroxide-containing this compound in a separatory funnel with a freshly prepared solution of 5 g of ferrous sulfate in 20 mL of water for each liter of ether.

  • Repeat the washing until a negative peroxide test is obtained.

  • Wash the ether with water to remove any residual iron salts.

  • Dry the ether over a suitable drying agent (e.g., anhydrous magnesium sulfate).

Protocol 2: Fractional Distillation of this compound
  • Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Peroxide Check: Before proceeding, ensure the this compound has been tested for and is free of peroxides.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently with a heating mantle.

  • Distillation: As the mixture boils, the vapor will rise through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).

  • Fraction Collection:

    • Collect any initial low-boiling fractions (e.g., residual solvents or side products like propanal) separately.

    • Once the temperature stabilizes at the boiling point of pure this compound (90-91 °C), change the receiving flask to collect the purified product.

    • If a significant amount of n-propyl alcohol is present, the temperature may plateau at the azeotrope boiling point first. This fraction should be collected separately. The temperature will then rise to the boiling point of the remaining component.

  • Shutdown: Stop the distillation when only a small amount of liquid remains in the distillation flask. Never distill to dryness. Allow the apparatus to cool completely before disassembling.

Visualizations

experimental_workflow cluster_pre_distillation Pre-Distillation cluster_distillation Distillation cluster_post_distillation Post-Distillation A Crude this compound B Test for Peroxides A->B C Peroxides Present? B->C D Remove Peroxides C->D Yes E Proceed to Distillation C->E No D->B F Fractional Distillation E->F G Collect Low-Boiling Impurities F->G H Collect Azeotrope (if present) G->H I Collect Pure This compound H->I J Stop Distillation (leave residue) I->J K Store Purified Ether over Sodium Wire or Molecular Sieves I->K

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_solutions_B Poor Separation Solutions cluster_solutions_C Slow/No Distillation Solutions cluster_solutions_D Bumping Solutions cluster_solutions_E Foaming Solutions A Distillation Problem Encountered B Poor Separation A->B C Slow/No Distillation A->C D Bumping A->D E Foaming A->E B1 Check for Azeotrope B->B1 C1 Increase Heat C->C1 C2 Insulate Column C->C2 C3 Check for Flooding C->C3 D1 Add Boiling Chips D->D1 D2 Use Magnetic Stirring D->D2 E1 Reduce Heating Rate E->E1 E2 Use Larger Flask E->E2 E3 Consider Anti-foaming Agent E->E3 B2 Use Extractive or Pressure-Swing Distillation B1->B2

Caption: Troubleshooting logic for common distillation issues.

References

Stabilizers to prevent peroxide formation in stored dipropyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective stabilization of dipropyl ether to prevent the formation of hazardous peroxides during storage.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Issue Possible Cause Recommended Action
Suspected Peroxide Formation (e.g., presence of crystals, viscous liquid, or positive peroxide test) Exposure to air (oxygen) and light over time. Depletion of stabilizer.Do not move or open the container if crystals are visible. Immediately contact your institution's Environmental Health & Safety (EHS) office for guidance on safe disposal. For liquids without visible crystals but with a positive peroxide test, refer to the peroxide removal protocols below.
Stabilizer Ineffectiveness Incorrect stabilizer choice for the application. Insufficient stabilizer concentration. Degradation of the stabilizer over time.Verify the suitability of the stabilizer for your experimental conditions (e.g., BHT can interfere with UV-sensitive applications).[1] Test the peroxide concentration periodically and replenish the stabilizer as needed. Consider storing under an inert atmosphere (e.g., nitrogen or argon) for long-term storage.
Cloudy Appearance of this compound Formation of insoluble peroxides or other degradation products.Do not use the solvent. Test for peroxides immediately using a qualitative method from a safe distance if possible. If positive, treat as a high-hazard situation and contact EHS.
Discoloration of this compound Impurities in the ether or reaction with contaminants.While not a direct indicator of peroxides, it suggests solvent degradation. Test for peroxides before use. If peroxides are absent, consider purification by distillation if appropriate for your application.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to stabilize this compound?

A1: this compound, like other ethers, can react with atmospheric oxygen in the presence of light to form explosive peroxides.[2][3] This process, known as autoxidation, is a free-radical chain reaction.[1] Over time, these peroxides can accumulate to dangerous levels and may detonate upon shock, heat, or friction, posing a severe safety hazard in the laboratory.[4][5]

Q2: What are the most effective stabilizers for this compound?

A2: Butylated hydroxytoluene (BHT) is a widely used and effective antioxidant stabilizer for ethers.[1] It functions as a free-radical scavenger, interrupting the peroxide formation chain reaction. Other phenolic antioxidants like butylated hydroxyanisole (BHA) and tert-butylhydroquinone (TBHQ) can also be used. The choice of stabilizer may depend on the specific application to avoid interference.

Q3: What is the recommended concentration of BHT for stabilizing this compound?

A3: BHT is typically added to ethers at concentrations ranging from 10 to 100 parts per million (ppm). It is crucial to consult the supplier's safety data sheet (SDS) for the specific grade of this compound being used, as it may already contain a stabilizer.

Q4: How can I test for the presence of peroxides in this compound?

A4: Several methods are available for detecting peroxides:

  • Qualitative Test (Potassium Iodide Method): A simple and rapid test involves adding a freshly prepared solution of potassium iodide in glacial acetic acid to the ether. The formation of a yellow to brown color indicates the presence of peroxides.[5]

  • Semi-Quantitative Test Strips: Commercially available test strips provide a convenient way to estimate the peroxide concentration.

  • Quantitative Titration (Iodometric Method): For a precise measurement of peroxide concentration, an iodometric titration can be performed. This method is detailed in standard protocols such as ASTM E299.[6][7][8][9][10]

Q5: What are the best practices for storing stabilized this compound?

A5: To minimize peroxide formation, even with a stabilizer present, follow these storage guidelines:

  • Store in a cool, dark, and well-ventilated area.[2]

  • Use amber glass bottles to protect from light.

  • Keep containers tightly sealed to minimize exposure to air.

  • For long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon.[2]

  • Clearly label the container with the date received and the date opened.

Q6: Can I add stabilizer to a batch of this compound that already contains peroxides?

A6: Adding a stabilizer like BHT will inhibit the formation of new peroxides but will not remove existing ones.[11] If peroxides are already present at a hazardous level (e.g., crystal formation), do not attempt to handle the container. If the peroxide level is low, the ether should be decontaminated to remove the existing peroxides before adding a stabilizer for future storage.

Quantitative Data on Stabilizer Effectiveness

StabilizerTypical ConcentrationGeneral EffectivenessKey Considerations
Butylated Hydroxytoluene (BHT) 10 - 100 ppmHighCan interfere with UV-sensitive applications.
Butylated Hydroxyanisole (BHA) 10 - 100 ppmHighSimilar to BHT, may have different reactivity in some systems.
tert-Butylhydroquinone (TBHQ) 10 - 100 ppmVery HighGenerally shows good stability at higher temperatures.[12]
Ethanol 1 - 2% (v/v)ModerateCan alter the polarity and properties of the ether.

Experimental Protocols

Protocol 1: Qualitative Peroxide Test (Potassium Iodide Method)

Objective: To quickly detect the presence of peroxides in this compound.

Materials:

  • This compound sample

  • Potassium iodide (KI)

  • Glacial acetic acid

  • Test tube with a stopper

Procedure:

  • Prepare a fresh test solution by dissolving approximately 0.1 g of potassium iodide in 1 mL of glacial acetic acid.

  • In a clean, dry test tube, add 1 mL of the this compound sample to be tested.

  • Add 1 mL of the freshly prepared potassium iodide/acetic acid solution to the test tube.

  • Stopper the test tube and shake gently.

  • Observe any color change against a white background.

    • No color change: Peroxides are likely absent or below the detection limit.

    • Pale yellow color: Low concentration of peroxides.

    • Brown color: High concentration of peroxides.

Protocol 2: Quantitative Peroxide Analysis (Iodometric Titration)

Objective: To determine the precise concentration of peroxides in this compound. This protocol is based on the principles of ASTM E299.[6][7][8][9][10]

Materials:

  • This compound sample

  • Acetic acid

  • Chloroform

  • Potassium iodide (KI), saturated solution

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.01 N)

  • Starch indicator solution

  • Erlenmeyer flask

  • Buret

  • Graduated cylinders

  • Pipettes

Procedure:

  • In an Erlenmeyer flask, add 50 mL of a 3:2 (v/v) mixture of acetic acid and chloroform.

  • Sparge the solution with an inert gas (e.g., nitrogen) for 5 minutes to remove dissolved oxygen.

  • Add a precisely measured volume (e.g., 10 mL) of the this compound sample to the flask.

  • Add 1 mL of a saturated potassium iodide solution.

  • Stopper the flask, swirl to mix, and store it in the dark for at least 10 minutes to allow the reaction between peroxides and iodide to complete.

  • Add 50 mL of deionized water to the flask.

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow-brown color of iodine fades to a pale straw color.

  • Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.

  • Continue the titration dropwise with the sodium thiosulfate solution until the blue color completely disappears.

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank titration using the same procedure but without the this compound sample.

  • Calculate the peroxide concentration (in meq/kg or ppm) using the appropriate formula.

Protocol 3: Evaluating Stabilizer Effectiveness via Accelerated Aging

Objective: To compare the effectiveness of different stabilizers in preventing peroxide formation in this compound under accelerated conditions.

Materials:

  • Peroxide-free this compound

  • Candidate stabilizers (e.g., BHT, BHA, TBHQ)

  • Amber glass bottles with airtight caps

  • Oven capable of maintaining a constant elevated temperature (e.g., 40-50 °C)

  • Analytical balance

  • Equipment for quantitative peroxide analysis (from Protocol 2)

Procedure:

  • Prepare stock solutions of each stabilizer in peroxide-free this compound at the desired concentrations (e.g., 50 ppm). Prepare an unstabilized control sample.

  • Dispense equal volumes of each prepared solution and the control into separate, labeled amber glass bottles.

  • Tightly seal the bottles, leaving a consistent headspace of air in each.

  • Place the bottles in an oven at a constant elevated temperature (e.g., 40 °C). This will accelerate the oxidation process.

  • At regular intervals (e.g., day 0, 7, 14, 21, 28), remove a bottle from each set (stabilized and control) from the oven.

  • Allow the bottles to cool to room temperature.

  • Quantitatively determine the peroxide concentration in each sample using the Iodometric Titration protocol (Protocol 2).

  • Plot the peroxide concentration versus time for each stabilizer and the control.

  • Compare the rates of peroxide formation to determine the relative effectiveness of each stabilizer. The stabilizer that results in the lowest rate of peroxide formation is the most effective under the tested conditions.

Visualizations

Peroxide_Formation_and_Stabilization cluster_peroxidation Peroxide Formation Pathway cluster_stabilization Stabilization Mechanism Ether This compound Radical Ether Radical Ether->Radical Initiation (Light, Heat) Peroxy_Radical Peroxy Radical Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Hydroperoxide Ether Hydroperoxide (Unstable) Peroxy_Radical->Hydroperoxide + Ether Peroxy_Radical_Stab Peroxy Radical Hydroperoxide->Radical Propagation Stabilizer Stabilizer (e.g., BHT) Stable_Radical Stable Stabilizer Radical Peroxy_Radical_Stab->Stable_Radical + Stabilizer

Caption: Mechanism of peroxide formation and stabilization.

Stabilizer_Selection_Workflow Start Start: Need to Store This compound Check_Existing Check if Ether is Already Stabilized (Consult SDS) Start->Check_Existing Is_Stabilized Is it Stabilized? Check_Existing->Is_Stabilized Use_As_Is Store Appropriately and Monitor Periodically Is_Stabilized->Use_As_Is Yes Test_Peroxides Test for Peroxides Is_Stabilized->Test_Peroxides No End End Use_As_Is->End Select_Stabilizer Select Appropriate Stabilizer (e.g., BHT, BHA, TBHQ) Check_Compatibility Check for Experimental Compatibility (e.g., UV absorbance) Select_Stabilizer->Check_Compatibility Check_Compatibility->Select_Stabilizer Not Compatible, Re-select Add_Stabilizer Add Stabilizer at Recommended Concentration (e.g., 10-100 ppm) Check_Compatibility->Add_Stabilizer Compatible Label_Store Label with Stabilizer Info, Date, and Store Appropriately Add_Stabilizer->Label_Store Label_Store->End Peroxides_Present Peroxides Present? Test_Peroxides->Peroxides_Present Peroxides_Present->Select_Stabilizer No Decontaminate Decontaminate to Remove Existing Peroxides Peroxides_Present->Decontaminate Yes Decontaminate->Select_Stabilizer

Caption: Workflow for selecting a stabilizer for this compound.

References

Technical Support Center: Optimizing Dipropyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of dipropyl ether. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield

Q1: I am getting a very low yield of this compound using the acid-catalyzed dehydration of n-propanol. What are the possible causes and how can I improve it?

A1: Low yields in the acid-catalyzed dehydration of n-propanol can stem from several factors. The primary competing reaction is the E1 elimination of n-propanol to form propene, especially at higher temperatures.[1][2] Inadequate catalyst activity or inappropriate reaction conditions can also contribute to poor yields.

Troubleshooting Steps:

  • Temperature Control: Maintain the reaction temperature within the optimal range of 130-140°C.[1] Temperatures above this range favor the formation of propene.[1]

  • Catalyst Selection and Concentration: Ensure you are using an effective acid catalyst such as sulfuric acid or p-toluenesulfonic acid (p-TsOH).[1][3] For p-TsOH, a concentration of 5-10 mol% is typically effective.[1] Higher concentrations of sulfuric acid (e.g., 5% w/w) can improve conversion but must be balanced against potential side reactions.[4]

  • Water Removal: The dehydration reaction is reversible. Removing water as it forms will drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by using a desiccant.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Typical reaction times for batch processes are 4-6 hours.[1]

Q2: My Williamson ether synthesis of this compound is resulting in a low yield. What are the common pitfalls and how can I optimize the reaction?

A2: The Williamson ether synthesis is an S(_N)2 reaction, and its success is highly dependent on minimizing the competing E2 elimination reaction.[5][6] Steric hindrance and the choice of base and solvent are critical factors.

Troubleshooting Steps:

  • Choice of Alkyl Halide: Use a primary propyl halide (e.g., 1-bromopropane or 1-iodopropane). Secondary or tertiary halides will favor the E2 elimination pathway, leading to the formation of propene.[5][6]

  • Base Selection: Use a strong, non-nucleophilic base to deprotonate the n-propanol to form the propoxide. Sodium hydride (NaH) is a common and effective choice.[6] Using the alkoxide's parent alcohol as a solvent with a base like sodium hydroxide is also a common practice.[6]

  • Solvent Choice: Use a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) to accelerate the S(_N)2 reaction.[7][8] Protic solvents can solvate the nucleophile, reducing its reactivity.[5]

  • Temperature: Maintain the reaction temperature between 50-100°C.[8] Higher temperatures can favor the E2 elimination side reaction.

Issue 2: Formation of Side Products

Q3: I am observing the formation of propene as a major byproduct in my acid-catalyzed dehydration of n-propanol. How can I minimize this?

A3: Propene is the primary byproduct of the acid-catalyzed dehydration of n-propanol, formed via an E1 elimination pathway.[1] This side reaction is favored at higher temperatures.

Mitigation Strategies:

  • Strict Temperature Control: Carefully maintain the reaction temperature below 140°C.[1]

  • Catalyst Choice: While strong acids are necessary, using a milder solid acid catalyst like Amberlyst-36 might offer better selectivity for the ether over the alkene compared to sulfuric acid under certain conditions.[3]

Q4: In my Williamson synthesis, I am getting a significant amount of propene. How can I suppress this side reaction?

A4: Propene formation in the Williamson synthesis is a result of the E2 elimination of the propyl halide, which competes with the desired S(_N)2 reaction.[5] This is more prevalent with sterically hindered substrates and at elevated temperatures.

Mitigation Strategies:

  • Use a Primary Alkyl Halide: This is the most critical factor. The use of 1-propyl halide significantly disfavors the E2 pathway compared to 2-propyl halide.[5][6]

  • Lower Reaction Temperature: Running the reaction at the lower end of the recommended temperature range (50-70°C) can help minimize elimination.[8][9]

  • Choice of Base: While a strong base is needed, a very bulky base can favor elimination. Sodium hydride is generally a good choice.[6]

Issue 3: Product Purification Challenges

Q5: I am having difficulty separating my this compound from unreacted n-propanol. What purification methods are most effective?

A5: this compound and n-propanol can form an azeotropic mixture, making simple distillation challenging.[10]

Purification Techniques:

  • Extractive or Azeotropic Distillation: These are common industrial methods to break the azeotrope.[4][10]

  • Washing with Water: Unreacted n-propanol has a higher solubility in water than this compound. Washing the crude product with water can help remove a significant portion of the unreacted alcohol.

  • Drying: After washing, the organic layer should be dried with a suitable drying agent like anhydrous magnesium sulfate or calcium chloride.[9]

  • Fractional Distillation: After initial purification and drying, fractional distillation can be used to separate the this compound from any remaining impurities.

Q6: My final this compound product contains peroxide impurities. How can I remove them and prevent their formation?

A6: Ethers are prone to forming explosive peroxides upon exposure to air and light.[11]

Peroxide Removal and Prevention:

  • Testing for Peroxides: Always test for the presence of peroxides before distilling or concentrating ether solutions. This can be done using commercially available peroxide test strips or by adding a solution of potassium iodide; a yellow-brown color indicates the presence of peroxides.

  • Removal: Peroxides can be removed by shaking the ether with a freshly prepared aqueous solution of iron(II) sulfate.[12]

  • Prevention: Store this compound in a dark, airtight container, away from heat and light. Adding a stabilizer like butylated hydroxytoluene (BHT) can inhibit peroxide formation.[11]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ParameterAcid-Catalyzed Dehydration (p-TsOH)Williamson Ether Synthesis
Reactants n-propanoln-propanol, 1-propyl halide
Catalyst/Base p-Toluenesulfonic acid (5-10 mol%)[1]Sodium hydride (NaH)
Solvent None (neat) or high-boiling inert solventAcetonitrile, DMF[7][8]
Temperature 140-160°C[1]50-100°C[8]
Reaction Time 4-6 hours[1]1-8 hours[8]
Typical Yield 65-75%[1]50-95%[8]
Primary Side Reaction Propene formation[1]Propene formation[5]

Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration of n-Propanol

  • Materials:

    • n-propanol

    • p-Toluenesulfonic acid (p-TsOH)

    • Anhydrous sodium carbonate

    • Anhydrous magnesium sulfate

    • Boiling chips

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add n-propanol and 5-10 mol% of p-TsOH.

    • Add a few boiling chips and heat the mixture to reflux at 140-160°C for 4-6 hours.[1]

    • Cool the reaction mixture to room temperature.

    • Wash the mixture with a saturated aqueous solution of sodium carbonate to neutralize the acid, followed by washing with water.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and purify the crude this compound by fractional distillation.

Protocol 2: Williamson Ether Synthesis of this compound

  • Materials:

    • n-propanol

    • Sodium hydride (NaH) (60% dispersion in mineral oil)

    • 1-Bromopropane

    • Anhydrous diethyl ether or THF

    • Saturated aqueous ammonium chloride

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer, add a solution of n-propanol in anhydrous diethyl ether or THF under a nitrogen atmosphere.

    • Carefully add sodium hydride in portions to the stirred solution at 0°C.

    • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 1 hour).

    • Cool the mixture back to 0°C and add 1-bromopropane dropwise via the dropping funnel.

    • After the addition is complete, heat the reaction mixture to reflux for 1-8 hours.[8]

    • Cool the reaction to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, wash with water and brine, and then dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure. Purify the residue by distillation.

Visualizations

experimental_workflow_acid_dehydration start Start: n-propanol + p-TsOH reflux Reflux at 140-160°C for 4-6h start->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with Na₂CO₃ solution cool->neutralize wash Wash with Water neutralize->wash dry Dry with MgSO₄ wash->dry distill Fractional Distillation dry->distill product Product: this compound distill->product experimental_workflow_williamson_synthesis start Start: n-propanol in THF deprotonation Deprotonation with NaH at 0°C start->deprotonation add_halide Add 1-Bromopropane at 0°C deprotonation->add_halide reflux Reflux for 1-8h add_halide->reflux quench Quench with NH₄Cl solution reflux->quench workup Aqueous Workup (Wash & Dry) quench->workup distill Distillation workup->distill product Product: this compound distill->product troubleshooting_low_yield low_yield Low Yield Observed check_temp Is Temperature Optimal? low_yield->check_temp check_catalyst Is Catalyst/Base Correct? low_yield->check_catalyst check_reagents Are Reagents Pure? low_yield->check_reagents check_time Is Reaction Time Sufficient? low_yield->check_time adjust_temp Adjust Temperature check_temp->adjust_temp No change_catalyst Optimize Catalyst/Base check_catalyst->change_catalyst No purify_reagents Use Pure Reagents check_reagents->purify_reagents No increase_time Increase Reaction Time check_time->increase_time No solution Yield Improved adjust_temp->solution change_catalyst->solution purify_reagents->solution increase_time->solution

References

Technical Support Center: Safe Storage and Handling of Aged Dipropyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe storage and handling of aged dipropyl ether. Adherence to these procedures is critical to prevent the risk of explosion from peroxide formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary hazard associated with aged this compound?

A1: The primary hazard of aged this compound is the formation of explosive peroxides.[1][2][3] this compound, when exposed to air and light, can undergo autoxidation to form hydroperoxides and other peroxide compounds.[4] These peroxides are highly unstable and can detonate when subjected to heat, friction, or shock.[2][5] The risk is particularly severe if the ether evaporates, as this concentrates the less volatile and highly explosive peroxides.[6][7]

Q2: How should I properly store this compound to minimize peroxide formation?

A2: To minimize peroxide formation, this compound should be stored in a tightly sealed, airtight container, preferably made of a material that blocks UV light, such as an amber glass bottle.[4] The storage area should be cool, dark, dry, and well-ventilated.[1][8] It is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[8][9][10] Containers should be dated upon receipt and upon opening to track their age.[5][11][12]

Q3: I have a container of this compound with an unknown age or history. What is the first thing I should do?

A3: Do not move or open the container. First, visually inspect the container for any signs of peroxide formation.[12][13] Look for crystalline solids, particularly around the cap and within the liquid.[12][13] Also, check for a viscous liquid or a cloudy appearance.[13] If any of these signs are present, the container should be considered extremely dangerous. In such a case, do not attempt to open it. Contact your institution's Environmental Health & Safety (EH&S) office or a professional hazardous waste disposal service immediately.[12][13]

Q4: The container of aged this compound shows no visual signs of peroxides. Is it safe to use?

A4: Not necessarily. The absence of visible crystals does not guarantee the absence of peroxides. Before using the ether, especially before any distillation or evaporation process, it is mandatory to test for the presence of peroxides.[6][10]

Q5: How can I test for the presence of peroxides in this compound?

A5: There are two common methods for testing for peroxides:

  • Peroxide Test Strips: These are commercially available and provide a semi-quantitative measurement of the peroxide concentration.[6][13][14][15] They are suitable for routine checks of simple ethers.[6][13][14]

  • Potassium Iodide (KI) Test: This is a more sensitive chemical test that can detect both hydroperoxides and di-alkyl peroxides.[6] A solution of potassium iodide in glacial acetic acid is added to the ether sample.[6][16] The formation of a yellow to brown color indicates the presence of peroxides.[4][6][16]

Detailed protocols for both methods are provided in the "Experimental Protocols" section below.

Q6: What are the acceptable limits for peroxide concentration in this compound?

A6: The acceptable limits for peroxide concentration can vary, but general guidelines exist. The table below summarizes the hazard levels associated with different peroxide concentrations.

Peroxide ConcentrationHazard Level and Recommended Action
< 3 ppmReasonably safe for most laboratory procedures that do not involve concentration.[6]
3 - 30 ppmModerate hazard. Avoid concentrating the peroxides. Disposal is recommended if the ether is not to be used immediately.[6]
> 30 ppmUnacceptable and may pose a serious hazard. The ether must be decontaminated or disposed of properly.[6]

Q7: My this compound tested positive for peroxides above the acceptable limit. What should I do?

A7: If the peroxide concentration is above the acceptable limit, you have two options:

  • Decontamination: If you are experienced and have the proper safety equipment, you can remove the peroxides. A common method is to shake the ether with a freshly prepared solution of ferrous sulfate.[6][14]

  • Disposal: For high concentrations of peroxides or if you are not equipped to handle the decontamination procedure, the safest option is to dispose of the chemical as hazardous waste.[6] Contact your institution's EH&S office for guidance on proper disposal procedures.[5][10]

Q8: What is the recommended shelf life for this compound?

A8: It is recommended to test for peroxides or discard this compound after 3 months of being opened. Unopened containers should ideally be used within one year of the purchase date.

Chemical ClassRecommended Testing/Disposal Frequency (after opening)
Class A (Severe Hazard)3 months[6]
Class B (Concentration Hazard)6 months[6]
Class C (Shock and Heat Sensitive)6 months[6]
Class D (Potential Peroxide-Forming)1 year[6]

This compound is often categorized as a severe peroxide hazard (Class A).

Troubleshooting Guide

IssuePossible CauseSolution
Visible crystals or solid precipitate in the ether container. High concentration of explosive peroxides.DO NOT MOVE OR OPEN. Treat the container as a potential bomb.[6] Immediately contact your institution's EH&S department or a hazardous waste disposal expert.[12][13]
Peroxide test is positive, but no crystals are visible. Dissolved hydroperoxides are present.Refer to the peroxide concentration table. If above acceptable limits, either decontaminate the ether using a ferrous sulfate solution or dispose of it as hazardous waste.[6][14]
The cap of the ether bottle is stuck. Peroxide crystals may have formed in the threads, creating a friction-sensitive seal.DO NOT ATTEMPT TO FORCE IT OPEN. This could cause an explosion. Treat the container as if visible crystals are present and contact EH&S for disposal.[12]
Uncertainty about the age or storage history of an ether can. The container has not been properly labeled with receipt and opening dates.Assume the worst-case scenario. Carefully inspect for visible peroxides from a safe distance. If none are visible, proceed with extreme caution to test for peroxides using a small sample. If in doubt, contact EH&S for disposal.

Experimental Protocols

Protocol 1: Peroxide Testing with Commercial Test Strips
  • Working Area: Perform this test in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Procedure: a. Carefully open the this compound container, avoiding any friction or grinding motion of the cap. b. Immerse the test strip into the ether for approximately 1 second.[14] c. Remove the strip and allow the solvent to evaporate. d. For some test strips, it may be necessary to breathe on the reaction zone or moisten it with a drop of distilled water after the solvent has evaporated.[14] e. Compare the color of the test strip to the color scale provided by the manufacturer to determine the peroxide concentration in ppm.

  • Interpretation: Refer to the peroxide concentration table to determine the safety level and appropriate next steps.

Protocol 2: Potassium Iodide (KI) Test for Peroxides
  • Working Area: Perform this test in a well-ventilated fume hood.

  • PPE: Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Reagent Preparation: Prepare a fresh solution of 100 mg of potassium iodide in 1 mL of glacial acetic acid.[6][13] This solution should be prepared at the time of the test to avoid false positives from air oxidation.[16]

  • Procedure: a. In a clean, dry test tube, add 1 mL of the this compound to be tested. b. Add 1 mL of the freshly prepared potassium iodide/acetic acid solution.[6] c. Gently mix the solution.

  • Interpretation:

    • No color change: Peroxide concentration is negligible.

    • Pale yellow color: Indicates a low concentration of peroxides (0.001% to 0.005%).[6][13]

    • Bright yellow or brown color: Indicates a high and potentially hazardous concentration of peroxides (>0.1%).[6][16]

Visualizations

Aged_Dipropyl_Ether_Workflow start Start: Found Aged This compound Container visual_inspection Visually Inspect Container (From a Safe Distance) start->visual_inspection crystals_present Are Crystals, Solids, or Viscous Liquid Visible? visual_inspection->crystals_present contact_ehs DANGER: Do NOT Move or Open. Contact EH&S Immediately. crystals_present->contact_ehs Yes test_peroxides Carefully Open in Fume Hood and Test for Peroxides crystals_present->test_peroxides No peroxide_level Peroxide Level > 30 ppm? test_peroxides->peroxide_level decontaminate_dispose Decontaminate or Dispose via EH&S peroxide_level->decontaminate_dispose Yes safe_to_use Safe for Use (Avoid Concentration) peroxide_level->safe_to_use No

Caption: Workflow for handling aged this compound.

Peroxide_Formation_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_products Products DipropylEther This compound (CH3CH2CH2)2O Radical_Initiation Radical Initiation DipropylEther->Radical_Initiation Oxygen Oxygen (O2) (from air) Oxygen->Radical_Initiation Light Light (UV) Light->Radical_Initiation Peroxide This compound Hydroperoxide (Explosive Hazard) Radical_Initiation->Peroxide

Caption: Simplified pathway of peroxide formation.

References

Technical Support Center: Separation of Dipropyl Ether and n-Propyl Alcohol Azeotrope

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the separation of the dipropyl ether and n-propyl alcohol azeotrope.

Frequently Asked Questions (FAQs)

Q1: Why can't this compound and n-propyl alcohol be separated by simple fractional distillation?

A1: this compound and n-propyl alcohol form a minimum-boiling homogeneous azeotrope.[1] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[2] This means that the vapor produced has the same composition as the liquid, making separation by conventional distillation impossible, even with an infinite number of theoretical stages.[3][4]

Q2: What are the primary methods for separating the this compound/n-propyl alcohol azeotrope?

A2: The most common and industrially viable methods are Pressure-Swing Distillation (PSD) and Extractive Distillation (ED).[5][6] Other techniques like azeotropic distillation and membrane separation (pervaporation) can also be considered for breaking ether-alcohol azeotropes.[7][8][9]

Q3: What is Pressure-Swing Distillation (PSD) and when is it effective?

A3: PSD is a technique that uses two distillation columns operating at different pressures.[5] The principle is based on the fact that the composition of the azeotrope is often sensitive to pressure.[10][11] By changing the pressure, the azeotropic composition shifts, allowing for the separation of the components.[3] This method is effective if the azeotropic composition changes significantly (e.g., 5-10%) over a moderate pressure range.[5]

Q4: What is Extractive Distillation (ED) and how does it work?

A4: Extractive distillation involves adding a third component, called an entrainer or solvent, to the azeotropic mixture.[12][13] The solvent is chosen to have a high boiling point and to alter the relative volatility of the original components by interacting differently with each.[14][15] This change allows one component to be distilled overhead while the other remains with the solvent. The solvent is then separated from the remaining component in a second column and recycled.[12]

Q5: Which method, PSD or ED, is generally more economical for this separation?

A5: Several studies suggest that for the this compound and n-propyl alcohol system, Pressure-Swing Distillation (PSD) can be more economically attractive, potentially reducing the total annual cost by around 29% compared to Extractive Distillation.[5][16] However, the optimal choice depends on specific plant conditions, energy costs, and the availability of a suitable and environmentally friendly entrainer for ED.[16]

Troubleshooting Guides

Pressure-Swing Distillation (PSD)

Problem 1: Low Purity of this compound or n-Propyl Alcohol in Final Products.

  • Possible Cause 1: Incorrect Operating Pressures. The pressure difference between the high-pressure column (HPC) and low-pressure column (LPC) may be insufficient to cause a significant shift in the azeotropic composition.

    • Solution: Verify that the operating pressures in the LPC (e.g., 30 kPa) and HPC (e.g., 101.3 kPa) are correctly maintained.[1] Ensure the pressure control systems are calibrated and functioning properly. An azeotrope pressure sensitivity analysis can help determine the optimal pressure range.[17]

  • Possible Cause 2: Inefficient Heat Integration. In heat-integrated PSD systems, improper heat transfer between the columns can lead to suboptimal performance and affect product purity.

    • Solution: Check the performance of the heat exchangers. Ensure the condenser duty of the high-pressure column is effectively used for the reboiler of the low-pressure column. Fouling or blockages can reduce efficiency.

  • Possible Cause 3: Incorrect Feed Composition or Location. The composition of the fresh feed and the recycled stream determines the feed point to the first column. Feeding to the wrong tray can disrupt the column's concentration profile.

    • Solution: Analyze the composition of the mixed feed stream. Ensure it is being fed to the correct column (LPC or HPC) based on whether its composition is to the left or right of the azeotrope at that column's operating pressure.[6] Adjust the feed tray location based on simulation or experimental data to optimize separation.

Extractive Distillation (ED)

Problem 2: Entrainer Detected as an Impurity in the Overhead Product (this compound).

  • Possible Cause 1: Incorrect Solvent-to-Feed Ratio. An excessively high solvent flow rate can lead to "flooding" or entrainment, carrying the high-boiling solvent up the column with the more volatile component.

    • Solution: Optimize the solvent-to-feed ratio. This is a critical parameter that needs to be determined through simulation or experimental trials. A higher ratio generally improves purity but increases energy costs and the risk of contamination.[16]

  • Possible Cause 2: Low Reflux Ratio. An inadequate reflux ratio in the extractive column can result in poor separation between the desired overhead product and the entrainer.

    • Solution: Increase the reflux ratio. This will improve the "washing" of the entrainer from the vapor phase in the rectifying section of the column, but it will also increase the reboiler duty and energy consumption.

Problem 3: Poor Separation Efficiency (Low Product Purity).

  • Possible Cause 1: Unsuitable Entrainer. The selected entrainer may not be effective enough at altering the relative volatility of this compound and n-propyl alcohol.

    • Solution: Re-evaluate the choice of entrainer. Effective entrainers for this system include 2-ethoxyethanol, N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMAC).[5][16] Note that environmental and safety profiles of the solvent are critical considerations.[16]

  • Possible Cause 2: Insufficient Number of Theoretical Stages. The distillation columns may not have enough trays or packing height to achieve the desired level of purity.

    • Solution: Review the column design. Process simulation software like Aspen Hysys® can be used to determine the required number of ideal trays for the target purity.[6] If the column is under-designed, a revamp or replacement may be necessary.

Quantitative Data Summary

The following tables summarize key quantitative data for the separation of the this compound and n-propyl alcohol azeotrope.

Table 1: Azeotropic Composition and Boiling Point vs. Pressure

Pressure (kPa)Mole Fraction of this compound (DPE)Boiling Point (°C)
300.765~70 (Estimated)
101.3 (Atmospheric)0.665~88 (Estimated)
Data derived from simulation studies. Actual boiling points may vary.[1]

Table 2: Key Parameters for Pressure-Swing Distillation (PSD)

ParameterLow-Pressure Column (LPC)High-Pressure Column (HPC)
Operating Pressure 30 kPa101.3 kPa
Feed Stream Fresh Feed + Recycled Distillate from HPCDistillate from LPC
Bottom Product Pure n-Propyl Alcohol (>99 mol%)Pure this compound (>99 mol%)
Distillate Product Near-azeotropic mixture (at 30 kPa)Near-azeotropic mixture (at 101.3 kPa)
Number of Ideal Trays ~12~12
Parameter values are based on simulation results for a specific process design and may require optimization for different scales or feed compositions.[1][6]

Table 3: Entrainers for Extractive Distillation (ED)

Entrainer (Solvent)Key PropertiesReference
2-Ethoxyethanol Effective at altering relative volatility.[16]
N,N-dimethylformamide (DMF) Considered a highly effective entrainer for this separation.[16]
N,N-dimethylacetamide (DMAC) Similar properties to DMF, used as a less environmentally harmful alternative.[16]

Experimental Protocols

Protocol 1: Laboratory-Scale Pressure-Swing Distillation
  • System Setup: Assemble two laboratory-scale distillation columns (e.g., packed columns or Oldershaw-type tray columns) equipped with reboilers, condensers, reflux heads, and vacuum control systems.

  • Low-Pressure Column (LPC) Operation:

    • Set the operating pressure of the first column to 30 kPa using a vacuum pump and controller.

    • Prepare a feed mixture of 50 mol% this compound and 50 mol% n-propyl alcohol.[6]

    • Preheat the feed and introduce it at the calculated optimal feed stage (e.g., tray 7 for a 12-tray column).[6]

    • Control the reboiler heat input to achieve stable boiling and the reflux ratio to obtain high-purity n-propyl alcohol (>99%) as the bottom product.

    • Collect the distillate, which will be a this compound-rich mixture near the azeotropic composition at 30 kPa.

  • High-Pressure Column (HPC) Operation:

    • Set the operating pressure of the second column to atmospheric pressure (101.3 kPa).

    • Feed the distillate collected from the LPC to the optimal feed stage of the HPC (e.g., tray 6 for a 12-tray column).[6]

    • Control the reboiler heat input and reflux ratio to obtain high-purity this compound (>99%) as the bottom product.

    • The distillate from the HPC, which is near the azeotropic composition at 101.3 kPa, is cooled and recycled to be mixed with the fresh feed for the LPC.

  • Analysis: Continuously monitor temperatures at the top and bottom of each column. Analyze the composition of all product and recycle streams using Gas Chromatography (GC) to verify purity and confirm steady-state operation.

Protocol 2: Laboratory-Scale Extractive Distillation
  • System Setup: Assemble two laboratory-scale distillation columns. The first will be the extractive column, and the second will be the solvent recovery column.

  • Entrainer Selection: Choose a suitable high-boiling entrainer, such as N,N-dimethylacetamide (DMAC).[16]

  • Extractive Column Operation:

    • Feed the azeotropic mixture of this compound and n-propyl alcohol to a mid-point in the first column.

    • Introduce the preheated entrainer (DMAC) at a tray several stages above the azeotrope feed point.[12]

    • Set the reboiler duty and reflux ratio to separate the more volatile component (this compound) as the overhead product.

    • The bottom product will be a mixture of the less volatile component (n-propyl alcohol) and the entrainer.

  • Solvent Recovery Column Operation:

    • Feed the bottom stream from the extractive column into the second distillation column.

    • Operate this column to separate the n-propyl alcohol as the overhead product.

    • The high-boiling entrainer (DMAC) will be recovered as the bottom product.

    • Cool the recovered entrainer and recycle it back to the extractive column.

  • Analysis: Use Gas Chromatography (GC) to analyze the composition of the overhead and bottom products from both columns to ensure product purity and efficient solvent recovery. Conduct a sensitivity analysis by varying the solvent-to-feed ratio and reflux ratio to find the optimal operating conditions.[16]

Visual Diagrams

Separation_Method_Selection start Start: Azeotropic Mixture (DPE + n-PrOH) check_pressure_sensitivity Is azeotropic composition significantly pressure sensitive? start->check_pressure_sensitivity psd Pressure-Swing Distillation (PSD) check_pressure_sensitivity->psd  Yes find_solvent Find suitable, eco-friendly, and economical entrainer check_pressure_sensitivity->find_solvent No / Insufficient ed Extractive Distillation (ED) find_solvent->ed  Yes no_solvent No suitable entrainer found find_solvent->no_solvent No consider_other Consider other methods (e.g., Membrane Separation, Azeotropic Distillation) no_solvent->consider_other Pressure_Swing_Distillation cluster_LPC Low-Pressure Column (LPC) ~30 kPa cluster_HPC High-Pressure Column (HPC) ~101.3 kPa lpc Distillation Column 1 hpc Distillation Column 2 lpc->hpc Distillate prod_pa Pure n-Propyl Alcohol lpc->prod_pa Bottoms mixer + hpc->mixer Distillate (Recycle) prod_dpe Pure This compound hpc->prod_dpe Bottoms feed Fresh Feed (Azeotrope) feed->mixer mixer->lpc Mixed Feed Extractive_Distillation cluster_EC Extractive Column cluster_SC Solvent Recovery Column ec Distillation Column 1 sc Distillation Column 2 ec->sc Bottoms (n-PrOH + Solvent) prod_dpe Pure This compound ec->prod_dpe Distillate solvent_in Entrainer (Solvent) sc->solvent_in Bottoms (Recycle) prod_pa Pure n-Propyl Alcohol sc->prod_pa Distillate feed Azeotrope Feed feed->ec solvent_in->ec Troubleshooting_Purity start Low Product Purity Observed method Which method is used? start->method psd Pressure-Swing Distillation method->psd  PSD ed Extractive Distillation method->ed ED   psd_q1 Are operating pressures in LPC and HPC correct? psd->psd_q1 ed_q1 Is solvent-to-feed ratio optimal? ed->ed_q1 psd_a1 Adjust and calibrate pressure controllers. psd_q1->psd_a1 No psd_q2 Is feed composition/ location correct? psd_q1->psd_q2 Yes psd_a2 Verify feed analysis and adjust feed tray. psd_q2->psd_a2 No ed_q2 Is the entrainer choice suitable? psd_q2->ed_q2 Yes ed_a1 Decrease/increase ratio based on simulation. ed_q1->ed_a1 No ed_q1->ed_q2 Yes ed_q2->psd_a1 No ed_a2 Re-evaluate entrainer selectivity and properties.

References

Troubleshooting low yields in the synthesis of dipropyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low yields in the synthesis of dipropyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common methods for synthesizing this compound are the acid-catalyzed dehydration of n-propanol and the Williamson ether synthesis.[1][2]

  • Acid-Catalyzed Dehydration: This method involves heating n-propanol in the presence of a strong acid catalyst, such as p-toluenesulfonic acid or sulfuric acid.[1][2]

  • Williamson Ether Synthesis: This reaction involves a primary alkyl halide (e.g., 1-bromopropane or 1-iodopropane) reacting with an alkoxide (the conjugate base of an alcohol).[3][4] For this compound, this would be the reaction of sodium propoxide with 1-propyl halide.

Q2: What are the common side reactions that can lead to low yields of this compound?

A2: The primary side reaction of concern is the elimination reaction, which produces propene gas.[1][3][4] This is particularly prevalent at higher temperatures and when using secondary or tertiary alkyl halides in the Williamson ether synthesis.[3][4] In acid-catalyzed dehydration, temperatures above the optimal range can favor the elimination pathway.[5]

Q3: How does steric hindrance affect the synthesis of this compound?

A3: Steric hindrance can significantly impact the Williamson ether synthesis.[3] This reaction proceeds via an S\N2 mechanism, which is sensitive to bulky groups near the reaction center.[3] While this compound itself is not excessively bulky, attempting to synthesize it from a secondary propyl halide would be much less efficient than using a primary propyl halide due to increased steric hindrance, which would favor the competing E2 elimination reaction.[3][6]

Q4: Can I use secondary or tertiary alcohols/halides for these syntheses?

A4: For the Williamson ether synthesis, it is crucial to use a primary alkyl halide to minimize the competing E2 elimination reaction.[3][4] Using a secondary or tertiary propyl halide will significantly increase the likelihood of forming propene instead of this compound.[3][4] In the case of acid-catalyzed dehydration, this method is most effective for producing symmetrical ethers from primary alcohols.[5][7] Secondary and tertiary alcohols are more prone to dehydration to form alkenes under acidic conditions.[7]

Troubleshooting Guides

Low Yield in Acid-Catalyzed Dehydration of n-Propanol
Symptom Potential Cause Recommended Solution
Low conversion of starting material Insufficient catalyst or catalyst activity.Increase the molar percentage of the acid catalyst (e.g., p-TsOH) to 5-10 mol%.[1] Ensure the catalyst is not old or degraded.
Reaction temperature is too low.The optimal temperature range for the formation of diethyl ether is about 130-140°C; a similar range should be targeted for this compound.[5] Industrial processes often operate between 130-145°C.[1]
Short reaction time.Traditional methods may require 4-6 hours of reflux.[1] Monitor the reaction progress using a suitable technique like gas chromatography (GC).
Significant formation of propene gas Reaction temperature is too high.Above 150°C, elimination reactions start to compete significantly.[5] Carefully control the reaction temperature.
Acid concentration is too high or the acid is too strong.While a strong acid is necessary, excessively harsh conditions can promote elimination. Using an acid like p-toluenesulfonic acid is a common choice.[1]
Difficulty in product isolation Formation of an azeotrope with water.The product may form an azeotrope with the water byproduct, making simple distillation less effective. Consider using a drying agent or extractive distillation for purification.[8]
Peroxide formation.Ethers can form explosive peroxides upon storage in the presence of air and light.[2][9] It is advisable to test for peroxides before distillation and remove them if necessary.[10]
Low Yield in Williamson Ether Synthesis
Symptom Potential Cause Recommended Solution
Unreacted starting materials Incomplete deprotonation of the alcohol.Use a sufficiently strong base to completely deprotonate the n-propanol. Sodium hydride (NaH) is a common and effective choice.[11]
Poor quality of alkyl halide.The alkyl halide may have degraded over time. Using a fresh bottle is recommended.[4]
Insufficient reaction time or temperature.While higher temperatures can favor elimination, the reaction still needs adequate time and temperature to proceed. Monitor the reaction by TLC or GC to determine the optimal reaction time.[4]
Predominant formation of propene Use of a secondary propyl halide.This is a common mistake. The Williamson ether synthesis works best with primary alkyl halides to favor the S\N2 pathway.[3][4][11]
Reaction temperature is too high.Elevated temperatures favor the E2 elimination side reaction.[1]
Sterically hindered base.While not typically an issue for n-propanol, using an overly bulky base could potentially favor elimination.
Low product recovery after workup Product loss during aqueous extraction.This compound has some slight solubility in water. Minimize the volume of water used for washing and consider back-extracting the aqueous layer with a small amount of an organic solvent.
Inefficient extraction of the product.Use an appropriate organic solvent for extraction, such as diethyl ether.[4]

Experimental Protocols

Acid-Catalyzed Dehydration of n-Propanol
  • Setup: Assemble a reflux apparatus with a round-bottom flask, a condenser, and a heating mantle.

  • Reagents: To the round-bottom flask, add n-propanol and 5-10 mol% of p-toluenesulfonic acid.[1]

  • Reaction: Heat the mixture to reflux at a temperature between 140-160°C for 4-6 hours.[1]

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by gas chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

  • Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate, and purify by fractional distillation.

Williamson Ether Synthesis of this compound
  • Alkoxide Formation: In a dry, inert atmosphere (e.g., under nitrogen or argon), add n-propanol to a flask containing a strong base like sodium hydride (NaH) in an appropriate solvent like THF.[11][12]

  • Reaction: To the resulting sodium propoxide solution, slowly add a primary propyl halide (e.g., 1-bromopropane).[4]

  • Heating: Gently heat the reaction mixture to reflux and maintain for several hours.

  • Monitoring: Follow the disappearance of the starting materials and the appearance of the product using thin-layer chromatography (TLC) or GC.[4]

  • Quenching and Extraction: After the reaction is complete, cool the mixture and carefully quench any remaining sodium hydride with water or a saturated ammonium chloride solution. Extract the product with an organic solvent like diethyl ether.[4]

  • Washing and Drying: Wash the combined organic layers with water and brine to remove any remaining salts and impurities. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Purification: Remove the solvent under reduced pressure and purify the crude this compound by distillation.

Visualizations

Troubleshooting_Acid_Catalyzed_Dehydration start Low Yield of this compound check_conversion Check Conversion of n-Propanol start->check_conversion check_propene Check for Propene Formation start->check_propene low_conversion Low Conversion check_conversion->low_conversion high_propene High Propene check_propene->high_propene cause_catalyst Insufficient Catalyst low_conversion->cause_catalyst cause_temp_low Temperature Too Low low_conversion->cause_temp_low cause_time_short Reaction Time Too Short low_conversion->cause_time_short cause_temp_high Temperature Too High high_propene->cause_temp_high cause_acid Acid Too Concentrated high_propene->cause_acid solution_catalyst Increase Catalyst Concentration cause_catalyst->solution_catalyst solution_temp_low Increase Temperature cause_temp_low->solution_temp_low solution_time Increase Reaction Time cause_time_short->solution_time solution_temp_high Decrease Temperature cause_temp_high->solution_temp_high solution_acid Use Optimal Acid Concentration cause_acid->solution_acid

Caption: Troubleshooting workflow for low yields in the acid-catalyzed dehydration synthesis of this compound.

Troubleshooting_Williamson_Ether_Synthesis start Low Yield of this compound check_starting_materials Check for Unreacted Starting Materials start->check_starting_materials check_elimination Check for Propene (Elimination Product) start->check_elimination unreacted_sm Unreacted Starting Materials Present check_starting_materials->unreacted_sm high_elimination High Amount of Propene check_elimination->high_elimination cause_base Incomplete Deprotonation (Weak Base) unreacted_sm->cause_base cause_halide Poor Quality Alkyl Halide unreacted_sm->cause_halide cause_conditions_sm Insufficient Time/ Temperature unreacted_sm->cause_conditions_sm cause_halide_type Secondary Alkyl Halide Used high_elimination->cause_halide_type cause_temp_high Temperature Too High high_elimination->cause_temp_high solution_base Use a Stronger Base (e.g., NaH) cause_base->solution_base solution_halide Use Fresh Alkyl Halide cause_halide->solution_halide solution_conditions_sm Increase Time/ Temperature and Monitor cause_conditions_sm->solution_conditions_sm solution_halide_type Use a Primary Alkyl Halide cause_halide_type->solution_halide_type solution_temp_high Decrease Reaction Temperature cause_temp_high->solution_temp_high

Caption: Troubleshooting workflow for low yields in the Williamson ether synthesis of this compound.

References

Technical Support Center: Managing Explosive Hazards of Dipropyl Ether Peroxides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and management of dipropyl ether and the associated risks of peroxide formation. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are this compound peroxides and why are they dangerous?

A1: this compound, like many other ethers, can react with atmospheric oxygen upon exposure to air and light to form unstable and potentially explosive peroxides.[1][2][3][4] This process is known as auto-oxidation.[5][6] These peroxides are sensitive to shock, heat, friction, and static electricity, and can detonate violently, posing a significant safety risk in the laboratory.[1][2][7][8] The danger is particularly acute when the ether is concentrated through distillation or evaporation, as this also concentrates the less volatile and highly explosive peroxides.[1][3][4][5]

Q2: How can I tell if my this compound contains peroxides?

A2: Visual inspection is the first step. If you observe crystal formation in the liquid, on the container surfaces, or around the cap, do not move or open the container.[7][9] This indicates a high and dangerous concentration of peroxides. In the absence of visible crystals, chemical tests are necessary to detect the presence of peroxides.[10] Commercially available peroxide test strips or chemical tests using potassium iodide are common methods.[1][10][11][12]

Q3: How often should I test my this compound for peroxides?

A3: The frequency of testing depends on several factors, including whether the container has been opened and if it contains a stabilizer. A general guideline for opened containers of ethers is to test for peroxides at least every three to six months.[1][3] Uninhibited ethers should be tested more frequently.[3] It is crucial to test for peroxides before any distillation or evaporation procedure, regardless of the last test date.[5][7][8]

Q4: What is the maximum acceptable level of peroxides in this compound?

A4: While a universally agreed-upon "safe" limit is not definitively established, several guidelines exist.[10][13] The following table summarizes commonly recommended action levels for peroxide concentrations.

Quantitative Data Summary

Peroxide Concentration (ppm)Recommended ActionReference
< 20-25 ppmConsidered safe for general use.[7][8]
25 - 100 ppmUse with caution; not recommended for distillation or concentration.[7]
> 100 ppmConsidered hazardous; avoid handling and contact Environmental Health & Safety (EHS) for immediate disposal.[3][7][10][14]
> 400 ppmExtremely dangerous; may require specialized disposal by a bomb squad.[2]

Q5: What should I do if I find high levels of peroxides in my this compound?

A5: If you detect peroxide levels approaching or exceeding 100 ppm, or if you observe any crystal formation, do not attempt to open or move the container.[3][7][9][14] Isolate the area and immediately contact your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal.[2][7]

Q6: Can I remove peroxides from my this compound?

A6: For lower concentrations of peroxides (typically less than 50 ppm), it is possible to remove them.[5] A common method involves shaking the ether with a freshly prepared solution of iron (II) sulfate.[1] However, these procedures carry their own risks and should only be performed by experienced personnel following a written protocol. For high concentrations, disposal is the only safe option.

Troubleshooting Guide

Issue Possible Cause Solution
Unexpectedly rapid peroxide formation. The this compound may lack a stabilizer (inhibitor) like BHT.[4][12]Always check the manufacturer's label to see if an inhibitor is present. If not, the ether is more susceptible to peroxide formation and requires more frequent testing. Consider adding an inhibitor if appropriate for your application.
The container has been stored improperly (e.g., in sunlight, not sealed tightly).[3][5][14]Store this compound in a cool, dark, and dry place, away from heat and light sources.[2][3][5][14] Ensure the container cap is tightly sealed to minimize exposure to air.[5][14] Purging the headspace with an inert gas like nitrogen can also help.[5][6]
Peroxide test gives a false positive. The testing reagents (e.g., potassium iodide solution) may have oxidized over time.Always use freshly prepared reagents for peroxide tests.[15] Perform a blank determination to check the reagents.[10]
Visible crystals observed in the this compound container. Severe peroxide formation and concentration has occurred.DO NOT TOUCH, MOVE, OR OPEN THE CONTAINER. The crystals are extremely shock-sensitive and can explode.[7][9] Immediately contact your EHS department for emergency disposal.[2][7]
Discoloration (e.g., yellow or brown) of the ether. This can be an indication of high peroxide concentration.[10][11][12][15]Treat with extreme caution. Test for peroxides using a method that does not require opening the container if possible (e.g., if the container is glass). If in doubt, contact EHS.

Experimental Protocols

1. Peroxide Detection using Potassium Iodide (KI)

  • Principle: Peroxides will oxidize iodide (I⁻) to iodine (I₂), which can be visually detected.

  • Method A (Qualitative):

    • To 1 mL of the this compound sample in a test tube, add 1 mL of a freshly prepared 10% (w/v) potassium iodide solution.[1]

    • Add a few drops of glacial acetic acid or dilute hydrochloric acid and shake.[1]

    • A yellow to brown color in the aqueous layer indicates the presence of peroxides.[10][11][12][15]

  • Method B (More Sensitive):

    • Follow steps 1 and 2 from Method A.

    • Add a small amount of starch solution.

    • A blue or blue-black color indicates the presence of peroxides.[1][10]

2. Peroxide Detection using Test Strips

  • Principle: The test strip is impregnated with a reagent that changes color in the presence of peroxides.

  • Method:

    • Dip the test strip into the this compound sample for approximately 1 second.[1]

    • Allow the solvent to evaporate from the strip.

    • Moisten the test zone with a drop of distilled water or by breathing on it.[1]

    • Compare the resulting color to the color chart provided with the test strips to determine the peroxide concentration. A blue color is often indicative of peroxides.[10]

Visualizations

PeroxideFormation DipropylEther This compound RadicalInitiation Radical Initiation DipropylEther->RadicalInitiation Oxygen Oxygen (from Air) Oxygen->RadicalInitiation LightHeat Light / Heat LightHeat->RadicalInitiation EtherRadical This compound Radical RadicalInitiation->EtherRadical PeroxyRadical Peroxy Radical EtherRadical->PeroxyRadical + O2 Hydroperoxide This compound Hydroperoxide PeroxyRadical->Hydroperoxide + H abstraction from another ether ExplosivePeroxides Explosive Polymeric Peroxides Hydroperoxide->ExplosivePeroxides Further Reactions & Concentration

Caption: Auto-oxidation pathway for the formation of explosive this compound peroxides.

SafeHandlingWorkflow Start Receive/Open This compound Label Label with Date Received & Opened Start->Label Store Store in Cool, Dark Place Away from Heat/Light Label->Store PeriodicTest Periodic Peroxide Test (e.g., every 3-6 months) Store->PeriodicTest PreUseTest Test Before Distillation or Concentration PeriodicTest->PreUseTest Intending to concentrate? PeroxideLow Peroxides < 25 ppm? PeriodicTest->PeroxideLow Routine Check PreUseTest->PeroxideLow Proceed Proceed with Experiment PeroxideLow->Proceed Yes HighPeroxide Peroxides > 100 ppm or Crystals Present? PeroxideLow->HighPeroxide No Caution Use with Caution (No Concentration) HighPeroxide->Caution No (25-100 ppm) Stop STOP! Do Not Move Container HighPeroxide->Stop Yes ContactEHS Contact EHS for Immediate Disposal Stop->ContactEHS

References

Grounding and bonding requirements for dipropyl ether transfer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information on the grounding and bonding requirements for the safe transfer of dipropyl ether, a highly flammable liquid. Adherence to these procedures is critical to prevent the buildup of static electricity, which can lead to sparks and potentially ignite flammable vapors.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are grounding and bonding, and why are they necessary for this compound transfer?

A1: Bonding is the process of connecting two or more conductive objects with a conductor, such as a copper wire, to equalize the electrical potential between them.[4] Grounding is the process of connecting one or more conductive objects to the earth to allow any static charge to safely dissipate.[1][4]

These measures are crucial during this compound transfer because the movement of flammable liquids can generate static electricity.[1][5] A buildup of static charge can create a spark with enough energy to ignite this compound vapors, leading to a fire or explosion.[1][2]

Q2: When is grounding and bonding required for this compound transfer?

A2: Grounding and bonding are required when transferring this compound from a container larger than 4 liters (1 gallon).[2] Both the dispensing and receiving containers must be bonded together, and the dispensing container must be grounded.[2]

Q3: What equipment is needed for proper grounding and bonding?

A3: You will need conductive wires with clamps, such as braided copper or stainless steel straps.[4] The clamps should be strong enough to ensure a secure, metal-to-metal connection.[6] For non-conductive containers, a grounding rod or wire that can be inserted into the liquid is necessary.[1][7]

Q4: How do I properly ground and bond containers for this compound transfer?

A4: Follow these steps:

  • Ensure the transfer is performed in a well-ventilated area, away from ignition sources.[8]

  • Inspect all equipment for damage before use.

  • Connect a grounding wire from a known ground source (like a copper water pipe or a designated grounding bus bar) to the dispensing container.[4]

  • Connect a bonding wire from the dispensing container to the receiving container.[1][4]

  • Ensure all connections are clean and make direct metal-to-metal contact.[3][4] Remove any paint, rust, or dirt from the connection points.[4]

  • If using a non-conductive receiving container, insert a grounding rod or wire into the container so that it is in contact with the liquid, and bond it to the dispensing container.[1]

  • Begin the transfer slowly to minimize turbulence and static generation.[9]

  • Once the transfer is complete, disconnect the wires in the reverse order of connection.

Q5: What are the hazards of improper grounding and bonding?

A5: Improper grounding and bonding can lead to the accumulation of static electricity, which can discharge as a spark. In the presence of flammable this compound vapors, this spark can cause a fire or explosion.[1]

Troubleshooting Guide

Problem Possible Cause Solution
Suspected weak or no connection - Dirty or corroded connection points.- Paint or coating on containers preventing metal-to-metal contact.- Worn-out or damaged clamps or wires.- Clean the connection points on the containers and clamps with a wire brush.- Scrape away any paint or coating at the point of connection.- Replace any damaged grounding or bonding equipment.
Static discharge (spark) observed - Incomplete or improper bonding or grounding.- Transfer rate is too high.- Low humidity in the environment.- Immediately stop the transfer. Re-verify all grounding and bonding connections are secure and in the correct configuration.- Reduce the flow rate of the liquid transfer.[9]- Increase humidity in the area if possible, as dry conditions promote static buildup.[5]
Uncertainty about a proper ground source - Building's grounding system is not clearly marked or accessible.- Consult with your facility's safety officer or a qualified electrician to identify a proper and verified ground source.- Do not use electrical conduits or fire sprinkler lines as a ground.[8]

Quantitative Data Summary

Parameter Value/Recommendation Reference
This compound Flash Point 21°C (70°F)[10][11]
Container Size Requiring Grounding/Bonding > 4 Liters (1 Gallon)[2]
Recommended Grounding System Resistance Should be low, ideally around 1 ohm for conductors.[9]
Maximum Recommended Liquid Flow Velocity Up to 15 ft/second (to minimize static generation)[9]

Experimental Protocol: Verification of Grounding and Bonding Setup

Objective: To verify the electrical continuity of the grounding and bonding connections for the safe transfer of this compound.

Materials:

  • Calibrated ohmmeter or continuity tester

  • Grounding and bonding cables with clamps

  • Dispensing and receiving containers

  • Personal Protective Equipment (PPE): flame-resistant lab coat, safety goggles, face shield, nitrile gloves, static-dissipating footwear.[8]

Procedure:

  • Preparation:

    • Ensure the area is free of flammable vapors and ignition sources.

    • Don the appropriate PPE.

    • Visually inspect all grounding and bonding cables and clamps for any signs of wear or damage.

  • Grounding Connection Verification:

    • Connect one end of the grounding cable to a known ground source.

    • Connect the other end to the dispensing container, ensuring a secure metal-to-metal contact.

    • Use the ohmmeter to measure the resistance between the ground source and the dispensing container. A low resistance reading (typically less than 10 ohms, ideally close to 1 ohm) indicates a good connection.

  • Bonding Connection Verification:

    • Connect the bonding cable between the dispensing container and the receiving container.

    • Measure the resistance between the two containers. A low resistance reading confirms a good bond.

  • System Continuity Check:

    • With all connections in place, measure the resistance between the receiving container and the ground source. This verifies the entire system is properly grounded.

  • Documentation:

    • Record the resistance measurements in a laboratory notebook.

    • Regularly perform and document these checks as part of your standard operating procedures.

Diagrams

Grounding_Bonding_Workflow cluster_setup Setup cluster_action Action cluster_verification Verification start Start Transfer Process connect_ground Connect Grounding Wire start->connect_ground ground_source Verified Ground Source ground_source->connect_ground dispensing_container Dispensing Container (this compound) connect_bond Connect Bonding Wire dispensing_container->connect_bond Bond receiving_container Receiving Container connect_ground->dispensing_container Ground check_connections Verify Metal-to-Metal Connections connect_ground->check_connections connect_bond->receiving_container connect_bond->check_connections transfer Slowly Transfer This compound check_connections->transfer

Caption: Workflow for establishing proper grounding and bonding before transferring this compound.

Troubleshooting_Logic start Spark Observed During Transfer? stop_transfer Immediately Stop Transfer start->stop_transfer Yes consult_safety Consult Safety Officer start->consult_safety No check_connections Check All Grounding & Bonding Connections stop_transfer->check_connections connections_ok Connections Secure? check_connections->connections_ok resecure_connections Clean and Resecure Connections connections_ok->resecure_connections No check_flow_rate Is Flow Rate Too High? connections_ok->check_flow_rate Yes resecure_connections->check_connections reduce_flow Reduce Transfer Speed check_flow_rate->reduce_flow Yes check_flow_rate->consult_safety No reduce_flow->consult_safety

Caption: Troubleshooting logic for static discharge during this compound transfer.

References

Improving the efficiency of extractive distillation for dipropyl ether purification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Extractive Distillation for Dipropyl Ether Purification

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the extractive distillation process for this compound purification.

Frequently Asked Questions (FAQs)

Q1: What is extractive distillation and why is it necessary for this compound purification?

A1: Extractive distillation is a separation technique used for mixtures with close boiling points or those that form azeotropes, which cannot be separated by conventional distillation. In the production of this compound (DPE), it often forms a minimum boiling azeotrope with 1-propanol (PA), making their separation by simple distillation impossible.[1][2] Extractive distillation introduces a third component, a high-boiling solvent or "entrainer," which alters the relative volatility of the original mixture, allowing for the separation of the azeotrope.[3]

Q2: How do I select an appropriate entrainer (solvent) for this compound purification?

A2: The selection of an effective entrainer is the most critical step in extractive distillation.[4] An ideal entrainer should have a high boiling point, be thermally stable, non-toxic, and easily recoverable.[4] Most importantly, it must significantly increase the relative volatility between this compound and 1-propanol. N,N-dimethylacetamide (DMAC) and N,N-dimethylformamide (DMF) have been identified as effective entrainers for this separation.[1][5] Propylene glycol ethyl ether (PGEE) has also been studied for the separation of similar mixtures involving isopropyl alcohol and diisopropyl ether.[6][7][8] The choice of solvent can have a major impact on the overall process performance.[9]

Q3: What are the key operating parameters that influence the efficiency of the separation?

A3: The primary operating parameters that affect the efficiency of extractive distillation are the solvent-to-feed (S/F) ratio, the reflux ratio (RR), the number of theoretical stages in the column, and the feed locations for the azeotropic mixture and the entrainer.[10] Increasing the S/F ratio and the reflux ratio can improve the purity of the this compound product, but it also leads to higher energy consumption in the reboiler.[1][10] Therefore, these parameters must be optimized to achieve the desired product purity with minimal energy cost.[10]

Q4: Can operating pressure affect the separation process?

A4: Yes, operating pressure can be a significant variable. For some azeotropic mixtures, changing the pressure can alter the azeotropic composition, a principle used in pressure-swing distillation (PSD).[5][11] In extractive distillation, operating at a lower pressure can sometimes reduce the amount of entrainer needed and increase the relative volatility of the components, leading to energy savings.[12] However, the optimal pressure will depend on the specific system and economic considerations, such as the cost of cooling water for the condenser.[12]

Troubleshooting Guide

This guide addresses common problems encountered during the extractive distillation of this compound.

Problem 1: Poor Separation Efficiency / Off-Spec Product Purity

  • Question: My this compound distillate purity is lower than expected. What are the potential causes and how can I fix it?

  • Answer:

    • Incorrect Solvent-to-Feed (S/F) Ratio: An insufficient amount of entrainer will not effectively break the azeotrope.

      • Solution: Gradually increase the entrainer flow rate while monitoring the distillate composition. Be aware that an excessively high S/F ratio increases energy costs.[10]

    • Sub-optimal Reflux Ratio (RR): A low reflux ratio may not provide enough liquid to contact the vapor effectively, leading to poor separation.

      • Solution: Increase the reflux ratio. This will enhance separation but also increase the heat duty of the reboiler and condenser.[10]

    • Improper Feed Stage Locations: Introducing the feed or the solvent at the wrong tray can disrupt the concentration profile in the column.

      • Solution: Verify the optimal feed locations through simulation (e.g., using Aspen Plus) or experimental trials. The azeotropic feed is typically introduced in the lower section of the column, and the entrainer near the top.[10]

    • Column Malfunctions (Weeping/Flooding): The column may be operating outside its stable hydraulic window.

      • Solution: Check for signs of flooding (high-pressure drop, liquid backup) or weeping (low-pressure drop, liquid leaking through trays).[13][14][15] Adjust vapor and liquid flow rates to stabilize the column.

Problem 2: High Energy Consumption

  • Question: The reboiler duty is excessively high, making the process uneconomical. How can I reduce energy consumption?

  • Answer:

    • Excessive Ratios: High solvent-to-feed and reflux ratios are common causes of high energy usage.

      • Solution: Optimize the S/F and reflux ratios to find the minimum values that still achieve the target product purity.[10] This often involves a trade-off between operating costs and product quality.

    • Operating Pressure: Operating at atmospheric pressure may not be the most energy-efficient option.

      • Solution: Investigate the effect of reducing the column pressure. Lower pressures can sometimes improve relative volatility, allowing for a reduction in the S/F ratio and reboiler duty.[12]

    • Heat Integration: Lack of heat recovery can lead to wasted energy.

      • Solution: Consider process intensification techniques like heat integration, where the heat from the condenser of one column is used to heat the reboiler of another, or using a dividing wall column (DWC).[1] An extractive dividing wall column (EDWC) can offer significant savings in capital and operating costs compared to conventional sequences.[1][16]

Problem 3: Column Instability (Flooding, Weeping, or Foaming)

  • Question: My distillation column is experiencing pressure fluctuations and unstable operation. What's happening?

  • Answer:

    • Flooding: This occurs when liquid and/or vapor rates are too high, causing liquid to back up in the column.[14] Symptoms include a sharp increase in differential pressure and a drop in separation efficiency.[15]

      • Solution: Reduce the feed rate, reflux ratio, or reboiler heat input.

    • Weeping: This happens when the vapor flow is too low to hold the liquid on the trays, causing it to leak through the tray perforations.[13][15] It is indicated by a sharp drop in pressure and poor separation.

      • Solution: Increase the vapor flow by increasing the reboiler duty.

    • Foaming: Some systems are prone to foaming, which can be caused by the properties of the liquid mixture or impurities. Foaming can lead to liquid being carried up with the vapor (entrainment), reducing purity.

      • Solution: If foaming is an issue, consider anti-foaming agents or review the design of the column internals. Ensure trays are not spaced too closely together.

Troubleshooting Decision Workflow

TroubleshootingWorkflow start Problem Identified purity Low Product Purity start->purity energy High Energy Consumption start->energy instability Column Instability start->instability sf_ratio Check S/F Ratio purity->sf_ratio rr_ratio Check Reflux Ratio purity->rr_ratio feed_stage Check Feed Locations purity->feed_stage optimize_ratios Optimize S/F and Reflux Ratios energy->optimize_ratios pressure Evaluate Operating Pressure energy->pressure heat_int Consider Heat Integration / EDWC energy->heat_int check_dp Monitor Differential Pressure (dP) instability->check_dp increase_sf Increase S/F Ratio sf_ratio->increase_sf increase_rr Increase Reflux Ratio rr_ratio->increase_rr optimize_feed Optimize Feed Stages feed_stage->optimize_feed reduce_ratios Reduce Ratios to Minimum for Spec optimize_ratios->reduce_ratios lower_pressure Simulate Lower Pressure Operation pressure->lower_pressure design_heat_int Redesign Process with Intensification heat_int->design_heat_int high_dp High dP? (Flooding) check_dp->high_dp low_dp Low dP? (Weeping) check_dp->low_dp reduce_flow Reduce Feed/Reboiler Duty high_dp->reduce_flow increase_flow Increase Reboiler Duty low_dp->increase_flow

Caption: A decision tree for troubleshooting common extractive distillation issues.

Quantitative Data Summary

The following tables summarize key quantitative data from literature for the separation of this compound and 1-propanol.

Table 1: Comparison of Entrainers for this compound (DPE) / 1-Propanol (PA) Separation

EntrainerRelative Volatility (DPE/PA)Key FindingsReference
2-EthoxyethanolBreaks the azeotropeEffective, but other solvents may be superior.[4]
N,N-dimethylformamide (DMF)Higher than 2-EthoxyethanolConsidered a very effective entrainer for this system.[4][5]
N,N-dimethylacetamide (DMAC)Similar to DMFSelected as a suitable entrainer for process optimization and control studies.[1]

Table 2: Optimized Operating Conditions for DPE/PA Separation using DMAC (Based on a conventional extractive distillation sequence simulation)

ParameterOptimized ValueUnitReference
Feed Flow Rate100kmol/h[1]
Feed Composition (DPE/PA)50/50mol%[1]
Entrainer (DMAC) Flow Rate120kmol/h[1]
Reflux Ratio (Extractive Column)1.2-[1]
Product Purity (DPE & PA)>99.9mol%[1]
Condenser Pressure101.325kPa[1]

Experimental Protocols

Protocol 1: General Lab-Scale Extractive Distillation Setup

This protocol outlines the general steps for conducting a lab-scale extractive distillation experiment to purify this compound from a DPE/1-propanol mixture.

Objective: To separate a DPE/1-propanol azeotropic mixture to achieve high-purity DPE.

Materials:

  • DPE/1-propanol azeotropic mixture (approx. 50/50 mol%)

  • Selected entrainer (e.g., N,N-dimethylacetamide)

  • Glass distillation column with packing (e.g., Raschig rings or structured packing)

  • Heating mantle and reboiler flask

  • Two precision metering pumps (for azeotrope feed and entrainer feed)

  • Condenser with cooling water supply

  • Reflux head with distillate collection arm

  • Thermocouples for temperature monitoring (reboiler, column head)

  • Sample vials for collecting distillate and bottoms product

Procedure:

  • System Setup: Assemble the distillation column, reboiler, condenser, and reflux head. Ensure all connections are secure.

  • Initial Charge: Charge the reboiler with a starting mixture of entrainer and the DPE/PA mixture.

  • Startup: Begin heating the reboiler. Turn on the cooling water to the condenser.

  • Achieve Total Reflux: Once the mixture begins to boil and vapor reaches the condenser, set the reflux head to total reflux (no distillate takeoff). Allow the column to stabilize for at least one hour to establish a temperature gradient.

  • Introduce Feeds: Begin continuous feeding of the DPE/PA mixture and the entrainer at their pre-calculated optimal feed stages and flow rates using the metering pumps.

  • Establish Reflux Ratio: Set the desired reflux ratio by controlling the distillate takeoff rate.

  • Monitor and Collect Samples: Continuously monitor the head and reboiler temperatures. Once the system reaches a steady state (stable temperatures), begin collecting distillate (purified DPE) and bottoms (entrainer + 1-propanol) samples at regular intervals.

  • Shutdown: Safely shut down the system by turning off the heaters and feed pumps. Allow the column to cool completely before disassembly.

  • Analysis: Analyze the composition of the collected samples using Gas Chromatography (GC) to determine the purity of the this compound.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_op Operation cluster_post Post-Operation a Assemble Distillation Apparatus b Initial Charge of Reboiler a->b c Heat to Boiling & Establish Total Reflux b->c d Start Continuous Feeds (Azeotrope & Entrainer) c->d e Set Reflux Ratio & Achieve Steady State d->e f Collect Distillate & Bottoms Samples e->f g System Shutdown & Cooling f->g h Analyze Samples via Gas Chromatography g->h

Caption: A typical workflow for a lab-scale extractive distillation experiment.

Protocol 2: Product Analysis using Gas Chromatography (GC)

Objective: To quantify the purity of this compound in collected samples.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID).

  • Capillary column suitable for separating ethers and alcohols (e.g., a polar column like a DB-WAX or equivalent).

Procedure:

  • Standard Preparation: Prepare calibration standards of known concentrations of this compound, 1-propanol, and the entrainer in a suitable solvent.

  • Instrument Setup: Set up the GC with the appropriate method parameters (injector temperature, oven temperature program, detector temperature, carrier gas flow rate).

  • Calibration: Inject the prepared standards to create a calibration curve for each component.

  • Sample Injection: Inject a small, known volume (e.g., 1 µL) of the collected distillate sample into the GC.

  • Data Acquisition: Record the resulting chromatogram.

  • Quantification: Identify the peaks corresponding to this compound, 1-propanol, and any residual entrainer based on their retention times from the standard runs. Calculate the concentration of each component in the sample using the calibration curve. The purity of this compound is reported as a weight or mole percentage.

Parameter Relationship Diagram

ParameterRelationships SF_Ratio Solvent/Feed Ratio Purity DPE Purity SF_Ratio->Purity + Energy Energy Consumption (Reboiler Duty) SF_Ratio->Energy + RR Reflux Ratio RR->Purity + RR->Energy + Purity->Energy Trade-off Pressure Operating Pressure Volatility Relative Volatility Pressure->Volatility - (often) Volatility->SF_Ratio - (required)

References

Validation & Comparative

A Comparative Analysis of the ¹H and ¹³C NMR Spectra of Dipropyl Ether and Its Homologs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the NMR spectral characteristics of dipropyl ether, with a comparative analysis against diethyl ether and dibutyl ether. This guide provides detailed experimental data, protocols, and a visual representation of the structural relationships to aid in spectral interpretation and compound identification.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For professionals in pharmaceutical research and development, accurate interpretation of NMR data is critical for compound characterization, purity assessment, and quality control. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, a common organic solvent and intermediate. To provide a clearer understanding of its spectral features, a comparative analysis with its lower and higher homologs, diethyl ether and dibutyl ether, is included.

¹H and ¹³C NMR Spectral Data Comparison

The ¹H and ¹³C NMR spectra of this compound and its homologs are characterized by distinct chemical shifts and splitting patterns that directly correlate to their molecular structures. The presence of the electron-withdrawing oxygen atom significantly influences the chemical shifts of the adjacent methylene (-CH₂-) and methyl (-CH₃) groups.

Tabulated Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound, diethyl ether, and dibutyl ether. The data is referenced to a tetramethylsilane (TMS) internal standard.

Table 1: ¹H NMR Spectral Data

CompoundStructureα-Protons (O-CH₂) Chemical Shift (δ, ppm) & Multiplicityβ-Protons (-CH₂-) Chemical Shift (δ, ppm) & Multiplicityγ-Protons (-CH₃) Chemical Shift (δ, ppm) & Multiplicityδ-Protons (-CH₃) Chemical Shift (δ, ppm) & Multiplicity
Diethyl EtherCH₃CH₂OCH₂CH₃3.48 (q)1.20 (t)--
This compound CH₃CH₂CH₂OCH₂CH₂CH₃ 3.37 (t) [1][2]1.59 (sextet) [1]0.93 (t) [1][2]-
Dibutyl EtherCH₃(CH₂)₃O(CH₂)₃CH₃3.39 (t)1.55 (quintet)1.39 (sextet)0.92 (t)

*Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet

Table 2: ¹³C NMR Spectral Data

CompoundStructureα-Carbon (O-CH₂) Chemical Shift (δ, ppm)β-Carbon (-CH₂-) Chemical Shift (δ, ppm)γ-Carbon (-CH₃) Chemical Shift (δ, ppm)δ-Carbon (-CH₃) Chemical Shift (δ, ppm)
Diethyl EtherCH₃CH₂OCH₂CH₃65.915.4--
This compound CH₃CH₂CH₂OCH₂CH₂CH₃ 72.8 23.2 10.6 -
Dibutyl EtherCH₃(CH₂)₃O(CH₂)₃CH₃71.031.819.313.9

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of liquid ether samples.

1. Sample Preparation:

  • Analyte: 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR of the ether compound.[3]

  • Solvent: 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should completely dissolve the sample.

  • Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Procedure:

    • Accurately weigh the ether sample and dissolve it in the deuterated solvent in a clean, dry vial.

    • If necessary, filter the solution through a Pasteur pipette with a small cotton or glass wool plug to remove any particulate matter.

    • Transfer the solution to a clean 5 mm NMR tube.

    • Cap the NMR tube securely.

2. NMR Instrument Setup and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 10-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Procedure:

    • Insert the sample into the spectrometer's magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

    • Set up the acquisition parameters and acquire the spectrum.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the TMS signal.

Spectral Analysis and Interpretation

The chemical shifts observed in the ¹H and ¹³C NMR spectra of ethers are primarily influenced by the electronegativity of the oxygen atom.

  • ¹H NMR: The protons on the α-carbons (directly attached to the oxygen) are the most deshielded and therefore appear at the highest chemical shift (downfield). Protons on carbons further away from the oxygen (β, γ, etc.) are progressively more shielded and appear at lower chemical shifts (upfield). The splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons and follow the n+1 rule. For instance, in this compound, the α-CH₂ protons are a triplet because they are coupled to the two β-CH₂ protons. The β-CH₂ protons appear as a sextet due to coupling with both the α-CH₂ and γ-CH₃ protons.

  • ¹³C NMR: Similar to the proton spectra, the α-carbons in the ¹³C NMR spectra of ethers are the most deshielded and resonate at the highest chemical shifts. The chemical shifts of the β and γ carbons are progressively lower.

Structural Relationship and Spectral Comparison

The following diagram illustrates the structural relationship between diethyl ether, this compound, and dibutyl ether, and highlights the key NMR active nuclei.

Ether_Comparison cluster_diethyl Diethyl Ether cluster_dipropyl This compound cluster_dibutyl Dibutyl Ether DE_C1 CH₃ (β) DE_C2 CH₂ (α) DE_C1->DE_C2 DE_O O DE_C2->DE_O DE_C3 CH₂ (α) DE_O->DE_C3 DE_C4 CH₃ (β) DE_C3->DE_C4 DP_C1 CH₃ (γ) DP_C2 CH₂ (β) DP_C1->DP_C2 DP_C3 CH₂ (α) DP_C2->DP_C3 DP_O O DP_C3->DP_O DP_C4 CH₂ (α) DP_O->DP_C4 DP_C5 CH₂ (β) DP_C4->DP_C5 DP_C6 CH₃ (γ) DP_C5->DP_C6 DB_C1 CH₃ (δ) DB_C2 CH₂ (γ) DB_C1->DB_C2 DB_C3 CH₂ (β) DB_C2->DB_C3 DB_C4 CH₂ (α) DB_C3->DB_C4 DB_O O DB_C4->DB_O DB_C5 CH₂ (α) DB_O->DB_C5 DB_C6 CH₂ (β) DB_C5->DB_C6 DB_C7 CH₂ (γ) DB_C6->DB_C7 DB_C8 CH₃ (δ) DB_C7->DB_C8

Caption: Molecular structures of diethyl, dipropyl, and dibutyl ether.

This comparative analysis demonstrates a clear trend in the NMR spectra. As the alkyl chain length increases, the chemical shifts of the α-protons and α-carbons remain relatively consistent, while additional signals appear for the new methylene and methyl groups at progressively higher fields (lower ppm values). This predictable pattern is invaluable for the structural elucidation of unknown ether compounds.

References

A Comparative Guide to the Vibrational Spectra of Aliphatic Ethers: Interpreting the FTIR and Raman Spectra of Dipropyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) and Raman spectra of dipropyl ether. Through a comparative approach with diethyl ether and diisopropyl ether, this document aims to facilitate the structural elucidation and characterization of aliphatic ethers, which are common structural motifs in pharmaceuticals and vital solvents in chemical synthesis.

Interpreting the Vibrational Signatures of this compound

The vibrational spectra of this compound are characterized by the distinctive modes of its constituent functional groups: the C-H bonds of the propyl chains and the central C-O-C ether linkage.

FTIR Spectrum Analysis: The FTIR spectrum of this compound is dominated by strong absorptions corresponding to the stretching and bending vibrations of C-H and C-O bonds. In the high-wavenumber region, typically between 2800 and 3000 cm⁻¹, strong peaks arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the propyl chains. The most prominent and characteristic feature for ethers is the strong absorption band due to the asymmetric C-O-C stretching vibration, which for this compound appears around 1112 cm⁻¹.[1] The symmetric C-O-C stretch is generally weaker and appears at a lower frequency. Additionally, various bending (scissoring, wagging, twisting, and rocking) vibrations of the CH₂ and CH₃ groups are observed in the fingerprint region (below 1500 cm⁻¹).

Raman Spectrum Analysis: The Raman spectrum of this compound provides complementary information to the FTIR spectrum. While the C-O-C stretching vibrations are also observable in the Raman spectrum, they are typically less intense than in the FTIR spectrum. Conversely, the symmetric vibrations of the non-polar C-C and C-H bonds, which are often weak in the FTIR spectrum, can be strong in the Raman spectrum. The C-H stretching vibrations are prominent in the 2800-3000 cm⁻¹ region. The symmetric C-O-C stretch is more readily observed in the Raman spectrum compared to the FTIR. The lower frequency region of the Raman spectrum reveals information about the skeletal vibrations of the carbon backbone.

Comparison with Diethyl Ether and Diisopropyl Ether:

  • Diethyl Ether: Being a smaller molecule, diethyl ether exhibits a slightly simpler spectrum. The C-O-C asymmetric stretch in diethyl ether is found at a similar position to that of this compound. The primary differences lie in the fingerprint region, where the bending modes of the shorter ethyl groups produce a distinct pattern.

  • Diisopropyl Ether: The branching in diisopropyl ether introduces a tertiary carbon attached to the oxygen atom, which influences the vibrational frequencies. The C-O-C stretching vibration may be shifted compared to the linear ethers. The increased number of methyl groups also leads to more complex C-H bending vibrations in the fingerprint region.

The following table summarizes the key vibrational modes for this compound and its counterparts.

Quantitative Vibrational Mode Analysis
Molecule FTIR Peak (cm⁻¹) Raman Peak (cm⁻¹) Vibrational Mode Assignment
This compound ~2960, ~2870~2940, ~2875C-H Asymmetric & Symmetric Stretch
~1465~1450CH₂ Scissoring
~1380~1380CH₃ Umbrella Bend
~1112 (strong) ~1115C-O-C Asymmetric Stretch
Not readily observed~890C-O-C Symmetric Stretch
Diethyl Ether ~2975, ~2865~2935, ~2870C-H Asymmetric & Symmetric Stretch
~1450~1455CH₂ Scissoring
~1380~1385CH₃ Umbrella Bend
~1120 (strong) ~1120C-O-C Asymmetric Stretch
Not readily observed~920C-O-C Symmetric Stretch
Diisopropyl Ether ~2970, ~2870~2970, ~2870C-H Asymmetric & Symmetric Stretch
~1460~1460CH₃ Asymmetric Bend
~1385, ~1370~1385, ~1370CH₃ Umbrella Bend (split)
~1125 (strong) ~1130C-O-C Asymmetric Stretch
Not readily observed~800C-O-C Symmetric Stretch

Experimental Protocols

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This protocol outlines the procedure for acquiring an FTIR spectrum of a liquid sample, such as this compound, using an ATR accessory.

Methodology:

  • Instrument and Accessory Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

    • Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues from previous measurements.[2]

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This measurement accounts for the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the instrument's optical components, and will be automatically subtracted from the sample spectrum.[2]

  • Sample Application:

    • Place a single drop of the liquid ether sample directly onto the center of the ATR crystal.[3] For volatile liquids like ethers, it is advisable to acquire the spectrum promptly after application.

  • Spectrum Acquisition:

    • Bring the ATR anvil into contact with the sample to ensure good contact between the liquid and the crystal surface.

    • Acquire the sample spectrum. Typical acquisition parameters for a routine analysis are:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

  • Data Processing and Cleaning:

    • The software will automatically perform the background subtraction.

    • If necessary, apply an ATR correction to the spectrum to account for the wavelength-dependent depth of penetration of the evanescent wave.

    • After the measurement is complete, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.

Raman Spectroscopy

This protocol describes the general procedure for obtaining a Raman spectrum of a liquid ether.

Methodology:

  • Instrument Preparation:

    • Turn on the Raman spectrometer and the laser source, allowing them to stabilize as per the manufacturer's recommendations.

  • Sample Preparation:

    • Place a small volume of the liquid ether into a clean glass vial or a quartz cuvette. Glass is generally suitable for Raman spectroscopy as it produces a weak Raman signal.

  • Sample Positioning and Focusing:

    • Place the sample container into the spectrometer's sample holder.

    • Carefully focus the laser beam into the bulk of the liquid sample, avoiding the container walls to minimize any background signal from the glass.

  • Spectrum Acquisition:

    • Set the data acquisition parameters. These may need to be optimized for the specific sample and instrument:

      • Laser Wavelength: e.g., 785 nm (common for organic compounds to reduce fluorescence)

      • Laser Power: Start with a low power setting and gradually increase if necessary to obtain a good signal without causing sample heating or degradation.

      • Exposure Time and Number of Accumulations: A longer exposure time and a higher number of accumulations will improve the signal-to-noise ratio. A typical starting point could be 10 seconds exposure with 3 accumulations.[4]

  • Data Processing:

    • The acquired spectrum may contain a fluorescence background, which can be removed using a baseline correction algorithm provided by the instrument's software.

    • The spectrum is typically displayed in terms of Raman shift (cm⁻¹) relative to the laser excitation frequency.

Workflow for Spectroscopic Analysis of Ethers

The following diagram illustrates the logical workflow for the comparative analysis of ether spectra.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of Ethers cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_output Final Output Sample_DEE Diethyl Ether FTIR_Acq ATR-FTIR Spectroscopy Sample_DEE->FTIR_Acq Raman_Acq Raman Spectroscopy Sample_DEE->Raman_Acq Sample_DPE This compound Sample_DPE->FTIR_Acq Sample_DPE->Raman_Acq Sample_DIPE Diisopropyl Ether Sample_DIPE->FTIR_Acq Sample_DIPE->Raman_Acq Peak_Extraction Peak Position Extraction FTIR_Acq->Peak_Extraction Raman_Acq->Peak_Extraction Vib_Assignment Vibrational Mode Assignment Peak_Extraction->Vib_Assignment Data_Table Comparative Data Table Vib_Assignment->Data_Table Interpretation Spectral Interpretation Data_Table->Interpretation Final_Guide Comparison Guide Interpretation->Final_Guide

References

A Comparative Guide to Dipropyl Ether and Diethyl Ether as Reaction Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes. Ethers, prized for their relative inertness and ability to solvate a wide range of organic compounds, are staples in the modern laboratory. Among them, diethyl ether has long been a benchmark. However, with an increasing focus on process optimization and safety, alternative ethers like dipropyl ether are gaining consideration. This guide provides an objective comparison of this compound and diethyl ether as reaction solvents, supported by physical data and a discussion of their performance in key chemical transformations.

Physical and Chemical Properties: A Tabular Comparison

A fundamental understanding of a solvent's physical properties is essential for its effective application. The following table summarizes the key physical and chemical properties of this compound and diethyl ether.

PropertyThis compoundDiethyl EtherReference(s)
Molecular Formula C₆H₁₄OC₄H₁₀O[1][2]
Molar Mass ( g/mol ) 102.1774.12[1][2]
Boiling Point (°C) 90-9134.6[3]
Melting Point (°C) -122-116.3[2]
Density (g/mL at 20°C) 0.7360.713[1]
Dielectric Constant (at 20°C) 3.394.34[1][4]
Dipole Moment (Debye) 1.311.15[5][6]
Solubility in Water ( g/100 mL) 0.25 (at 25°C)6.9 (at 20°C)[2]
Flash Point (°C) -6-45

Performance in Chemical Reactions: A Comparative Analysis

While physical properties provide a foundational understanding, the true measure of a solvent's utility lies in its performance in chemical reactions. Here, we compare this compound and diethyl ether in the context of two common and important reaction types: Grignard reactions and nucleophilic substitution reactions.

Grignard Reactions

Diethyl ether is the quintessential solvent for Grignard reactions, owing to its ability to solvate and stabilize the Grignard reagent through coordination of its lone pair electrons with the magnesium atom. While direct comparative studies on the performance of this compound in Grignard reactions are not extensively documented in recent literature, a 1931 study on the closely related diisopropyl ether provides valuable insights.

The study found that the formation of ethyl magnesium bromide in diisopropyl ether gave a yield of 67.5%, compared to a 75-88% yield in diethyl ether. For the reaction of phenyl bromide with magnesium, the yield of the Grignard reagent in diisopropyl ether was only 34%. These historical data suggest that while Grignard reagent formation is feasible in higher-order ethers, the yields may be lower compared to reactions conducted in diethyl ether. The increased steric hindrance of the propyl groups in this compound compared to the ethyl groups in diethyl ether may impede the coordination to the magnesium center, potentially affecting the stability and reactivity of the Grignard reagent.

Nucleophilic Substitution Reactions (SN1 and SN2)

The polarity of the solvent plays a crucial role in the outcome of nucleophilic substitution reactions. Diethyl ether is considered a relatively nonpolar aprotic solvent.[7][8] Its low dielectric constant and inability to act as a hydrogen bond donor favor SN2 reactions, which proceed through a concerted mechanism and are generally faster in polar aprotic solvents that do not strongly solvate the nucleophile.[7][8]

This compound, with a slightly lower dielectric constant and larger, more sterically hindered alkyl groups, is also a nonpolar aprotic solvent.[1][4] Based on general principles of solvent effects, it is expected to behave similarly to diethyl ether in SN2 reactions, serving as a suitable medium that does not excessively stabilize the nucleophile. For SN1 reactions, which proceed through a carbocation intermediate, polar protic solvents are generally preferred as they can stabilize the charged intermediate through solvation.[7] Both diethyl ether and this compound are less ideal choices for SN1 reactions due to their lower polarity.

Experimental Protocols

To facilitate further research and direct comparison, a general experimental protocol for evaluating solvent performance in an SN2 reaction is provided below. This protocol can be adapted to compare this compound and diethyl ether.

Objective: To compare the effect of this compound and diethyl ether on the reaction rate and yield of an SN2 reaction.

Model Reaction: The reaction of 1-bromobutane with sodium iodide to form 1-iodobutane.

Materials:

  • 1-bromobutane

  • Sodium iodide

  • This compound (anhydrous)

  • Diethyl ether (anhydrous)

  • Acetone (for control and analysis)

  • Internal standard (e.g., dodecane)

  • Reaction vials with septa

  • Magnetic stirrer and stir bars

  • Heating block or oil bath

  • Gas chromatograph (GC) with a suitable column

Procedure:

  • Preparation of Reaction Mixtures:

    • In separate, dry reaction vials, place a magnetic stir bar.

    • To each vial, add a known amount of sodium iodide.

    • Using a syringe, add a precise volume of the designated solvent (this compound, diethyl ether, or acetone as a control) to each vial under an inert atmosphere (e.g., nitrogen or argon).

    • Add a known amount of the internal standard to each vial.

  • Reaction Initiation and Monitoring:

    • Place the vials in a pre-heated heating block or oil bath set to a specific temperature (e.g., 50°C).

    • Allow the mixtures to stir for a few minutes to ensure temperature equilibration.

    • Initiate the reactions by adding a precise amount of 1-bromobutane to each vial via syringe.

    • At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture using a syringe.

  • Quenching and Analysis:

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a dilute solution of sodium thiosulfate).

    • Analyze the quenched aliquots by gas chromatography (GC) to determine the concentration of the reactant (1-bromobutane) and the product (1-iodobutane) relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the product versus time for each solvent.

    • Calculate the initial reaction rate for each solvent from the slope of the initial linear portion of the concentration-time curve.

    • Determine the reaction yield at the end of the experiment for each solvent.

Safety Considerations: Peroxide Formation

A critical safety consideration for ethers is their propensity to form explosive peroxides upon exposure to air and light.[9] A comparative study on the peroxidation rates of diethyl ether and diisopropyl ether revealed that diisopropyl ether peroxidizes at a significantly faster rate, both in daylight and in the dark.[10] It is reasonable to extrapolate that this compound, being a higher-order ether, may also have a greater tendency to form peroxides than diethyl ether. This necessitates stringent handling and storage protocols, including dating containers upon opening, regular testing for peroxides, and storage in dark, airtight containers.

Visualizing the Comparison Workflow

The following diagram illustrates a logical workflow for comparing the suitability of this compound and diethyl ether as reaction solvents.

G A Define Reaction of Interest (e.g., Grignard, SN2) B Review Physicochemical Properties (Boiling Point, Polarity, etc.) A->B C Select Key Performance Metrics (Yield, Rate, Selectivity) A->C D Design Comparative Experiment B->D C->D E Execute Experiment: Parallel Reactions in This compound & Diethyl Ether D->E F Analyze Results (e.g., GC, NMR, HPLC) E->F H Draw Conclusion: Optimal Solvent for the Specific Application F->H G Evaluate Safety Aspects (Peroxide Formation, Flammability) G->H

Caption: Workflow for Solvent Comparison.

Logical Pathway for Solvent Selection

The decision-making process for selecting between this compound and diethyl ether can be visualized as follows:

G Start Start: Solvent Selection HighTemp Higher Reaction Temperature Required? Start->HighTemp Volatility Lower Volatility Desired? HighTemp->Volatility Yes Grignard Grignard Reaction? HighTemp->Grignard No Volatility->Grignard Yes SN2 SN2 Reaction? Volatility->SN2 No DPE Consider this compound Grignard->DPE Yes (Potentially lower yield) DEE Consider Diethyl Ether Grignard->DEE No (Standard choice) SN2->DPE Yes (Similar to DEE) SN2->DEE No (Standard choice) End Final Decision DPE->End DEE->End

Caption: Solvent Selection Pathway.

Conclusion

Both this compound and diethyl ether are viable aprotic solvents for a range of organic reactions. Diethyl ether remains the well-established standard, particularly for Grignard reactions, due to its excellent solvating properties for the Grignard reagent and a large body of literature supporting its use.

This compound, with its higher boiling point and lower volatility, offers potential advantages in reactions requiring elevated temperatures and in processes where solvent loss is a concern. However, its increased steric bulk may lead to lower yields in reactions sensitive to coordination, such as Grignard reagent formation. For reactions like SN2, its performance is expected to be comparable to diethyl ether.

A significant consideration for both ethers, and potentially more so for this compound, is the risk of peroxide formation. Rigorous safety protocols are essential when handling and storing these solvents. Ultimately, the choice between this compound and diethyl ether will depend on the specific requirements of the reaction, including temperature, the nature of the reagents, and safety considerations. The information and experimental framework provided in this guide are intended to assist researchers in making an informed decision for their specific synthetic challenges.

References

A Comparative Analysis of the Boiling Points of Dipropyl Ether and Diisopropyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the physical properties of common organic solvents is paramount. This guide provides an objective comparison of the boiling points of two isomeric ethers, dipropyl ether and diisopropyl ether, supported by experimental data and methodologies.

The seemingly subtle difference in the arrangement of atoms between this compound (di-n-propyl ether) and its isomer, diisopropyl ether, results in a significant divergence in their boiling points. This distinction is crucial for applications such as solvent selection, reaction temperature control, and purification processes.

Boiling Point and Physical Properties

A comprehensive summary of the key physical properties of this compound and diisopropyl ether is presented below. The data clearly indicates that this compound has a considerably higher boiling point than diisopropyl ether.

PropertyThis compoundDiisopropyl Ether
IUPAC Name 1-propoxypropane2-isopropoxypropane
Synonyms Di-n-propyl ether, Propyl etherIsopropyl ether, DIPE
CAS Number 111-43-3108-20-3
Molecular Formula C₆H₁₄OC₆H₁₄O
Molar Mass 102.17 g/mol 102.17 g/mol
Boiling Point 90 °C[1][2]68.5 °C[3][4]
Melting Point -122 °C[1]-60 °C[3]
Density 0.736 g/mL at 25 °C[5]0.725 g/mL at 25 °C[6]

The Influence of Molecular Structure on Boiling Point

The difference in the boiling points of this compound and diisopropyl ether can be attributed to the variance in their molecular structures and the resulting intermolecular forces.

Ethers are polar molecules due to the presence of the C-O-C bond, which results in a net dipole moment.[7][8] Consequently, they exhibit dipole-dipole interactions. However, they are incapable of forming hydrogen bonds among themselves, which leads to their boiling points being significantly lower than alcohols of comparable molecular weight.[9][10]

The primary intermolecular forces at play in non-hydrogen bonding molecules like ethers are London dispersion forces. The strength of these forces is dependent on the surface area of the molecule.

  • This compound: As a straight-chain ether, the this compound molecule has a larger surface area. This allows for more points of contact between adjacent molecules, leading to stronger London dispersion forces that require more energy to overcome, resulting in a higher boiling point.[11]

  • Diisopropyl Ether: The branched structure of diisopropyl ether results in a more compact, spherical shape. This reduces the surface area available for intermolecular interactions, leading to weaker London dispersion forces. Consequently, less energy is required to separate the molecules, and the boiling point is lower.

G DPE_structure CH₃CH₂CH₂-O-CH₂CH₂CH₃ (Linear Structure) DPE_forces Larger Surface Area -> Stronger London Dispersion Forces DPE_structure->DPE_forces leads to DPE_bp Higher Boiling Point (90 °C) DPE_forces->DPE_bp results in DIPE_structure (CH₃)₂CH-O-CH(CH₃)₂ (Branched Structure) DIPE_forces Smaller Surface Area -> Weaker London Dispersion Forces DIPE_structure->DIPE_forces leads to DIPE_bp Lower Boiling Point (68.5 °C) DIPE_forces->DIPE_bp results in

Figure 1. Relationship between molecular structure and boiling point.

Experimental Protocol for Boiling Point Determination

The boiling point of a liquid can be accurately determined using the micro boiling point method with a Thiele tube. This method is advantageous as it requires a small sample volume.

Materials:

  • Thiele tube

  • Mineral oil

  • Thermometer (-10 to 110 °C range)

  • Small test tube (e.g., 6 x 50 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Heating source (e.g., Bunsen burner or hot plate)

  • Stand and clamp

Procedure:

  • Apparatus Setup:

    • Fill the Thiele tube with mineral oil to a level just above the side arm.[12]

    • Add a few drops of the liquid sample (this compound or diisopropyl ether) into the small test tube.

    • Place the capillary tube, with the sealed end facing up, into the small test tube.

    • Attach the small test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

    • Clamp the Thiele tube to a stand and immerse the thermometer and test tube assembly into the oil, ensuring the sample is below the oil level.

  • Heating:

    • Gently heat the side arm of the Thiele tube with a small flame or on a hot plate.[12]

    • Convection currents in the oil will ensure uniform heating.

    • As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Boiling Point Determination:

    • Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the liquid has reached its boiling point.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The moment the liquid begins to enter the capillary tube, record the temperature on the thermometer. This temperature is the boiling point of the liquid.[1][12]

  • Safety Precautions:

    • Always wear appropriate personal protective equipment (PPE), including safety glasses.

    • Ethers are highly flammable; ensure there are no open flames nearby, other than the controlled heating source.[6]

    • Perform the experiment in a well-ventilated fume hood.

    • Handle hot glassware with appropriate clamps or tongs.

This guide provides a clear comparison of the boiling points of this compound and diisopropyl ether, rooted in the principles of molecular structure and intermolecular forces. The provided experimental protocol offers a reliable method for verifying these physical properties in a laboratory setting.

References

Gas chromatography-mass spectrometry (GC-MS) for dipropyl ether purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of solvents like dipropyl ether is paramount for the integrity of experimental results and the safety of final products. Gas chromatography-mass spectrometry (GC-MS) stands as a definitive analytical technique for this purpose, offering high sensitivity and specificity for the separation and identification of volatile and semi-volatile impurities. This guide provides a comparative overview of GC-MS methodologies for assessing the purity of this compound, supported by experimental protocols and logical workflows.

Comparison of Gas Chromatography Columns for this compound Analysis

The choice of the gas chromatography (GC) column is critical for the effective separation of this compound from its potential impurities. The primary impurities in this compound often include unreacted starting materials such as n-propanol, and byproducts like its isomer, diisopropyl ether, and propene. The selection between a non-polar and a polar column will significantly influence the separation of these compounds.

Non-Polar Columns: These columns, typically coated with phases like polydimethylsiloxane (e.g., DB-1, HP-5MS), separate compounds primarily based on their boiling points.[1][2][3] For this compound and its likely impurities, the elution order would generally follow their volatility.

Polar Columns: Polar columns, often with phases containing polyethylene glycol (e.g., DB-WAX) or cyanopropyl groups (e.g., DB-624), separate analytes based on their polarity.[4] Polar compounds will have stronger interactions with the stationary phase, leading to longer retention times.[1]

Below is a table summarizing the expected performance of non-polar and polar GC columns for the analysis of this compound purity.

FeatureNon-Polar Column (e.g., DB-1, HP-5MS)Polar Column (e.g., DB-WAX)
Primary Separation Principle Boiling PointPolarity
Elution Order Prediction Follows the boiling points of the analytes.[2]Based on the polarity of the compounds.
Resolution of Key Impurities Good resolution between this compound and less volatile impurities like n-propanol. May have co-elution with isomers of similar boiling points.Excellent resolution of polar impurities like n-propanol from the less polar this compound.
Typical Quantitative Performance
Limit of Detection (LOD)0.05 - 1 µg/mL0.05 - 1 µg/mL
Limit of Quantitation (LOQ)0.15 - 3 µg/mL0.15 - 3 µg/mL
Linearity (R²)> 0.995> 0.995
Advantages Robust, widely applicable, and generally have lower column bleed.Superior separation of compounds with different polarities, such as alcohols from ethers.
Disadvantages May not effectively separate isomers with close boiling points.Can be more susceptible to degradation from water and oxygen, and may exhibit higher column bleed.

Experimental Protocols

A robust GC-MS method is crucial for the accurate quantification of impurities in this compound. Below are detailed experimental protocols for sample preparation and GC-MS analysis.

Sample Preparation
  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like methanol or dichloromethane.

    • Prepare individual stock solutions of potential impurities (e.g., n-propanol, diisopropyl ether) at a concentration of 1000 µg/mL in the same solvent.

    • Create a mixed standard solution containing this compound and the expected impurities at a known concentration (e.g., 10 µg/mL each) by diluting the stock solutions.

    • Prepare a series of calibration standards by serially diluting the mixed standard solution to cover the desired concentration range (e.g., 0.1 - 50 µg/mL).

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve the sample in the chosen solvent (methanol or dichloromethane) and bring it to volume. This results in a sample concentration of approximately 10 mg/mL.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Injector: Split/splitless inlet.

  • Autosampler: Agilent 7693A or equivalent.

Method 1: Non-Polar Column

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Hold at 150 °C for 2 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-200.

Method 2: Polar Column

  • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 3 minutes.

    • Ramp to 220 °C at 15 °C/min.

    • Hold at 220 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-200.

Logical Relationships and Workflows

Visualizing the analytical process and the relationships between the target analyte and its impurities can aid in understanding the methodology.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution in Solvent Sample->Dilution Standards Reference Standards (this compound, n-Propanol, etc.) Standards->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (MS) Detection Ionization->Detection Peak_ID Peak Identification (Retention Time & Mass Spectra) Detection->Peak_ID Quant Quantification (Calibration Curve) Peak_ID->Quant Report Purity Report Quant->Report

Caption: Experimental workflow for GC-MS analysis of this compound purity.

Impurity_Relationship cluster_impurities Potential Impurities DPE This compound (Main Component) Propanol n-Propanol (Starting Material) DPE->Propanol derived from Isomer Diisopropyl Ether (Isomer) DPE->Isomer isomeric to Byproduct Propene (Byproduct) DPE->Byproduct co-product with

Caption: Logical relationship of this compound to its potential impurities.

References

A Comparative Analysis of Peroxide Formation in Common Laboratory Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of explosive peroxides in commonly used laboratory ethers presents a significant safety hazard. This guide provides a comparative analysis of peroxide formation in three prevalent ethers: diethyl ether, tetrahydrofuran (THF), and 1,4-dioxane. The information herein, supported by experimental data and established protocols, is intended to assist researchers in making informed decisions regarding the safe handling, storage, and use of these solvents.

Comparative Peroxide Formation Rates

The propensity for peroxide formation varies significantly among different ethers. This is influenced by factors such as the ether's molecular structure, exposure to oxygen and light, storage temperature, and the presence or absence of chemical inhibitors.[1] While direct, side-by-side quantitative data under identical ambient conditions is sparse in publicly available literature, a combination of accelerated aging studies and established chemical principles allows for a comparative assessment.

Generally, the order of increasing propensity for peroxide formation among the three ethers is:

1,4-Dioxane < Diethyl Ether < Tetrahydrofuran (THF)

THF is particularly susceptible to forming peroxides at a faster rate than diethyl ether. Some reports indicate that peroxides can form in unstabilized THF within as little as three days of exposure to air and light, whereas for diethyl ether, this period is around eight days.[2]

The following table summarizes available quantitative data from an accelerated aging study on diethyl ether, providing insight into the kinetics of peroxide formation at elevated temperatures. It is important to note that these conditions are more extreme than typical laboratory storage and are used to simulate longer-term aging over a shorter period.

Time (hours)Peroxide Concentration at 80°C (ppm)Peroxide Concentration at 100°C (ppm)
000
5Not Reported~4500
10~2000~3000
20~4000~1500
30~5500~1000
40~6000~500
50~5800Not Reported

Data extrapolated from a study on diethyl ether oxidation. The study measured the global amount of peroxide function (equivalent H2O2).

Experimental Protocols

Accurate detection and quantification of peroxides are critical for laboratory safety. Below are detailed methodologies for common qualitative and semi-quantitative tests.

Protocol 1: Qualitative Test for Peroxides (Potassium Iodide Method)

This method provides a rapid indication of the presence of peroxides.

Materials:

  • Ether sample to be tested

  • Potassium iodide (KI), 10% aqueous solution (freshly prepared)

  • Glacial acetic acid

  • Starch solution (optional, for enhanced visualization)

  • Test tube with a stopper

Procedure:

  • In a clean test tube, add 1 mL of the ether sample.

  • Add 1 mL of glacial acetic acid.

  • Add 1 mL of a freshly prepared 10% potassium iodide solution.[3]

  • Stopper the test tube and shake vigorously for one minute.

  • Allow the phases to separate.

  • Observation: A yellow to brown color in the aqueous (lower) layer indicates the presence of peroxides.[4] The intensity of the color is proportional to the peroxide concentration.

  • (Optional) For a more sensitive test, add a few drops of starch solution. A blue-black color confirms the presence of iodine, and therefore peroxides.[4]

Interpretation:

  • No color change: Peroxides are not detected or are at a very low level.

  • Yellow to brown color: Peroxides are present.

  • Blue-black color (with starch): Confirms the presence of peroxides.

Protocol 2: Semi-Quantitative Test for Peroxides (Peroxide Test Strips)

Commercial test strips offer a convenient and semi-quantitative method for estimating peroxide concentrations.

Materials:

  • Ether sample to be tested

  • Peroxide test strips (e.g., Quantofix®)

  • Distilled water (for some types of strips)

Procedure:

  • Dip the test strip into the ether sample for 1 second.

  • Remove the strip and allow the solvent to evaporate.

  • For some test strips designed for aqueous solutions, it is necessary to moisten the test pad with a drop of distilled water after the ether has evaporated.[5]

  • Wait for the color to develop as specified in the manufacturer's instructions (typically 15-60 seconds).

  • Compare the color of the test pad to the color scale provided with the test strips to estimate the peroxide concentration in parts per million (ppm).

Interpretation:

  • Follow the manufacturer's guidelines for interpreting the results. As a general safety rule, peroxide concentrations above 100 ppm are considered hazardous, and the ether should not be used without purification.[6]

Visualizing the Process

To better understand the underlying chemistry and the experimental workflow, the following diagrams are provided.

Peroxide_Formation_Mechanism Ether Ether (R-O-R') Ether_Radical Ether Radical (R-O-R'•) Ether->Ether_Radical H• abstraction Oxygen Oxygen (O2) + Light/Heat Peroxy_Radical Peroxy Radical (R-O(O•)-R') Ether_Radical->Peroxy_Radical + O2 Hydroperoxide Ether Hydroperoxide (R-O(OOH)-R') Peroxy_Radical->Hydroperoxide + H• abstraction from another ether molecule Hydroperoxide->Ether_Radical propagates chain reaction Another_Ether Another Ether Molecule

Caption: Free radical mechanism of ether peroxide formation.

Peroxide_Testing_Workflow Start Start: Test Ether Sample Add_Reagents Add Acetic Acid and Potassium Iodide Solution Start->Add_Reagents Shake Shake Vigorously Add_Reagents->Shake Observe Observe for Color Change Shake->Observe No_Change No Color Change: Peroxides Not Detected Observe->No_Change Negative Color_Change Yellow/Brown Color: Peroxides Present Observe->Color_Change Positive End_Safe End: Ether is Safe for Use* No_Change->End_Safe Add_Starch Optional: Add Starch Solution Color_Change->Add_Starch End_Unsafe End: Do Not Use/Purify Ether Color_Change->End_Unsafe Blue_Black Blue-Black Color: Confirms Peroxides Add_Starch->Blue_Black Blue_Black->End_Unsafe

Caption: Workflow for the qualitative testing of ether peroxides.

References

A Comparative Guide: Dipropyl Ether vs. Methyl Tert-Butyl Ether (MTBE) as Fuel Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dipropyl ether and methyl tert-butyl ether (MTBE) as gasoline additives. The following sections detail their impact on key fuel properties, engine performance, and emissions, supported by available experimental data. Due to a scarcity of public data for this compound, performance data for its isomer, diisopropyl ether (DIPE), and a similar ether, diethyl ether (DEE), are used as proxies in some cases. This is explicitly noted where such assumptions are made.

Quantitative Data Comparison

The following tables summarize the key performance indicators for this compound (and its proxies) and MTBE when blended with gasoline.

Table 1: Comparison of Key Fuel Properties

PropertyThis compound / ProxiesMethyl Tert-Butyl Ether (MTBE)
Research Octane Number (RON) Blending Value ~114 (for Diisopropyl Ether)115-118
Motor Octane Number (MON) Blending Value ~106 (for Diisopropyl Ether)100-105
Reid Vapor Pressure (RVP) Blending Effect Data not available. Diethyl ether significantly increases RVP.Increases RVP, with a maximum increase at ~8-10% blend concentration.
Distillation Characteristics Data not available. Ethers can form azeotropes with gasoline components, affecting the distillation curve.Tends to lower the front-end boiling point of the gasoline blend.

Table 2: Engine Performance and Emissions Summary

ParameterThis compound / Proxies (Diisopropyl Ether)Methyl Tert-Butyl Ether (MTBE)
Engine Power Potential for slight increaseCan lead to a slight increase in brake mean effective pressure (BMEP), particularly at lower engine speeds.
Brake Thermal Efficiency Potential for slight increaseCan improve brake thermal efficiency.
Carbon Monoxide (CO) Emissions Significant reductionSignificant reduction due to oxygen content.
Unburned Hydrocarbon (HC) Emissions Significant reductionReduction, though some unburned MTBE may be emitted.
Nitrogen Oxides (NOx) Emissions Potential for slight increaseCan lead to a slight increase in some engine operating conditions.
Formaldehyde Emissions Potential for increaseKnown to increase formaldehyde emissions.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are based on standard ASTM International test methods.

Octane Number Determination (RON and MON)

ASTM D2699 - Research Octane Number (RON): This test method determines the knock characteristics of motor fuels in terms of Research Octane Number by comparison with primary reference fuels of known octane numbers in a standardized single-cylinder, four-stroke, variable compression ratio, carbureted Cooperative Fuel Research (CFR) engine operated at constant speed. The engine is operated at 600 rpm under specified intake air temperature and mixture temperature conditions.

ASTM D2700 - Motor Octane Number (MON): This method also uses a CFR engine but under more severe operating conditions than the RON test. The engine speed is higher (900 rpm), and the intake mixture temperature is elevated, simulating higher engine loads and speeds. This provides a measure of a fuel's anti-knock performance under harsher conditions.

Reid Vapor Pressure (RVP)

ASTM D323 - Reid Vapor Pressure of Petroleum Products: This test method measures the vapor pressure of gasoline and other volatile petroleum products. A chilled sample of fuel is introduced into a vapor pressure apparatus consisting of a liquid chamber and a vapor chamber. The apparatus is immersed in a water bath at 37.8°C (100°F) and shaken until a constant pressure is observed on the gauge. This pressure is reported as the Reid Vapor Pressure.

Distillation Characteristics

ASTM D86 - Distillation of Petroleum Products at Atmospheric Pressure: This method determines the boiling range characteristics of petroleum products. A 100-mL sample is distilled under prescribed conditions. The temperature of the vapor is recorded as the distillation proceeds, and the volume of condensate is measured. Key data points include the initial boiling point (IBP), the temperatures at which various percentages of the sample have evaporated (e.g., 10%, 50%, 90%), and the final boiling point (FBP).

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general impact of ether-based oxygenates on the combustion process and subsequent engine emissions.

cluster_0 Fuel Blending cluster_1 Engine Combustion cluster_2 Exhaust Emissions Gasoline Gasoline Oxygen_Enrichment Increased Oxygen Content Ether_Additive Ether Additive (this compound or MTBE) Ether_Additive->Oxygen_Enrichment Improved_Combustion More Complete Combustion Oxygen_Enrichment->Improved_Combustion CO_Reduction Reduced CO Improved_Combustion->CO_Reduction HC_Reduction Reduced HC Improved_Combustion->HC_Reduction NOx_Change Potential NOx Increase Improved_Combustion->NOx_Change Aldehyde_Increase Increased Aldehydes (e.g., Formaldehyde) Improved_Combustion->Aldehyde_Increase

Caption: Impact of Ether Additives on Combustion and Emissions.

Concluding Remarks

Both this compound (based on data from its isomers) and MTBE demonstrate potential as effective octane enhancers and for reducing CO and HC emissions due to their oxygen content. MTBE is a well-characterized additive with a significant body of experimental data available. However, its use has been curtailed in some regions due to concerns about groundwater contamination.

This compound and its isomers also show promise as fuel additives. The available data on DIPE suggests comparable octane-boosting properties to MTBE. However, a comprehensive evaluation of this compound's performance, particularly its effect on Reid Vapor Pressure and detailed distillation characteristics, requires further experimental investigation. Researchers are encouraged to conduct direct comparative studies to fully elucidate the relative advantages and disadvantages of this compound as a viable alternative to MTBE.

Purity Analysis of Commercially Available Dipropyl Ether: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dipropyl ether (also known as n-propyl ether) is a colorless, flammable liquid utilized as a solvent in organic synthesis and various industrial applications.[1][2] Its performance, particularly in sensitive applications like pharmaceutical development, is critically dependent on its purity. This guide provides an objective comparison of commercially available this compound, details common impurities, and presents a comprehensive experimental protocol for purity verification.

Commercial Availability and Stated Purity

The purity of commercially available this compound is typically high, with most major suppliers offering grades of 99% or greater. However, the nature and concentration of residual impurities can vary between manufacturers and even batches. Below is a summary of offerings from selected suppliers.

SupplierProduct NumberStated PurityCAS NumberMolecular Formula
Sigma-AldrichAldrich-111333≥99%111-43-3C₆H₁₄O
Krackeler ScientificALDRICH/111333≥99%111-43-3C₆H₁₄O
LookChem---98% min111-43-3C₆H₁₄O
Parchem---Not Specified111-43-3C₆H₁₄O

Note: This data is compiled from publicly available information and may not reflect the most current product specifications. It is recommended to obtain a certificate of analysis (CoA) for specific batches.

Common Impurities in this compound

The most significant impurities in this compound are water and peroxides.[3] Peroxides are particularly hazardous as they can form explosive compounds, especially upon concentration.[2][4][5]

  • Peroxides: Ethers are notorious for forming unstable peroxides when exposed to oxygen and light.[4] This auto-oxidation process is a major safety concern, and commercial preparations often contain inhibitors like butylated hydroxytoluene (BHT) to slow this process.[5][6]

  • Water: Due to its slight solubility, water can be present as an impurity.[1]

  • Residual Reactants: Depending on the synthesis method (e.g., Williamson ether synthesis), residual n-propanol or propyl halides may be present.

  • Oxidation Products: Besides peroxides, other oxidation byproducts like propanal and propanoic acid can form over time.[7]

Experimental Protocol: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a robust and widely used technique for separating volatile compounds, making it ideal for assessing the purity of solvents like this compound.[8][9] Coupling it with mass spectrometry allows for the definitive identification of any separated impurities.

Objective: To separate, identify, and quantify impurities in a commercial sample of this compound.

1. Materials and Equipment

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification.

  • Capillary Column: A non-polar column, such as a DB-1 (100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, is suitable.[10]

  • Carrier Gas: Helium, high purity (99.999%).

  • Sample: Commercial this compound.

  • Solvent: High-purity dichloromethane or hexane for dilution.

  • Syringes: For sample injection.

  • Vials: 2 mL autosampler vials with caps.

2. Sample Preparation

  • Prepare a 1% (v/v) solution of the this compound sample in the chosen solvent (e.g., add 10 µL of this compound to 990 µL of dichloromethane).

  • Vortex the solution to ensure homogeneity.

  • Transfer the solution to a GC vial for analysis.

3. GC-MS Instrumental Parameters

ParameterSetting
GC System
Injection PortSplit/Splitless
Injector Temp250 °C
Injection Volume1 µL
Split Ratio50:1
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven Program
Initial Temp40 °C, hold for 5 minutes
Ramp Rate10 °C/min
Final Temp200 °C, hold for 5 minutes
MS System
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Mass Range35-350 amu
Scan Speed1000 amu/s
Transfer Line Temp280 °C

4. Data Analysis

  • Purity Calculation: The purity of this compound is determined using the peak area from the FID chromatogram. The percent purity is calculated as:

    • % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

  • Impurity Identification: The mass spectrum of each impurity peak is compared against a spectral library (e.g., NIST) for identification.[11][12] Common fragment ions for this compound can be used as a reference.

Logical Workflow for Purity Analysis

The following diagram illustrates the logical steps involved in the purity analysis of a commercial this compound sample.

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Obtain Commercial This compound Sample Dilution Prepare 1% (v/v) Solution in Dichloromethane Sample->Dilution Vial Transfer to GC Vial Dilution->Vial GCMS Inject Sample into GC-MS Vial->GCMS Separation Chromatographic Separation (DB-1 Column) GCMS->Separation Detection FID (Quantification) & MS (Identification) Separation->Detection Peak_Integration Integrate Peak Areas (FID) Detection->Peak_Integration MS_Analysis Analyze Mass Spectra Detection->MS_Analysis Purity_Calc Calculate % Purity Peak_Integration->Purity_Calc Report Generate Final Report Purity_Calc->Report Library_Search NIST Library Search for Impurity Identification MS_Analysis->Library_Search Library_Search->Report

Caption: Workflow for GC-MS Purity Analysis of this compound.

References

A Comparative Guide to the Synthesis of Dipropyl Ether: Williamson Synthesis vs. Acid-Catalyzed Dehydration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of ethers is a fundamental transformation in organic chemistry, with applications ranging from solvent production to the synthesis of complex pharmaceutical intermediates. Dipropyl ether, a valuable solvent and chemical intermediate, can be efficiently prepared through two primary methods: the Williamson ether synthesis and the acid-catalyzed dehydration of propanol. This guide provides a detailed comparison of these two methods, supported by experimental data and protocols, to aid researchers in selecting the optimal synthetic route for their specific needs.

At a Glance: Method Comparison

FeatureWilliamson Ether SynthesisAcid-Catalyzed Dehydration
Reaction Type Bimolecular Nucleophilic Substitution (SN2)Bimolecular Dehydration
Primary Reactants Sodium Propoxide, 1-Halopropanen-Propanol
Catalyst Not required (base is a reactant)Strong Acid (e.g., H₂SO₄, Amberlyst-36)
Typical Temperature 50 - 100 °C[1]100 - 160 °C
Typical Reaction Time 1 - 8 hours[1]4 hours (lab scale)
Reported Yield 50 - 95% (laboratory scale)[1]Up to ~70% (with H₂SO₄ at 140 °C)
Key Side Reactions E2 EliminationElimination to Propene, formation of other ethers if mixed alcohols are used
Substrate Scope Versatile for symmetrical and unsymmetrical ethersPrimarily for symmetrical ethers from primary alcohols[2]

Performance Data: Acid-Catalyzed Dehydration of n-Propanol

The following data summarizes the conversion of n-propanol and the yield of this compound (DPE) using sulfuric acid and Amberlyst-36 as catalysts at various temperatures.

Catalyst (1% w/w)Temperature (°C)n-Propanol Conversion (%)This compound Yield (%)
Sulfuric Acid 100~5~4
120~25~20
140~100~70
160~100~65
Amberlyst-36 100~2~1
120~8~6
140~20~15
160~35~28

Data adapted from a study on the dehydration of n-propanol. The reaction time was 4 hours.

Reaction Mechanisms and Logical Relationships

The choice between Williamson synthesis and acid-catalyzed dehydration is often dictated by the desired product and the potential for side reactions. The following diagrams illustrate the mechanistic pathways for each method.

Williamson_Synthesis Propanol n-Propanol Propoxide Sodium Propoxide (Nucleophile) Propanol->Propoxide Deprotonation Base Strong Base (e.g., NaH) Base->Propoxide TransitionState SN2 Transition State Propoxide->TransitionState Nucleophilic Attack Halopropane 1-Halopropane (Electrophile) Halopropane->TransitionState DipropylEther This compound TransitionState->DipropylEther Salt Sodium Halide TransitionState->Salt

Williamson Ether Synthesis Mechanism

Acid_Catalyzed_Dehydration Propanol1 n-Propanol ProtonatedPropanol Protonated n-Propanol Propanol1->ProtonatedPropanol Protonation Acid H⁺ (Acid Catalyst) Acid->ProtonatedPropanol Intermediate Oxonium Ion Intermediate ProtonatedPropanol->Intermediate Nucleophilic Attack Propanol2 n-Propanol (Nucleophile) Propanol2->Intermediate DipropylEther This compound Intermediate->DipropylEther Deprotonation Water Water Intermediate->Water RegenAcid H⁺ (Regenerated) DipropylEther->RegenAcid

Acid-Catalyzed Dehydration Mechanism

Experimental Protocols

Below are representative experimental protocols for the synthesis of this compound by both Williamson synthesis and acid-catalyzed dehydration.

Protocol 1: Williamson Synthesis of this compound

Materials:

  • n-Propanol

  • Sodium hydride (NaH) or Sodium metal (Na)

  • 1-Bromopropane or 1-Iodopropane

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add n-propanol to a suitable anhydrous solvent such as THF.

  • Slowly add sodium hydride (or sodium metal in small portions) to the stirred solution at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium propoxide.

  • To the resulting solution of sodium propoxide, add 1-bromopropane (or 1-iodopropane) dropwise at room temperature.

  • The reaction mixture is then heated to reflux (typically 50-70 °C) for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • The crude this compound can be purified by fractional distillation.

Protocol 2: Acid-Catalyzed Dehydration of n-Propanol

Materials:

  • n-Propanol

  • Concentrated Sulfuric Acid (H₂SO₄) or Amberlyst-36 resin

  • Sodium bicarbonate solution (5%)

  • Anhydrous calcium chloride

Procedure:

  • Place n-propanol in a round-bottom flask.

  • Slowly and carefully add concentrated sulfuric acid (or Amberlyst-36 resin) to the n-propanol while cooling the flask in an ice bath.

  • Set up a distillation apparatus with the reaction flask.

  • Heat the mixture to approximately 140 °C. The this compound, along with some unreacted propanol and water, will distill over. It is crucial to maintain the temperature to minimize the formation of propene.

  • Collect the distillate in a receiving flask cooled in an ice bath.

  • Transfer the distillate to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize any acidic components.

  • Wash the organic layer with water to remove any remaining propanol.

  • Dry the crude this compound over anhydrous calcium chloride.

  • Purify the this compound by fractional distillation, collecting the fraction boiling at approximately 90-91 °C.

Comparative Experimental Workflow

The following diagram illustrates the general workflow for both synthetic methods, highlighting the key differences in reaction setup and workup procedures.

Comparative_Workflow cluster_williamson Williamson Synthesis cluster_acid Acid-Catalyzed Dehydration ws_start Start: n-Propanol ws_alkoxide Form Sodium Propoxide (NaH or Na) ws_start->ws_alkoxide ws_reaction React with 1-Halopropane (Reflux) ws_alkoxide->ws_reaction ws_quench Aqueous Quench ws_reaction->ws_quench ws_extraction Extraction & Washing ws_quench->ws_extraction ws_drying Drying ws_extraction->ws_drying ws_purification Fractional Distillation ws_drying->ws_purification ws_product This compound ws_purification->ws_product ac_start Start: n-Propanol ac_catalyst Add Acid Catalyst (e.g., H₂SO₄) ac_start->ac_catalyst ac_reaction Heat to ~140°C (Distill Product) ac_catalyst->ac_reaction ac_neutralization Neutralization Wash (NaHCO₃) ac_reaction->ac_neutralization ac_washing Water Wash ac_neutralization->ac_washing ac_drying Drying ac_washing->ac_drying ac_purification Fractional Distillation ac_drying->ac_purification ac_product This compound ac_purification->ac_product

Comparative Experimental Workflow

Conclusion

Both the Williamson ether synthesis and acid-catalyzed dehydration are viable methods for the preparation of this compound. The Williamson synthesis offers greater versatility, particularly for the synthesis of unsymmetrical ethers, and often provides higher yields in a laboratory setting.[1] However, it requires the use of strong bases and alkyl halides.

Acid-catalyzed dehydration is a more direct route using a single starting material and a catalyst. While effective for symmetrical ethers like this compound, it is sensitive to reaction temperature, with the potential for alkene formation as a significant side reaction.[2] The choice of catalyst in this method can also significantly impact the yield and selectivity. For large-scale industrial production of symmetrical ethers, acid-catalyzed dehydration can be a more economical choice. For laboratory-scale synthesis, especially where high purity and yield are paramount, the Williamson ether synthesis is often the preferred method.

References

Safety Operating Guide

Proper Disposal of Dipropyl Ether: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of dipropyl ether, a common laboratory solvent with significant potential hazards. This document outlines the necessary safety protocols, step-by-step disposal procedures, and peroxide testing methods to ensure the well-being of laboratory personnel and compliance with safety regulations.

This compound is a highly flammable liquid that poses a significant risk due to its tendency to form explosive peroxides upon exposure to air and light.[1][2] Improper handling and disposal of this chemical can lead to dangerous, and potentially life-threatening, situations. Adherence to strict safety protocols is paramount.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to observe the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or polyvinyl alcohol), safety goggles, and a flame-retardant lab coat.[3]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[2]

  • Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, sparks, and hot surfaces. Use only non-sparking tools when handling containers.[2][4]

  • Static Discharge: Ground and bond containers when transferring the material to prevent the buildup of static electricity.[4]

Step-by-Step Disposal Plan

The proper disposal of this compound is contingent on its age and the concentration of peroxides.

Step 1: Visual Inspection

Carefully inspect the container for any signs of peroxide formation before handling it extensively.

  • Crystal Formation: Check for the presence of crystals, particularly around the cap and within the liquid. The formation of crystals indicates a high concentration of potentially explosive peroxides.[3]

  • Do Not Touch or Move: If crystals are observed, do not attempt to open, move, or otherwise disturb the container.[3]

  • Immediate Action: Cordon off the area and immediately contact your institution's Environmental Health and Safety (EHS) department or a specialized hazardous waste disposal service.[3]

Step 2: Peroxide Testing

If there are no visible signs of crystal formation, the next step is to test for the presence and concentration of peroxides, especially if the container has been open for an extended period.

  • Labeling: Always label containers with the date of receipt and the date of opening to track their age.[5]

  • Frequency of Testing: For opened containers of ethers like this compound, it is recommended to test for peroxides at regular intervals (e.g., every three months).[3]

Step 3: Segregation and Labeling for Disposal

Based on the peroxide test results, the disposal path is determined.

  • Low Peroxide Concentration (<100 ppm): If the peroxide concentration is below 100 parts per million (ppm), the this compound can typically be disposed of through your institution's chemical waste program. It should be collected in a designated, properly labeled hazardous waste container.

  • High Peroxide Concentration (>100 ppm): If the peroxide concentration exceeds 100 ppm, it requires special handling. Do not mix it with other waste streams. Contact your EHS department for guidance on disposal, as it may need to be stabilized before removal.

  • Waste Container: Use a designated, sealed, and clearly labeled container for the waste this compound. Never dispose of it by pouring it down the drain.

Step 4: Arranging for Disposal

  • Contact Professionals: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.

Quantitative Data Summary

ParameterValue/InformationSource
Occupational Exposure Limits No specific Permissible Exposure Limit (PEL) has been established by OSHA for this compound. Safe work practices should always be followed.[2]
Recommended Storage Period (Opened) As a peroxide-forming chemical, it is recommended to dispose of opened containers within 3 to 12 months, depending on the specific classification of peroxide formers.[1][5]
Peroxide Concentration for Standard Disposal < 100 ppm
Peroxide Concentration Requiring Special Handling > 100 ppm

Experimental Protocols

Peroxide Testing Methodologies

Two common methods for testing for peroxides in ethers are the use of commercial test strips and the potassium iodide test.

1. Peroxide Test Strip Method

This is a simple and rapid semi-quantitative method.

  • Materials: Commercial peroxide test strips, the this compound sample.

  • Procedure:

    • Immerse the test strip into the this compound sample for 1 second.

    • Allow the solvent to evaporate from the strip.

    • Expose the reaction zone on the strip to moisture by either breathing on it four times for 3-5 seconds each or by briefly dipping it in distilled water.

    • Compare the resulting color of the test strip to the color chart provided by the manufacturer to determine the peroxide concentration.

2. Potassium Iodide Method

This method provides a qualitative indication of the presence of peroxides.

  • Materials: 10% (w/v) potassium iodide solution, hydrochloric acid, starch solution (optional), test tube, this compound sample.

  • Procedure:

    • In a test tube, mix 10 mL of the this compound sample with 1 mL of a freshly prepared 10% potassium iodide solution.

    • Add a few drops of hydrochloric acid and shake the mixture.

    • A yellow to brown color in the aqueous layer indicates the presence of peroxides.

    • For a more sensitive test, add a small amount of starch solution. A blue or blue-black color confirms the presence of peroxides.

This compound Disposal Workflow

DipropylEtherDisposal start Start: this compound for Disposal visual_inspection Visually Inspect Container start->visual_inspection crystals_check Crystals or Precipitate Present? visual_inspection->crystals_check contact_ehs_danger STOP! Do Not Move Container Contact EHS Immediately crystals_check->contact_ehs_danger Yes test_peroxides Test for Peroxides crystals_check->test_peroxides No peroxide_level Peroxide Level > 100 ppm? test_peroxides->peroxide_level special_disposal Segregate and Label as 'High Peroxide Hazard' Contact EHS for Special Disposal peroxide_level->special_disposal Yes standard_disposal Collect in a Labeled Hazardous Waste Container peroxide_level->standard_disposal No arrange_pickup Arrange for Hazardous Waste Pickup special_disposal->arrange_pickup standard_disposal->arrange_pickup

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Dipropyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling volatile and potentially hazardous chemicals like Dipropyl ether. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to foster a safe and compliant laboratory environment.

Chemical Properties and Hazards: this compound is a colorless, volatile, and highly flammable liquid.[1] It poses several risks, including flammability, potential for peroxide formation, and irritation to the eyes, skin, and respiratory tract.[1][2] Vapors may cause drowsiness and dizziness.[2] A key hazard is its tendency to form explosive peroxides upon exposure to air and light, particularly when anhydrous.[2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against the hazards associated with this compound. The following table summarizes the required PPE for handling this chemical.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesChemical splash goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[2]
Hand Protection Chemically Resistant GlovesDue to the rapid breakthrough time of many common glove materials, it is crucial to select appropriate gloves. Nitrile gloves may offer limited protection for incidental contact, but for prolonged handling, more robust options are necessary. Always inspect gloves for any signs of degradation before use.
Body Protection Protective ClothingA flame-retardant lab coat, long-sleeved clothing, and closed-toe shoes are required. For tasks with a significant risk of splashing, a chemically resistant apron or a full-body suit should be considered.
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[2]

Glove Selection Guidance

While specific breakthrough data for this compound is limited, data for the structurally similar Diethyl ether can provide guidance. It is imperative to consult the glove manufacturer's specific chemical resistance data.

Glove MaterialBreakthrough Time (minutes) for Diethyl EtherRecommendation for this compound
Nitrile< 1 to 15Suitable for splash protection only; change immediately upon contact.
Neoprene~10Limited splash protection.
Butyl Rubber> 480Recommended for prolonged contact.
Viton> 480Recommended for prolonged contact.

Note: This data is for Diethyl ether and should be used as an estimate. Always consult the manufacturer's data for this compound.

Operational Plans: Handling and Storage

Handling:

  • Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood.[2][3]

  • Eliminate all ignition sources, including open flames, hot surfaces, and non-intrinsically safe electrical equipment.[2][4]

  • Use non-sparking tools and ground all equipment when transferring the solvent.[2]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Wash hands thoroughly after handling.[5]

Storage:

  • Store in a cool, dry, well-ventilated area away from heat, sunlight, and ignition sources.[5]

  • Keep containers tightly closed to prevent the formation of peroxides and evaporation.[5]

  • Store away from incompatible materials such as oxidizing agents and strong acids.

  • Containers should be dated upon receipt and upon opening to track the age of the chemical.[4]

  • Due to the risk of peroxide formation, it is recommended to test for peroxides every three months after opening.[4] Do not use if peroxide levels are high.

  • Never store in a refrigerator or freezer that is not specifically designed for flammable materials.

Experimental Protocols

Peroxide Testing Protocol:

  • Preparation: Work in a chemical fume hood and wear appropriate PPE.

  • Sampling: Use a clean glass pipette to transfer a small amount (1-2 mL) of the this compound to a clean test tube.

  • Testing: Use commercially available peroxide test strips. Dip the test strip into the solvent for the time specified in the product instructions.

  • Reading: Compare the color of the test strip to the color chart provided with the kit to determine the peroxide concentration in parts per million (ppm).

  • Action:

    • < 20 ppm: Safe for use.

    • 20-100 ppm: Use with caution. Do not distill or concentrate.

    • > 100 ppm: Do not use. The material should be considered extremely dangerous. Do not attempt to move the container if crystals are visible. Contact your institution's Environmental Health and Safety (EHS) department immediately for disposal.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to ensure laboratory and environmental safety.

Waste Collection:

  • Liquid Waste: Collect all waste this compound in a designated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., glass or an appropriate polymer) and have a secure, tight-fitting lid.

  • Solid Waste: All materials contaminated with this compound, such as used gloves, absorbent pads, and empty containers, must be collected as solid hazardous waste.[6] Place these materials in a designated, labeled, and sealed waste bag or container.[6]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

Decontamination of PPE and Equipment:

  • Gloves: Remove gloves using a technique that avoids contaminating your skin. Dispose of them as solid hazardous waste.

  • Lab Coat: If a lab coat becomes contaminated, remove it immediately and have it professionally laundered by a facility equipped to handle chemically contaminated clothing.

  • Glassware and Equipment: Rinse contaminated glassware and equipment with a suitable solvent (e.g., acetone) in a chemical fume hood. Collect the rinse solvent as hazardous waste. Then, wash with soap and water.

Disposal Procedure:

  • Ensure all waste containers are securely sealed and properly labeled.

  • Store waste containers in a designated satellite accumulation area that is secure and away from ignition sources.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[4] Follow all institutional and local regulations for hazardous waste disposal.

Visualizations

PPE_Selection_Workflow start Handling this compound eye_protection Wear Chemical Splash Goggles start->eye_protection face_shield Add Face Shield for High Splash Risk eye_protection->face_shield Splash risk? hand_protection Select Appropriate Chemically Resistant Gloves eye_protection->hand_protection Low splash risk face_shield->hand_protection body_protection Wear Flame-Retardant Lab Coat and Closed-Toe Shoes hand_protection->body_protection respiratory_protection Work in a Fume Hood or Wear Respirator body_protection->respiratory_protection end Proceed with Task respiratory_protection->end

Caption: PPE selection workflow for handling this compound.

Disposal_Workflow start Generate Dipropyl Ether Waste segregate Segregate Liquid and Solid Waste start->segregate liquid_waste Collect Liquid Waste in Labeled Container segregate->liquid_waste solid_waste Collect Solid Waste in Labeled Container segregate->solid_waste storage Store Waste in Designated Satellite Accumulation Area liquid_waste->storage solid_waste->storage ehs_contact Contact EHS for Waste Pickup storage->ehs_contact end Waste Disposed ehs_contact->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.